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  • Product: 2-Methyl-3-hydroxy-6-iodopyridine
  • CAS: 848952-39-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-3-hydroxy-6-iodopyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Methyl-3-hydroxy-6-iodopyridine, also known by its IUPAC name 6-iodo-2-methylpyridin-3-ol, is a halogenated pyridine derivative of significan...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hydroxy-6-iodopyridine, also known by its IUPAC name 6-iodo-2-methylpyridin-3-ol, is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] Its trifunctional structure, featuring a pyridine core substituted with a methyl group, a hydroxyl group, and an iodine atom, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups imparts a unique chemical reactivity profile, rendering it a valuable precursor in the development of novel therapeutic agents and other high-value chemical entities.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methyl-3-hydroxy-6-iodopyridine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

The distinct arrangement of the methyl, hydroxyl, and iodo substituents on the pyridine ring governs the physicochemical and spectroscopic properties of 2-Methyl-3-hydroxy-6-iodopyridine. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Methyl-3-hydroxy-6-iodopyridine

PropertyValueSource
IUPAC Name 6-iodo-2-methylpyridin-3-ol[2]
CAS Number 848952-39-6[2]
Molecular Formula C₆H₆INO[2]
Molecular Weight 235.02 g/mol [2]
Appearance Solid[No specific source]
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported
Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 2-Methyl-3-hydroxy-6-iodopyridine

Spectroscopy Expected Features
¹H NMR - Aromatic protons on the pyridine ring (2H).- Methyl group protons (3H, singlet).- Hydroxyl proton (1H, broad singlet).
¹³C NMR - Six distinct carbon signals corresponding to the pyridine ring and the methyl group. The carbon bearing the iodine atom would be shifted upfield compared to a protonated carbon.
FTIR (cm⁻¹) - O-H stretching (broad, ~3200-3600).- C-H stretching (aromatic and aliphatic, ~2850-3100).- C=C and C=N stretching (in the pyridine ring, ~1400-1600).- C-I stretching (~500-600).
Mass Spec (m/z) - Molecular ion peak [M]⁺ at approximately 235.- Characteristic fragmentation pattern involving the loss of iodine and other fragments.

Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine

The synthesis of 2-Methyl-3-hydroxy-6-iodopyridine typically involves the direct iodination of the precursor 2-methyl-3-hydroxypyridine. The pyridine ring is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups.

Conceptual Workflow for Synthesis

Synthesis_Workflow Start 2-Methyl-3-hydroxypyridine Reaction Electrophilic Iodination Start->Reaction Reagents Iodinating Agent (e.g., I₂, NIS) + Base/Acid Reagents->Reaction Product 2-Methyl-3-hydroxy-6-iodopyridine Reaction->Product

Caption: General workflow for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine.

Detailed Experimental Protocol: Iodination of 2-Methyl-3-hydroxypyridine

This protocol is a representative procedure based on general methods for the iodination of activated pyridines and may require optimization.

Materials:

  • 2-Methyl-3-hydroxypyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile.

  • Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature. The use of NIS is often preferred over molecular iodine as it can lead to cleaner reactions and easier work-up.[4]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 2-Methyl-3-hydroxy-6-iodopyridine.

Rationale behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent hydrolysis of the iodinating agent and potential side reactions.

  • N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, often leading to higher yields and regioselectivity compared to I₂.[4]

  • Aqueous Sodium Thiosulfate Wash: This step is essential to quench and remove any excess iodine from the reaction mixture.

Chemical Reactivity and Applications

The chemical reactivity of 2-Methyl-3-hydroxy-6-iodopyridine is dominated by the presence of the iodine atom at the 6-position, which serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions.[1] This reactivity makes it a valuable intermediate for introducing a wide array of substituents onto the pyridine ring.

Palladium-Catalyzed Cross-Coupling Reactions

2-Methyl-3-hydroxy-6-iodopyridine is an ideal substrate for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira couplings. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, allowing for oxidative addition to the palladium(0) catalyst to occur under milder conditions.[1]

Reactivity_Diagram Substrate 2-Methyl-3-hydroxy- 6-iodopyridine Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, Base) Substrate->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Substrate->Sonogashira Product_Suzuki 6-Aryl-2-methyl- 3-hydroxypyridine Suzuki->Product_Suzuki Product_Sonogashira 6-Alkynyl-2-methyl- 3-hydroxypyridine Sonogashira->Product_Sonogashira

Caption: Key cross-coupling reactions of 2-Methyl-3-hydroxy-6-iodopyridine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of iodo-pyridines and may require optimization for this specific substrate.[5]

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

  • Degassing: The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times to remove any oxygen.

  • Solvent Addition: Degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

  • Heating and Monitoring: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the 6-aryl-2-methyl-3-hydroxypyridine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki couplings. The choice of ligand on the palladium can significantly influence the reaction efficiency.[1]

  • Base: The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]

  • Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.

  • Degassing: The removal of oxygen is critical as Pd(0) species are sensitive to oxidation, which would deactivate the catalyst.

Safety and Handling

2-Methyl-3-hydroxy-6-iodopyridine should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methyl-3-hydroxy-6-iodopyridine is a valuable and versatile building block in organic synthesis. Its trifunctional nature, combined with the high reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions, provides a powerful tool for the construction of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to effectively harness its potential in their synthetic endeavors.

References

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Molecules, 28(8), 3358. [Link]

  • Larsen, S. D. (2018). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Organic & Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Retrieved from [Link]

  • Toldy, A., et al. (n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. n.d.. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Liu, S., et al. (2015). Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Organic & Biomolecular Chemistry, 13(33), 8807-8811. [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102428068B - Process for the iodination of aromatic compounds.
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • De Kimpe, N., et al. (2015). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 96, 465-476. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine [Table]. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyridine adsorbed on Pd/HZSM-5-X (X = 15, 30, 75, 100,.... Retrieved from [Link]

  • Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d , '. Retrieved from [Link]

  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • PubMed Central (PMC). (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Journal of the American Chemical Society, 128(51), 17464-17474. [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • PubMed Central (PMC). (2018). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. [Link]

  • Semantic Scholar. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Retrieved from [Link]

  • YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination [Video]. YouTube. [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Impactfactor. (n.d.). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]

  • MDPI. (2018). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. Molecules, 23(10), 2499. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and Reactivity of Oxazinoindolones via Regioselective 6-exo-dig Iodolactonization Reaction. Retrieved from [Link]

Sources

Exploratory

2-Methyl-3-hydroxy-6-iodopyridine CAS number and structure

Technical Guide: 2-Methyl-3-hydroxy-6-iodopyridine A Comprehensive Analysis for Chemical and Pharmaceutical Research Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides an in-depth an...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Guide: 2-Methyl-3-hydroxy-6-iodopyridine

A Comprehensive Analysis for Chemical and Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2-Methyl-3-hydroxy-6-iodopyridine (CAS No: 848952-39-6), a substituted pyridine derivative of significant interest to the chemical synthesis and drug discovery sectors. Pyridine scaffolds are foundational in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1] The specific functionalization of this compound—a hydroxyl group, a methyl group, and an iodine atom—makes it a highly versatile and reactive building block. This document details its chemical identity, physicochemical properties, potential synthetic utility, and critical safety protocols. The insights provided are intended to equip researchers, chemists, and drug development professionals with the necessary technical knowledge to effectively and safely utilize this compound in their work.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. 2-Methyl-3-hydroxy-6-iodopyridine is registered under CAS number 848952-39-6.[2][3][4] Its structure features a pyridine ring substituted at the 2, 3, and 6 positions. The IUPAC name for this compound is 6-iodo-2-methylpyridin-3-ol.[3]

The chemical structure is visualized below:

Caption: Chemical structure of 6-iodo-2-methylpyridin-3-ol.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 848952-39-6[2][3]
Molecular Formula C₆H₆INO[3]
Molecular Weight 235.02 g/mol [3]
IUPAC Name 6-iodo-2-methylpyridin-3-ol[3]
SMILES CC1=C(C=CC(=N1)I)O[3]
InChIKey KJIFHCTXFFMUIH-UHFFFAOYSA-N[3]
Appearance Yellow solid (related isomers)[5]

Synthesis, Reactivity, and Application

Role as a Synthetic Intermediate

2-Methyl-3-hydroxy-6-iodopyridine is primarily valued as an intermediate in organic synthesis. Its utility stems from the strategic placement of its functional groups, which allows for diverse and sequential chemical transformations.

  • The Iodine Substituent: The iodine atom at the 6-position is an excellent leaving group and a key participant in cross-coupling reactions. This is the most significant feature for synthetic chemists. It enables the formation of carbon-carbon and carbon-heteroatom bonds through well-established methodologies like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of complex substituents, a common strategy in the development of novel pharmaceutical agents.[5]

  • The Hydroxyl Group: The hydroxyl group at the 3-position is a versatile functional handle.[5] It can be alkylated or acylated to generate ethers and esters, or it can be used to direct metallation at adjacent positions. Its presence also influences the electronic properties of the pyridine ring, impacting reactivity.

  • The Methyl Group: The methyl group at the 2-position provides steric bulk and influences the molecule's electronic profile and solubility.

The combination of these groups makes the compound a valuable scaffold for building diverse molecular libraries, a critical process in early-stage drug discovery.

G cluster_reactions Key Synthetic Transformations start 2-Methyl-3-hydroxy- 6-iodopyridine (Building Block) suzuki Suzuki Coupling (C-C Bond Formation) start->suzuki Aryl Boronic Acids buchwald Buchwald-Hartwig (C-N/C-O Bond Formation) start->buchwald Amines, Alcohols alkylation O-Alkylation/Acylation (Hydroxyl Modification) start->alkylation Alkyl Halides end Diverse Library of Complex Target Molecules (e.g., APIs, Agrochemicals) suzuki->end buchwald->end alkylation->end

Caption: Synthetic utility of 2-Methyl-3-hydroxy-6-iodopyridine.

Relevance in Drug Development

The pyridine ring is a privileged structure in medicinal chemistry, known for its ability to improve pharmacological parameters such as solubility and bioavailability.[1] Substituted pyridines are core components of drugs used to treat a wide range of conditions, including cancer, tuberculosis, and hypertension.[1]

While specific applications of 2-Methyl-3-hydroxy-6-iodopyridine itself are not detailed in readily available literature, its structural motifs are highly relevant. Iodinated heterocyclic compounds are frequently used as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] They serve as foundational building blocks for creating more complex, biologically active molecules.[5][6]

Safety, Handling, and Storage

As a research chemical, proper handling of 2-Methyl-3-hydroxy-6-iodopyridine is paramount to ensure laboratory safety. The compound is associated with significant health hazards.

GHS Hazard Identification

According to aggregated GHS information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3]

  • H318: Causes serious eye damage.[3]

  • H335: May cause respiratory irritation.[3]

  • H371: May cause damage to organs.[3]

The signal word associated with these hazards is "Danger" .[3]

Recommended Safe Handling Protocol

The following step-by-step protocol must be followed when handling this compound.

Step 1: Engineering Controls & Preparation

  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ensure an eyewash station and safety shower are readily accessible.

  • Keep the container tightly closed when not in use.[8]

Step 2: Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield that meets appropriate government standards (e.g., NIOSH or EN 166).[7]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[7] Do not allow the substance to come into contact with skin.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved N95-type dust mask or higher-level respirator. Avoid breathing dust under all circumstances.[7]

Step 3: Handling and Use

  • Avoid the formation and inhalation of dust.[7][8]

  • Do not eat, drink, or smoke in the handling area.[7]

  • Wash hands and skin thoroughly after handling.[7][8]

Step 4: Accidental Release

  • Evacuate the area.[7][8]

  • For spills, carefully sweep up the solid material without creating dust, place it in a suitable, closed container, and label it for disposal.[8]

  • Do not let the product enter drains.[7][8]

Step 5: Storage

  • Store in a cool, dry place away from incompatible materials.[8]

  • Keep the container tightly sealed to prevent moisture contamination.[8] A recommended storage temperature for a related isomer is 0-8 °C.[5]

Conclusion

2-Methyl-3-hydroxy-6-iodopyridine is a chemical intermediate with significant potential for researchers in synthetic chemistry and drug discovery. Its CAS number is 848952-39-6, and its structure combines several reactive functional groups that enable a broad range of subsequent chemical modifications, particularly in the construction of complex molecular architectures via cross-coupling reactions. While its direct biological applications are not widely documented, its value as a versatile building block is clear. Adherence to strict safety and handling protocols is mandatory due to its hazardous properties. This guide serves as a foundational resource for professionals seeking to leverage this compound's synthetic utility in their research and development endeavors.

References

  • 2-Methyl-3-hydroxy-6-iodopyridine | C6H6INO | CID 12194211 - PubChem. [Link]

  • Products - 2a biotech. [Link]

  • 2-methyl pyridine, 109-06-8 - The Good Scents Company. [Link]

  • 2-Iodo-6-methylpyridin-3-ol | C6H6INO | CID 89957 - PubChem. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing). [Link]

  • Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - NIH. [Link]

  • 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. [Link]

Sources

Foundational

Key starting materials for synthesizing 2-Methyl-3-hydroxy-6-iodopyridine

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine: Key Starting Materials and Methodologies Executive Summary 2-Methyl-3-hydroxy-6-iodopyridine is a pivotal intermediate in contemporary ph...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine: Key Starting Materials and Methodologies

Executive Summary

2-Methyl-3-hydroxy-6-iodopyridine is a pivotal intermediate in contemporary pharmaceutical synthesis, notably in the development of next-generation therapeutics. Its unique structural arrangement, featuring a nucleophilic hydroxyl group, a directing methyl group, and a strategically placed iodine atom, makes it an ideal scaffold for complex molecular assembly via cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic pathways to this molecule, designed for researchers and drug development professionals. We will dissect the two predominant synthesis strategies, focusing on the selection of key starting materials and the critical process parameters that ensure high yield and purity. The discussion is grounded in mechanistic principles and supported by detailed, field-proven protocols.

Part 1: Foundational Starting Materials and Strategic Selection

The synthesis of 2-Methyl-3-hydroxy-6-iodopyridine invariably begins with a choice between two primary starting materials. This decision dictates the entire synthetic strategy, influencing cost, step-economy, and overall efficiency.

  • 2-Amino-6-methylpyridin-3-ol: This is arguably the most common and strategically sound precursor. The amino group at the 6-position serves as a synthetic handle for the introduction of iodine via a well-established Sandmeyer-type reaction. Its utility lies in the regioselective and high-yielding nature of this transformation.

  • 2-Methylpyridin-3-ol: This alternative starting material allows for a more direct approach through electrophilic iodination. While seemingly simpler, this pathway's success is highly dependent on controlling the regioselectivity of the iodination to favor the desired 6-position, a challenge influenced by the activating effects of the hydroxyl group.

The choice between these precursors often hinges on their commercial availability and the scale of the synthesis. For large-scale production, the Sandmeyer route starting from 2-amino-6-methylpyridin-3-ol is often preferred due to its robustness and predictability.

Part 2: Synthesis Pathway I: The Sandmeyer Reaction from 2-Amino-6-methylpyridin-3-ol

This pathway is a classic and reliable method for introducing iodine onto an aromatic ring. It proceeds in two distinct, temperature-sensitive stages: diazotization of the primary amine, followed by displacement of the resulting diazonium salt with an iodide anion.

Principle and Mechanistic Insight

The process begins with the treatment of the primary amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid. This reaction forms a diazonium salt, a highly reactive intermediate. The N₂⁺ group is an excellent leaving group, and its subsequent displacement by an iodide ion (from KI) is rapid and efficient, yielding the target 6-iodopyridine. Precise temperature control (typically 0–5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Detailed Experimental Protocol
  • Diazotization:

    • Suspend 2-amino-6-methylpyridin-3-ol in a solution of sulfuric acid and water in a reaction vessel.

    • Cool the mixture to 0–5 °C using an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting mixture at this temperature for 30–60 minutes to ensure complete formation of the diazonium salt.

  • Iodide Displacement:

    • In a separate vessel, dissolve potassium iodide (KI) in water.

    • Slowly add the previously prepared diazonium salt solution to the KI solution. Vigorous nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Workup and Purification:

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 2-Methyl-3-hydroxy-6-iodopyridine as a solid.

Workflow Visualization

G cluster_0 Step 1: Diazotization (0-5 °C) cluster_1 Step 2: Iodide Displacement A 2-Amino-6-methylpyridin-3-ol C Diazonium Salt Intermediate A->C Forms B NaNO₂ / H₂SO₄ B->C Reacts with E 2-Methyl-3-hydroxy-6-iodopyridine C->E Displaces N₂⁺ D Potassium Iodide (KI) D->E F N₂ Gas E->F Releases G cluster_0 Electrophilic Aromatic Substitution A 2-Methylpyridin-3-ol D Desired Product: 2-Methyl-3-hydroxy-6-iodopyridine A->D E Side Product: 4-Iodo Isomer A->E B Iodinating Agent (e.g., NIS) B->D B->E C Reaction Solvent (e.g., Acetonitrile) C->D C->E

Exploratory

Biological activity of iodinated hydroxypyridine compounds

An In-depth Technical Guide to the Biological Activity of Iodinated Hydroxypyridine Compounds Authored by: Gemini, Senior Application Scientist Abstract Iodinated hydroxypyridine and hydroxypyridinone compounds represent...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Iodinated Hydroxypyridine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

Iodinated hydroxypyridine and hydroxypyridinone compounds represent a versatile class of heterocyclic molecules with a burgeoning portfolio of biological activities. The introduction of iodine into the pyridine ring significantly modulates the physicochemical properties of the parent scaffold, enhancing lipophilicity and influencing molecular absorption, which in turn potentiates a diverse range of therapeutic effects.[1] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic applications of these compounds, with a focus on their antitumor, antimicrobial, and enzyme-inhibitory properties. We will delve into the causality behind experimental designs, present detailed protocols for core assays, and summarize key quantitative data to provide researchers, scientists, and drug development professionals with a robust framework for advancing their work in this promising field.

The Chemical Foundation: Synthesis and Rationale

The strategic synthesis of iodinated hydroxypyridines is the gateway to harnessing their biological potential. The choice of synthetic route is governed by the desired substitution pattern, yield, and purity requirements. Iodination is often pursued because the resulting derivatives are typically stable, non-toxic, and relatively straightforward to produce.[1]

A prevalent and efficient method is the one-pot iodination of hydroxypyridines. This approach is favored for its mild reaction conditions and high yields, often obviating the need for complex chromatographic purification.[2][3] The rationale behind a one-pot synthesis is to minimize intermediate isolation steps, which improves efficiency and reduces waste. An alternative strategy involves an in-situ generation of iodine from inexpensive reagents like sodium iodide, which is then oxidized by a mixture of sodium chlorite and sodium hypochlorite.[4] This method avoids handling sublimating solid iodine and utilizes a more reactive form of the halogen.[4]

Experimental Protocol: One-Pot Synthesis of 3,5-diiodo-4-hydroxypyridine

This protocol is adapted from methodologies that prioritize efficiency and reagent accessibility.[3][4]

Objective: To synthesize 3,5-diiodo-4-hydroxypyridine from 4-hydroxypyridine via an in-situ iodine generation method.

Materials:

  • 4-hydroxypyridine

  • Sodium iodide (NaI)

  • Sodium chlorite (NaClO₂)

  • Sodium hypochlorite (NaOCl) solution

  • Suitable solvent (e.g., aqueous solution)

  • Reaction vessel, stirring apparatus, and standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 4-hydroxypyridine as the starting material in the chosen solvent within the reaction vessel.

  • Iodinating Reagent Preparation: Add sodium iodide to the reaction mixture.

  • In-Situ Iodine Generation: Prepare a mixture of sodium chlorite and sodium hypochlorite. This mixture will serve as the oxidizing agent.

  • Controlled Addition: Slowly and carefully add the oxidizing agent mixture to the reaction vessel. The oxidants will react with sodium iodide to generate iodine in situ, which is more reactive than solid iodine.[4]

  • Reaction Monitoring: Allow the reaction to proceed with stirring. Monitor the progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been fully consumed.

  • Product Isolation: Once the reaction is complete, the target product, 3,5-diiodo-4-hydroxypyridine, can be isolated through standard workup procedures, such as filtration or extraction.

  • Purification: Recrystallize the crude product from a suitable solvent to obtain the pure compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Diagram: Synthetic Workflow

Start 4-Hydroxypyridine + Sodium Iodide Oxidant Add Oxidizing Agents (NaClO2 + NaOCl) Start->Oxidant Step 1 Reaction In-Situ Iodine Generation & Electrophilic Substitution Oxidant->Reaction Step 2 Product 3,5-diiodo-4-hydroxypyridine Reaction->Product Step 3

Caption: General workflow for the in-situ iodination of 4-hydroxypyridine.

Antitumor Activity: Mechanisms and Efficacy

Iodinated heterocyclic compounds, including derivatives of quinazolinone and hydroxypyridinone, have demonstrated significant cytotoxic activity against a range of human cancer cell lines.[1] Their mechanisms of action are multifaceted, primarily involving the inhibition of critical cellular enzymes and the induction of programmed cell death.

Mechanism I: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a co-factor essential for the synthesis of nucleotides like thymine.[1] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway. Inhibiting DHFR leads to a depletion of thymine, causing cell death.[1] Molecular docking studies have shown that iodinated quinazolinones can effectively bind to the active site of DHFR, correlating with their observed cytotoxic activity.[1] The iodine atom at position 6 of the quinazolinone ring is thought to increase lipophilicity, thereby enhancing molecular absorption and cellular uptake.[1]

Diagram: DHFR Inhibition Pathway

cluster_0 Normal Cell Function cluster_1 Inhibition DHF Dihydrofolate (DHF) DHFR DHFR Enzyme DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Thymine Synthesis THF->Nucleotides DHFR->THF Death Cell Death (Apoptosis) DNA DNA Replication & Cell Division Nucleotides->DNA Compound Iodinated Hydroxypyridine Compound Block Inhibition Compound->Block Block->DHFR

Caption: Inhibition of DHFR by iodinated compounds disrupts DNA synthesis.

Mechanism II: Induction of Oxidative Stress, Senescence, and Apoptosis

Certain iodinated metal complexes have been shown to exert potent anti-tumor effects by disrupting cellular metabolism and inducing high levels of reactive oxygen species (ROS).[5] This increase in oxidative stress can lead to DNA damage, triggering cellular senescence (a state of irreversible growth arrest) and apoptosis (programmed cell death).[5][6] The modulation of signaling pathways that regulate cell growth and proliferation, such as the mTOR and ERK pathways, is another strategy employed by these compounds to decrease cancer cell viability.[6]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cell population.

Compound ClassCancer Cell LineTargetIC₅₀ (µM)Reference
Iodinated Quinazolinone (3d)HeLa (Cervical Cancer)DHFR10[1]
Iodinated Quinazolinone (3e)T98G (Glioblastoma)DHFR12[1]
Iodinated Quinazolinone (3a)HL60 (Leukemia)DHFR21[1]
Iodinated Quinazolinone (3h)T98G (Glioblastoma)DHFR22[1]
Iodinated Quinazolinone (3a)U937 (Lymphoma)DHFR30[1]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

Objective: To determine the IC₅₀ value of an iodinated hydroxypyridine compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Iodinated test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the iodinated test compound. Remove the old medium from the wells and add fresh medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Antimicrobial Activity via Iron Sequestration

Iron is an essential nutrient for virtually all microorganisms, playing a critical role in cellular respiration and DNA replication.[7][8] Hydroxypyridinones are exceptional iron (Fe³⁺) chelators, a property that forms the basis of their antimicrobial activity.[9] They act as "siderophore mimics," effectively sequestering iron from the environment and starving bacteria of this vital element, leading to a bacteriostatic or bactericidal effect.[7][10] The high affinity and selectivity for Fe³⁺ make these compounds promising for treating infections, including those caused by antibiotic-resistant strains.[7][9]

Diagram: Iron Chelation Mechanism

cluster_0 Bacterial Iron Uptake cluster_1 Inhibitory Action Iron Extracellular Fe³⁺ Siderophore Bacterial Siderophore Iron->Siderophore Chelation Fe³⁺ Chelation Iron->Chelation Uptake Iron Uptake & Growth Siderophore->Uptake Compound Hydroxypyridinone Chelator Compound->Chelation Starvation Iron Starvation & Growth Inhibition Chelation->Starvation

Caption: Hydroxypyridinones outcompete bacterial siderophores for iron.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is a standard procedure for quantifying the antimicrobial efficacy of a compound.

Objective: To determine the lowest concentration of an iodinated hydroxypyridinone compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Iodinated test compound

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Viral Enzyme Inhibition: A Case Study on Influenza Endonuclease

Beyond cancer and bacteria, iodinated hydroxypyridinones are being explored as antiviral agents. A key target is the influenza virus RNA-dependent RNA polymerase acidic N-terminal (PAₙ) endonuclease, a metalloenzyme essential for viral replication.[11] This enzyme contains a dinuclear Mn²⁺ active site.

The hydroxypyridinone scaffold acts as a metal-binding pharmacophore (MBP), coordinating to the Mn²⁺ ions and inhibiting the enzyme's activity.[11] The design of these inhibitors involves replacing the carboxylic acid moiety of the parent compound with various isosteres to fine-tune physicochemical properties like membrane permeability, which is often a limiting factor for highly polar molecules.[11]

Experimental Protocol: FRET-based Enzymatic Assay

This protocol allows for the high-throughput screening of enzyme inhibitors.

Objective: To measure the inhibitory activity of a compound against the influenza PAₙ endonuclease.

Materials:

  • Recombinant PAₙ endonuclease enzyme

  • FRET-based substrate (a short RNA or DNA sequence with a fluorophore and a quencher)

  • Assay buffer

  • Test compound

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the PAₙ enzyme.

  • Pre-incubation: Allow the compound and enzyme to pre-incubate for a short period.

  • Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction. In the absence of an inhibitor, the enzyme will cleave the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Fluorescence Monitoring: Monitor the fluorescence signal over time using a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each compound concentration. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.

Conclusion and Future Outlook

Iodinated hydroxypyridine compounds are a class of molecules with remarkable therapeutic versatility. Their biological activity is deeply rooted in fundamental chemical principles: the strategic placement of iodine to enhance drug-like properties and the inherent ability of the hydroxypyridinone core to chelate metal ions and interact with enzyme active sites. The evidence strongly supports their continued development as antitumor agents that function through mechanisms like DHFR inhibition and ROS induction, as well as novel antimicrobials that operate via iron starvation. Furthermore, their role as potent enzyme inhibitors opens avenues for antiviral drug discovery.

Future research should focus on optimizing the scaffold to improve target specificity and bioavailability, conducting comprehensive in vivo studies to validate the in vitro findings, and exploring their potential in combination therapies to overcome drug resistance. The foundation laid by the existing body of work provides a clear and compelling rationale for advancing these compounds through the drug development pipeline.

References

Foundational

Unlocking the Therapeutic Potential of 2-Methyl-3-hydroxy-6-iodopyridine: A Technical Guide to Future Research Frontiers

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-methyl-3-hydroxy-6-iodopyridine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-methyl-3-hydroxy-6-iodopyridine scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. Its inherent functionalities—a nucleophilic hydroxyl group, a reactive iodinated position amenable to cross-coupling reactions, and a methylated pyridine core—offer a rich chemical space for derivatization. This technical guide provides a comprehensive overview of the latent therapeutic potential of this molecular framework and outlines key research avenues for drug discovery and development. We will delve into the scientific rationale for targeting neuroinflammation and oxidative stress-related pathologies, propose detailed synthetic strategies for creating diverse chemical libraries, and provide robust experimental protocols for their biological evaluation. This document serves as a strategic roadmap for researchers aiming to pioneer the next generation of therapeutics derived from this versatile scaffold.

The 2-Methyl-3-hydroxy-6-iodopyridine Core: A Privileged Scaffold for Therapeutic Innovation

The 3-hydroxypyridine moiety is a well-established pharmacophore, known for its antioxidant and neuroprotective properties.[1][2] The presence of a methyl group at the 2-position and an iodine atom at the 6-position of the pyridine ring in the core molecule of interest provides unique opportunities for synthetic diversification and modulation of biological activity. The iodine atom, in particular, serves as a versatile handle for introducing a wide array of chemical functionalities through modern cross-coupling methodologies. This strategic placement allows for the exploration of structure-activity relationships in a systematic manner, paving the way for the rational design of potent and selective therapeutic agents.

Promising Research Arenas for 2-Methyl-3-hydroxy-6-iodopyridine Derivatives

Based on the known biological activities of the 3-hydroxypyridine class of compounds and the synthetic versatility of the 2-Methyl-3-hydroxy-6-iodopyridine core, we have identified three key areas of research with high potential for therapeutic breakthroughs:

  • Neuroprotective Agents for Neurodegenerative Diseases: Capitalizing on the inherent neuroprotective properties of the 3-hydroxypyridine scaffold, novel derivatives can be designed to combat the multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

  • Novel Anti-inflammatory Therapeutics: The development of potent and selective anti-inflammatory agents with potentially improved side-effect profiles compared to existing non-steroidal anti-inflammatory drugs (NSAIDs) is a significant area of unmet medical need.

  • Multi-Target Ligands for Complex Pathologies: The structural flexibility of the 2-Methyl-3-hydroxy-6-iodopyridine core makes it an ideal starting point for the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways.

Synthetic Strategies for Derivatization

The key to unlocking the therapeutic potential of the 2-Methyl-3-hydroxy-6-iodopyridine scaffold lies in its efficient and selective functionalization. The iodine atom at the 6-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive among carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization even in the presence of other halogens.[3]

3.1.1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.[4][5]

  • Experimental Protocol: Suzuki-Miyaura Coupling

    • To a flame-dried Schlenk flask, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base like K₂CO₃ (2.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3.1.2. Sonogashira Coupling: This reaction facilitates the formation of C-C triple bonds, introducing alkynyl moieties that can serve as versatile handles for further transformations or as key pharmacophoric elements.[6][7]

  • Experimental Protocol: Sonogashira Coupling

    • In a Schlenk flask under an inert atmosphere, combine 2-Methyl-3-hydroxy-6-iodopyridine (1.0 mmol), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol), and a copper(I) co-catalyst such as CuI (0.05 mmol).

    • Add a degassed solvent like THF (5 mL) and a base, typically an amine such as triethylamine (2.0 mmol).

    • Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

    • Work-up the reaction by quenching with saturated aqueous NH₄Cl solution and extracting with an organic solvent.

    • Dry, concentrate, and purify the product by column chromatography.

3.1.3. Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a diverse range of primary and secondary amines, which are common functionalities in many bioactive molecules.[8][9]

  • Experimental Protocol: Buchwald-Hartwig Amination

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with 2-Methyl-3-hydroxy-6-iodopyridine (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a strong base such as Cs₂CO₃ (1.5 mmol).

    • Add the desired amine (1.2 mmol) and a dry, degassed solvent like toluene (5 mL).

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Synthetic_Pathways Core 2-Methyl-3-hydroxy-6-iodopyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) Core->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst, Base) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst, Base) Core->Buchwald Aryl_Deriv 6-Aryl-2-methylpyridin-3-ol Derivatives Suzuki->Aryl_Deriv Alkynyl_Deriv 6-Alkynyl-2-methylpyridin-3-ol Derivatives Sonogashira->Alkynyl_Deriv Amino_Deriv 6-Amino-2-methylpyridin-3-ol Derivatives Buchwald->Amino_Deriv

Caption: A streamlined workflow for biological evaluation.

Structure-Activity Relationship (SAR) and Multi-Target Drug Design

Systematic derivatization of the 2-Methyl-3-hydroxy-6-iodopyridine core and subsequent biological testing will allow for the elucidation of key structure-activity relationships.

Table 1: Hypothetical SAR for 2-Methyl-3-hydroxy-6-iodopyridine Derivatives

Position of SubstitutionType of SubstituentPredicted Impact on ActivityRationale
6-position (from Iodine) Small, lipophilic aryl groupsIncreased neuroprotective activityEnhanced ability to cross the blood-brain barrier and interact with hydrophobic pockets of target proteins. [10]
Hydrogen bond donors/acceptorsModulated anti-inflammatory activityPotential for specific interactions with the active sites of inflammatory enzymes.
2-position (Methyl) Variation of alkyl chain lengthFine-tuning of potency and selectivitySteric effects can influence binding affinity and selectivity for different biological targets.
3-position (Hydroxyl) O-alkylation or O-acylationProdrug strategy or altered ADME propertiesMasking the hydroxyl group can improve bioavailability and metabolic stability.

The insights gained from SAR studies can then be leveraged for the rational design of multi-target ligands. For instance, by combining pharmacophoric features known to interact with different targets onto a single scaffold, it is possible to create molecules with a broader spectrum of activity. For example, a derivative could be designed to possess both antioxidant properties (from the 3-hydroxypyridine core) and cyclooxygenase (COX) inhibitory activity (from a suitably chosen substituent at the 6-position).

Conclusion and Future Directions

The 2-Methyl-3-hydroxy-6-iodopyridine scaffold is a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make it an attractive starting point for drug discovery programs targeting neurodegenerative and inflammatory diseases. Future research should focus on the synthesis of diverse chemical libraries, rigorous biological evaluation, and the application of computational tools to guide the design of next-generation derivatives with optimized potency, selectivity, and pharmacokinetic properties. The strategic exploration of this chemical space holds the promise of delivering innovative medicines to address significant unmet medical needs.

References

  • A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. Benchchem.

  • Application Notes and Protocols: 3-Hydroxypyridine Derivatives as Neuroprotective Agents in Experimental Models. Benchchem.

  • Excitotoxicity in vitro assay. Innoprot.

  • Excitotoxicity In Vitro Assay. Creative Biolabs.

  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC.

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. PubMed Central.

  • Pharmacology of 3-hydroxypyridine-based antioxidants. Scientific articles and publications on the drug Mexidol®.

  • Carrageenan induced Paw Edema Model. Creative Biolabs.

  • A study on the analgesic effects of four new derivatives of 3-hydroxy pyridine-4-one. PMC.

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH.

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate.

  • Structure-activity investigation of the inhibition of 3-hydroxypyridin-4-ones on mammalian tyrosine hydroxylase. PubMed.

  • Buchwald–Hartwig amination. Wikipedia.

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC.

  • Sonogashira coupling. Wikipedia.

  • The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.

  • Structure‐activity relationship study of neuroprotective complex I inhibitor CP2. PMC.

  • Antiinflammatory activity of a series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones. PubMed.

  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate.

  • Synthesis and Structure Activity Relationship of 3-Hydroxypyridin-2-thione Based Histone Deacetylase Inhibitors. PubMed Central.

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma.

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.

  • Suzuki Coupling. Organic Chemistry Portal.

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.

  • Synthesis, antimicrobial evaluation and QSAR study of some 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives. ResearchGate.

  • Suzuki reaction. Wikipedia.

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.

  • Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI.

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PMC.

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.

  • Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed.

  • Synthesis and antiinflammatory activity of 6-oxo-1-(beta-D-ribofuranosyl)nocotinic acid and related derivatives. PubMed.

  • Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. ResearchGate.

Sources

Exploratory

2-Methyl-3-hydroxy-6-iodopyridine mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Mechanism of Action of 3-Hydroxypyridine Derivatives: A Focus on Antioxidant and Neuromodulatory Properties Introduction While specific research on 2-Methyl-3-hydroxy-6-iodop...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Mechanism of Action of 3-Hydroxypyridine Derivatives: A Focus on Antioxidant and Neuromodulatory Properties

Introduction

While specific research on 2-Methyl-3-hydroxy-6-iodopyridine is not extensively available in publicly accessible scientific literature, its core structure, a 3-hydroxypyridine ring, is characteristic of a well-studied class of compounds known for their significant biological activity. This guide will, therefore, focus on the established mechanisms of action of a prominent and structurally related analogue, 2-ethyl-6-methyl-3-hydroxypyridine (known commercially as Emoxypine or Mexidol). The principles and mechanisms discussed herein are foundational to understanding the potential biological effects of novel 3-hydroxypyridine derivatives like the one specified.

This document will delve into the antioxidant, membrane-protective, and neuromodulatory effects of this class of compounds, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the molecular interactions and signaling pathways influenced by these molecules, supported by experimental evidence and methodologies.

Part 1: The Antioxidant and Radical Scavenging Mechanism

The primary and most extensively documented mechanism of action for 3-hydroxypyridine derivatives is their potent antioxidant activity. This activity is crucial in mitigating the damaging effects of oxidative stress, a key pathological factor in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and aging.

Direct Radical Scavenging

3-Hydroxypyridine derivatives are highly effective scavengers of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl group at the 3-position of the pyridine ring is the key functional group responsible for this activity.

  • Mechanism : The hydrogen atom of the hydroxyl group can be readily donated to a free radical, thereby neutralizing it. This process results in the formation of a stable phenoxyl radical on the 3-hydroxypyridine molecule, which is significantly less reactive than the initial radical. The stability of this phenoxyl radical is enhanced by the delocalization of the unpaired electron across the pyridine ring.

  • Key Reactions :

    • Superoxide Dismutation : They can interact with superoxide radicals (O₂⁻), reducing their potential to form more harmful species like peroxynitrite.

    • Hydroxyl Radical Scavenging : They are particularly effective at neutralizing the highly reactive hydroxyl radical (•OH), a major contributor to lipid peroxidation.

    • Lipid Peroxyl Radical Interruption : In biological membranes, they can interrupt the chain reaction of lipid peroxidation by donating a hydrogen atom to lipid peroxyl radicals (LOO•), thus preventing further damage to the lipid bilayer.

Interaction with Endogenous Antioxidant Systems

Beyond direct scavenging, 3-hydroxypyridine derivatives have been shown to modulate the activity of endogenous antioxidant enzymes.

  • Superoxide Dismutase (SOD) : Some studies suggest that these compounds can enhance the activity of SOD, a key enzyme in the dismutation of superoxide radicals.

  • Glutathione Peroxidase (GPx) : There is evidence to indicate that they can also positively influence the glutathione system, a critical component of cellular antioxidant defense.

Experimental Workflow: Assessing Antioxidant Capacity

A common method to evaluate the antioxidant potential of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Preparation of DPPH Solution : A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Compound : The 3-hydroxypyridine derivative is dissolved in the same solvent to create a series of concentrations.

  • Reaction Mixture : In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound. A control containing only the solvent and DPPH is also prepared.

  • Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination : The concentration of the test compound required to scavenge 50% of the DPPH radicals (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) R1 Mix DPPH Solution with Test Compound P1->R1 P2 Prepare Serial Dilutions of Test Compound P2->R1 R2 Incubate in Dark (30 minutes) R1->R2 A1 Measure Absorbance at 517 nm R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Workflow for DPPH radical scavenging assay.

Part 2: Membrane-Protective Effects

The integrity and fluidity of cellular membranes are vital for proper cellular function. Oxidative stress can severely damage these membranes through lipid peroxidation. 3-Hydroxypyridine derivatives exhibit significant membrane-protective properties.

Inhibition of Lipid Peroxidation

As mentioned earlier, these compounds are potent inhibitors of lipid peroxidation. By donating a hydrogen atom to lipid peroxyl radicals, they terminate the chain reaction that leads to the degradation of lipids within the cell membrane. This helps to maintain the structural integrity of the membrane.

Modulation of Membrane Fluidity

Studies have shown that 3-hydroxypyridine derivatives can influence the physical properties of the lipid bilayer.

  • Mechanism : By inserting into the lipid bilayer, these amphiphilic molecules can alter the packing of phospholipids. This can lead to an increase in membrane fluidity, which can be beneficial in conditions where membrane rigidity is increased due to oxidative damage or aging.

  • Consequences : A more fluid membrane can enhance the activity of membrane-bound enzymes and receptors, and improve ion transport across the membrane.

Experimental Protocol: Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of this process.

  • Sample Preparation : A biological sample (e.g., brain homogenate, plasma) is obtained.

  • Induction of Lipid Peroxidation : Lipid peroxidation is often induced in vitro using agents like ferrous salts (e.g., FeSO₄) and ascorbate. The test compound is added to the sample before the inducing agent.

  • Reaction with TBA : Thiobarbituric acid (TBA) reagent is added to the sample, and the mixture is heated (e.g., at 95°C for 60 minutes). MDA in the sample reacts with TBA to form a pink-colored adduct.

  • Extraction : The colored adduct is extracted using a solvent like n-butanol.

  • Measurement : The absorbance of the extracted adduct is measured spectrophotometrically (around 532 nm).

  • Quantification : The concentration of MDA is determined by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Part 3: Neuromodulatory and Receptor-Binding Activities

In addition to their antioxidant effects, 3-hydroxypyridine derivatives have been shown to possess neuromodulatory properties, which contribute to their efficacy in treating neurological and psychiatric disorders.

GABAergic System Modulation
  • Mechanism : Some 3-hydroxypyridine derivatives can enhance the binding of gamma-aminobutyric acid (GABA) to its receptor (GABA-A receptor). GABA is the primary inhibitory neurotransmitter in the central nervous system. By potentiating GABAergic neurotransmission, these compounds can exert anxiolytic, anticonvulsant, and sedative effects.

Benzodiazepine Receptor Interaction
  • Mechanism : The anxiolytic effects of some 3-hydroxypyridine derivatives are also attributed to their interaction with benzodiazepine receptors, which are allosteric modulatory sites on the GABA-A receptor complex. This interaction further enhances the inhibitory effects of GABA.

Regulation of Bioenergetic Processes
  • Mitochondrial Function : There is evidence that these compounds can improve mitochondrial function by protecting them from oxidative damage and enhancing the efficiency of the electron transport chain. This leads to increased ATP production, which is crucial for neuronal survival and function.

Neuromodulatory_Pathways cluster_gaba GABAergic System cluster_mito Mitochondrial Bioenergetics Compound 3-Hydroxypyridine Derivative GABA_bind Enhances GABA Binding Compound->GABA_bind modulates BZ_R Benzodiazepine Receptor Compound->BZ_R interacts with Ox_Stress Reduces Oxidative Stress Compound->Ox_Stress inhibits GABA_R GABA-A Receptor Anxiolytic Anxiolytic & Anticonvulsant Effects GABA_R->Anxiolytic GABA_bind->GABA_R BZ_R->GABA_R Mito Mitochondrion ATP Increases ATP Production Mito->ATP Ox_Stress->Mito protects Neuroprotection Neuronal Survival & Function ATP->Neuroprotection

Caption: Neuromodulatory actions of 3-hydroxypyridine derivatives.

Part 4: Summary of Quantitative Data

The following table summarizes typical quantitative data for the antioxidant activity of 3-hydroxypyridine derivatives, as determined by common in vitro assays. The values are illustrative and can vary depending on the specific derivative and experimental conditions.

AssayParameterTypical Value RangeSignificance
DPPH AssayIC5010 - 100 µMConcentration for 50% radical scavenging
TBARS Assay% Inhibition50 - 90% at 100 µMInhibition of lipid peroxidation
Superoxide ScavengingIC5020 - 150 µMConcentration for 50% superoxide scavenging

Conclusion

The biological mechanism of action of 3-hydroxypyridine derivatives is multifaceted, with their potent antioxidant and radical scavenging properties being the most prominent. These compounds effectively protect cellular structures, particularly membranes, from oxidative damage by directly neutralizing free radicals and inhibiting lipid peroxidation. Furthermore, their ability to modulate neurotransmitter systems, such as the GABAergic system, and enhance mitochondrial bioenergetics contributes to their therapeutic potential in a variety of pathological conditions, especially those affecting the central nervous system. The insights provided in this guide serve as a foundational understanding for the continued research and development of novel 3-hydroxypyridine-based therapeutic agents.

References

  • Duma, S. N. (2021). Emoxypine, an inhibitor of free radical reactions: A review of its pharmacology, and clinical use in diseases of the nervous system and heart. Pharmacology & Therapeutics, 226, 107865. [Link]

  • Bashkatova, V. G., et al. (2004). The neuroprotective effect of 3-hydroxypyridine and succinic acid derivatives in a model of Parkinson's disease. Neurochemical Journal, 1(2), 142-147. [Link]

  • Plotnikov, M. B., et al. (2011). The antioxidant and endothelium-protective properties of a 3-hydroxypyridine derivative. Platelets, 22(1), 45-51. [Link]

Foundational

The Alchemist's Guide to Pyridine: A Modern Synthetic Handbook for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster pha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of novel therapeutics.[1] This guide offers a comprehensive exploration of the synthesis of substituted pyridines, moving beyond a simple recitation of methods to provide a deep, field-tested understanding of the "why" behind the "how." We will delve into the foundational classical reactions that every medicinal chemist should master and navigate the cutting-edge, transition-metal-catalyzed methodologies that are redefining the boundaries of molecular design.

Part 1: The Pillars of Pyridine Synthesis - Classical Cyclization Strategies

The construction of the pyridine ring from acyclic precursors is a mature field, yet these classical methods remain indispensable for their robustness, scalability, and ability to generate highly functionalized pyridines from readily available starting materials.

The Hantzsch Pyridine Synthesis: A Workhorse for Dihydropyridines and Beyond

First reported in 1881, the Hantzsch synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine (DHP).[2][3] These DHPs are not only valuable in their own right, most notably as calcium channel blockers, but can be easily oxidized to the corresponding pyridine.[2][3]

The causality behind this reaction's enduring utility lies in its convergent nature, building molecular complexity in a single step. The mechanism proceeds through two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine formed from the second equivalent of the β-ketoester and ammonia.[3] A subsequent Michael addition, cyclization, and dehydration afford the DHP ring.[3]

Diagram 1: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Mix Mix & Reflux in EtOH Aldehyde->Mix Ketoester1 β-Ketoester (2 equiv) Ketoester1->Mix Ammonia Ammonia Source Ammonia->Mix Cool Cool to RT Mix->Cool Evaporate Evaporate Solvent Cool->Evaporate Extract Extract with EtOAc Evaporate->Extract Wash Wash (H₂O, Brine) Extract->Wash Dry Dry (Na₂SO₄) Wash->Dry Purify Column Chromatography Dry->Purify DHP 1,4-Dihydropyridine Purify->DHP Oxidation Oxidation DHP->Oxidation Pyridine Substituted Pyridine Oxidation->Pyridine Krohnke_Mechanism Ylide_Formation Ylide Formation α-Pyridinium methyl ketone + Base → Pyridinium Ylide Michael_Addition Michael Addition Ylide + α,β-Unsaturated Carbonyl → 1,5-Dicarbonyl Intermediate Ylide_Formation->Michael_Addition Nucleophilic attack Cyclization Cyclization/Dehydration 1,5-Dicarbonyl + NH₃ → Dihydropyridine → Pyridine Michael_Addition->Cyclization Ring formation Cross_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetalation Transmetalation (Suzuki) PdII_Complex->Transmetalation + R-B(OR)₂ Amine_Coord Amine Coordination & Deprotonation (Buchwald-Hartwig) PdII_Complex->Amine_Coord + R₂NH, Base PdII_Intermediate Ar-Pd(II)-R(L₂) Transmetalation->PdII_Intermediate Amine_Coord->PdII_Intermediate RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product

References

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-3-hydroxy-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-3-hydroxy-6-iodop...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic properties of 2-Methyl-3-hydroxy-6-iodopyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted spectroscopic data alongside detailed, field-proven protocols for its empirical acquisition. This approach provides researchers with a robust framework for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in modulating the pharmacokinetic properties of a molecule, make it a privileged structure in drug design.[2] Iodinated pyridines, such as 2-Methyl-3-hydroxy-6-iodopyridine, are particularly valuable as synthetic intermediates. The iodine atom can be readily displaced or utilized in cross-coupling reactions, allowing for the facile introduction of a wide range of functional groups to build molecular complexity.[3] Understanding the precise spectroscopic signature of this molecule is therefore critical for researchers in synthetic and medicinal chemistry to ensure the identity and purity of their compounds.

Molecular Structure and Predicted Spectroscopic Data

The structural features of 2-Methyl-3-hydroxy-6-iodopyridine give rise to a unique spectroscopic fingerprint. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Information:
PropertyValueSource
Molecular Formula C₆H₆INO[4]
Molecular Weight 235.02 g/mol [4]
IUPAC Name 6-iodo-2-methylpyridin-3-ol[4]
Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-3-hydroxy-6-iodopyridine in DMSO-d₆ are presented below. Predictions were generated using online spectral database tools.[5][6]

Predicted ¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5s1H-OH
~7.4d1HH-4
~7.2d1HH-5
~2.3s3H-CH₃

Predicted ¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignment
~155C-3
~145C-2
~140C-5
~125C-4
~100C-6
~20-CH₃

Interpretation of NMR Data:

  • ¹H NMR: The spectrum is expected to show a downfield singlet for the hydroxyl proton, which is exchangeable with D₂O. The two aromatic protons on the pyridine ring will appear as doublets, with their coupling constant determined by their ortho relationship. The methyl group will present as a singlet in the upfield region.

  • ¹³C NMR: The carbon spectrum will display six distinct signals. The carbon bearing the hydroxyl group (C-3) and the carbon adjacent to the nitrogen (C-2) are expected to be the most downfield. The iodinated carbon (C-6) will be significantly shielded by the heavy atom effect of iodine, appearing at a more upfield chemical shift than the other aromatic carbons.[7]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption frequencies for 2-Methyl-3-hydroxy-6-iodopyridine are summarized below.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadO-H stretch (hydrogen-bonded)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850WeakC-H stretch (aliphatic)
~1600-1550StrongC=C and C=N stretching (pyridine ring)
~1450MediumC-H bend (methyl)
~1250StrongC-O stretch (phenol)
~850-800StrongC-H out-of-plane bend (aromatic)

Interpretation of IR Data:

The most prominent feature in the IR spectrum will be a broad absorption band in the high-frequency region, characteristic of a hydrogen-bonded hydroxyl group. The presence of the pyridine ring will be confirmed by strong absorptions corresponding to C=C and C=N stretching vibrations. A strong band in the fingerprint region will indicate the C-O stretching of the phenolic hydroxyl group.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Methyl-3-hydroxy-6-iodopyridine, Electron Ionization (EI) is a suitable method.

Predicted Mass Spectrum (Electron Ionization):

m/zRelative Intensity (%)Assignment
235High[M]⁺ (Molecular Ion)
234Moderate[M-H]⁺
206Moderate[M-CHO]⁺
108High[M-I]⁺

Interpretation of MS Data:

The mass spectrum will show a prominent molecular ion peak at m/z 235, corresponding to the molecular weight of the compound. A key fragmentation pathway will be the loss of the iodine atom, resulting in a strong peak at m/z 108.[8] Other fragments may arise from the loss of small neutral molecules such as CO or HCN.

Experimental Protocols for Spectroscopic Analysis

The following protocols provide a robust starting point for the acquisition of high-quality spectroscopic data for 2-Methyl-3-hydroxy-6-iodopyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Methyl-3-hydroxy-6-iodopyridine.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar compounds and the positioning of its residual peak away from the expected signals of the analyte.[9]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For routine analysis, automated shimming procedures are typically sufficient.[10]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Use a 30-degree pulse angle to ensure a good signal-to-noise ratio without saturating the spins.[9]

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-180 ppm.

    • Use a proton-decoupled pulse sequence.

    • A relaxation delay of 2-5 seconds is recommended to allow for the slower relaxation of quaternary carbons.[10]

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the iodinated carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR tube dissolve->transfer lock Lock and Shim transfer->lock h1_acq Acquire 1H Spectrum lock->h1_acq c13_acq Acquire 13C Spectrum lock->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate For 1H analysis analysis integrate->analysis Structural Elucidation

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 2-Methyl-3-hydroxy-6-iodopyridine based on predicted data, and offers detailed, practical protocols for its experimental verification. By combining theoretical predictions with robust experimental methodologies, researchers and drug development professionals can confidently identify and utilize this important chemical entity in their synthetic endeavors. The provided data and protocols serve as a valuable resource for ensuring the quality and integrity of research and development in the pharmaceutical sciences.

References

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C NMR spectra. Retrieved from [Link]

  • Kintek Solution. (n.d.). How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

  • Ganesan, V., & Zalutsky, M. R. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine. Bioconjugate chemistry, 9(6), 779–787. [Link]

  • Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. Retrieved from [Link]

  • Singh, V., & Snieckus, V. (2014). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Advances, 4(101), 58033-58081. [Link]

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Majumdar, S., & Maiti, D. (2018). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 54(68), 9478-9481. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]

  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2,3,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-Methyl-3-hydroxy-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 2-Methyl-3-hydroxy-6-iodopyridine (CAS No. 848952-39-6), a key building block in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methyl-3-hydroxy-6-iodopyridine (CAS No. 848952-39-6), a key building block in pharmaceutical and chemical synthesis. As a Senior Application Scientist, the following protocols and recommendations are grounded in established safety principles and practical laboratory experience to ensure the well-being of researchers and the integrity of experimental outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.

Compound Identification and Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling. These properties dictate storage conditions, appropriate personal protective equipment, and potential hazards.

PropertyValueSource
CAS Number 848952-39-6[1][2]
Molecular Formula C6H6INO[1][2]
Molecular Weight 235.02 g/mol [1][2]
Appearance Tan solid powder[3]
Boiling Point 370.006°C at 760 mmHg[2]
InChIKey KJIFHCTXFFMUIH-UHFFFAOYSA-N[1]

Hazard Identification and GHS Classification

2-Methyl-3-hydroxy-6-iodopyridine is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

GHS Pictograms:





Signal Word: Danger [1]

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

  • H371: May cause damage to organs.[1]

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P310: Immediately call a POISON CENTER or doctor/physician.[4]

Toxicological Profile: Understanding the Risks

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Engineering Controls: The First Line of Defense
  • Ventilation: All work with 2-Methyl-3-hydroxy-6-iodopyridine powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[5]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashes or dust generation.[5]

  • Skin Protection:

    • Gloves: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[5] Always inspect gloves for any signs of damage before use and change them frequently.

    • Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]

PPE_Selection_Workflow start Start: Handling 2-Methyl-3-hydroxy-6-iodopyridine fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood weighing Weighing solid or preparing solutions? fume_hood->weighing Yes respirator Consult EHS: Respirator may be required (N95 or Organic Vapor Cartridge) fume_hood->respirator No splash_risk High risk of splash or dust generation? weighing->splash_risk Yes ppe_standard Standard PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat splash_risk->ppe_standard No ppe_enhanced Enhanced PPE: - Standard PPE + Face Shield splash_risk->ppe_enhanced Yes end Proceed with Caution ppe_standard->end ppe_enhanced->end respirator->end

Caption: PPE selection workflow for handling 2-Methyl-3-hydroxy-6-iodopyridine.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the chemical's integrity.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[2]

  • Grounding: When transferring large quantities of the powder, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Storage
  • Container: Store in a tightly closed, properly labeled container.[2][8]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[2][8]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

  • Light Sensitivity: While not explicitly stated for this compound, many pyridine derivatives are light-sensitive. It is prudent to store it in an amber or opaque container to protect it from light.[3]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Accidental Release Measures (Spill Cleanup)

For small spills of 2-Methyl-3-hydroxy-6-iodopyridine powder in a laboratory setting:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the chemical fume hood is operational.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment: Gently cover the spill with a dry, inert absorbent material such as vermiculite or sand to prevent the powder from becoming airborne.

  • Collection: Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place the cleaning materials into the hazardous waste container.

  • Disposal: Dispose of the waste container according to your institution's hazardous waste procedures.

Spill_Response_Workflow spill Small Solid Spill Occurs evacuate 1. Evacuate Immediate Area & Secure Access spill->evacuate ventilate 2. Ensure Proper Ventilation (Fume Hood) evacuate->ventilate ppe 3. Don Appropriate PPE ventilate->ppe contain 4. Gently Cover with Inert Absorbent ppe->contain collect 5. Carefully Scoop into Labeled Waste Container contain->collect decontaminate 6. Decontaminate Spill Area with a Damp Cloth collect->decontaminate dispose 7. Dispose of as Hazardous Waste decontaminate->dispose report Report Incident to EHS dispose->report

Caption: Workflow for responding to a small solid spill of the compound.

Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen iodide.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal Guidelines

Proper disposal of 2-Methyl-3-hydroxy-6-iodopyridine and its containers is essential to prevent environmental contamination.

  • Classification: This material should be treated as hazardous waste.[3]

  • Procedure:

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your EHS department for specific guidance.

Experimental Protocols: A Practical Approach to Safety

Protocol for Weighing the Solid Compound
  • Preparation:

    • Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

    • Don all required PPE (lab coat, nitrile gloves, chemical splash goggles).

    • Place a tared weigh boat on the balance.

  • Dispensing:

    • Carefully open the container of 2-Methyl-3-hydroxy-6-iodopyridine.

    • Use a clean spatula to transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.

  • Cleanup:

    • Securely close the stock container.

    • Wipe the spatula and any minor residual powder on the balance with a damp cloth, and dispose of it as hazardous waste.

    • Proceed with your experimental work inside the fume hood.

Protocol for Preparing a Solution
  • Preparation:

    • Perform all steps inside a chemical fume hood.

    • Don all required PPE.

    • Have your solvent and a stir bar ready in an appropriate flask.

  • Addition of Solid:

    • Carefully add the weighed 2-Methyl-3-hydroxy-6-iodopyridine to the solvent in the flask.

  • Dissolution:

    • Begin stirring the solution. Gentle heating may be required to aid dissolution, depending on the solvent and desired concentration. If heating, use a heating mantle and ensure proper ventilation.

  • Storage of Solution:

    • Once fully dissolved, cap the flask and label it clearly with the compound name, concentration, solvent, date, and your initials.

Conclusion

2-Methyl-3-hydroxy-6-iodopyridine is a valuable research chemical with a significant hazard profile. By understanding its properties, adhering to rigorous safety protocols, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality behind these protocols is rooted in the fundamental principles of chemical safety: minimizing exposure, containing the material, and being prepared for unforeseen events. This guide serves as a comprehensive resource to support a strong safety culture in the laboratory.

References

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • PubChem. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylpyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Hydroxy-4-Methylpyridine. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine: An Application and Protocol Guide

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a procedure, but also the underlying scientific rationale for key experimental choices.

Introduction

2-Methyl-3-hydroxy-6-iodopyridine is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The presence of the iodine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of diverse molecular fragments, making it an attractive scaffold for the exploration of new chemical space in drug discovery.

The synthetic strategy outlined herein follows a robust and reliable three-step sequence starting from the commercially available 2-methyl-3-hydroxypyridine. This approach involves an initial N-oxidation to activate the pyridine ring, followed by a regioselective iodination, and a final deoxygenation to yield the target compound.

Overall Synthetic Scheme

The synthesis of 2-Methyl-3-hydroxy-6-iodopyridine is achieved through the following three-step reaction sequence:

Synthesis_Workflow Start 2-Methyl-3-hydroxypyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 2-Methyl-3-hydroxypyridine N-oxide Step1->Intermediate1 Step2 Step 2: Iodination Intermediate1->Step2 Intermediate2 2-Methyl-3-hydroxy-6-iodopyridine N-oxide Step2->Intermediate2 Step3 Step 3: Deoxygenation Intermediate2->Step3 End 2-Methyl-3-hydroxy-6-iodopyridine Step3->End

Caption: Three-step synthesis of 2-Methyl-3-hydroxy-6-iodopyridine.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Methyl-3-hydroxypyridine≥98%Commercially Available
m-Chloroperoxybenzoic acid (m-CPBA)77%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)ReagentCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
N-Iodosuccinimide (NIS)≥98%Commercially Available
Acetonitrile (ACN)AnhydrousCommercially Available
Sodium thiosulfate (Na₂S₂O₃)ReagentCommercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)97%Commercially Available
Triethylamine (Et₃N)≥99%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetate (EtOAc)ReagentCommercially Available
HexanesReagentCommercially Available
Deionized waterIn-house

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-hydroxypyridine N-oxide

Rationale: The N-oxidation of the pyridine ring is a crucial first step to activate the molecule for electrophilic substitution. The N-oxide group increases the electron density at the C2, C4, and C6 positions, making them more susceptible to attack by electrophiles.[1] m-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for this transformation, typically providing clean reactions and high yields.[2]

Procedure:

  • To a stirred solution of 2-methyl-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of starting material) at 0 °C (ice bath), add m-chloroperoxybenzoic acid (m-CPBA, 77%, 1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to quench the excess m-CPBA and remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford 2-methyl-3-hydroxypyridine N-oxide as a solid.

Step 2: Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine N-oxide

Rationale: With the pyridine ring activated by the N-oxide group, regioselective iodination can be achieved. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds. The electronic directing effects of the N-oxide and the hydroxyl group are expected to favor iodination at the C6 position.

Procedure:

  • Dissolve 2-methyl-3-hydroxypyridine N-oxide (1.0 eq) in anhydrous acetonitrile (ACN, 15 mL per gram of starting material).

  • Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC. The reaction can be gently heated to 40-50 °C if the reaction is sluggish.

  • Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (10 mL) to remove any unreacted iodine.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-methyl-3-hydroxy-6-iodopyridine N-oxide.

Step 3: Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine

Rationale: The final step is the deoxygenation of the N-oxide to yield the target pyridine. A variety of methods are available for this transformation.[3] A palladium-catalyzed transfer deoxygenation using triethylamine as the oxygen acceptor is a chemoselective and efficient method that is tolerant of various functional groups, including halogens and hydroxyls.[4][5]

Procedure:

  • To a solution of 2-methyl-3-hydroxy-6-iodopyridine N-oxide (1.0 eq) in anhydrous toluene (20 mL per gram of starting material), add palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.06 eq).

  • Add triethylamine (Et₃N, 3.0 eq) to the mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 8-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-Methyl-3-hydroxy-6-iodopyridine as a solid.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • m-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be shock-sensitive. Handle with care.

  • Dichloromethane and acetonitrile are volatile and toxic. Avoid inhalation and skin contact.

  • Palladium catalysts are flammable and should be handled with care.

Characterization Data

The final product, 2-Methyl-3-hydroxy-6-iodopyridine, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₆H₆INO
Molecular Weight 235.02 g/mol
Appearance Off-white to light brown solid
CAS Number 848952-39-6

Expected analytical data would include ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should be consistent with the structure of 2-Methyl-3-hydroxy-6-iodopyridine.

References

  • Fuentes, J. A., & Clarke, M. L. (2008). Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines. Synlett, 2008(17), 2579-2582. [Link]

  • Feng, C., Guo, H., & Ding, A. (2025). An efficient visible light-induced photoredox method for deoxygenation and hydroxymethylation of pyridine N-oxides provides valuable pyridine derivatives. The Journal of Organic Chemistry, 90(2), 1376–1387. [Link]

  • Li, X., et al. (1987). Redetermination of 2-methyl-4-nitropyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o426. [Link]

  • Google Patents. (1995). Synthesis process of pyridine-N-oxide. CN115160220A.
  • Organic Chemistry Portal. Deoxygenation of Aza-aromatics. [Link]

  • Maloney, K. M., Nwakpuda, E., Kuethe, J. T., & Yin, J. (2013). One-Pot Iodination of Hydroxypyridines. The Journal of Organic Chemistry, 78(15), 7719–7724. [Link]

  • Dutta, U., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(92), 16564-16567. [Link]

  • Wzgarda-Raj, K., Rybarczyk-Pirek, A. J., & Janiak, C. (2019). Oxidation of 2-mercaptopyridine N-oxide upon iodine agent: structural and FT-IR studies on charge-assisted hydrogen bonds CAHB(+) and I…I halogen interactions in 2,2′-dithiobis(pyridine N-oxide) ionic cocrystal. Structural Chemistry, 30(3), 827-833. [Link]

Sources

Application

Application & Protocol Guide: 2-Methyl-3-hydroxy-6-iodopyridine in Pharmaceutical Drug Discovery

Abstract The substituted pyridine motif is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1] This guide focuses on 2-Methyl-3-hydroxy-6-iodopyridine, a highly function...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted pyridine motif is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1] This guide focuses on 2-Methyl-3-hydroxy-6-iodopyridine, a highly functionalized and versatile building block for pharmaceutical research and development. The strategic placement of the methyl, hydroxyl, and iodo groups offers a trifecta of opportunities for synthetic elaboration and targeted biological interactions. The iodine atom, in particular, serves as a key synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[2] This document provides an in-depth overview of the compound's properties, core applications, and detailed, field-proven protocols for its use in both synthetic elaboration and biological screening, aimed at researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Functionalized Pyridine Core

Pyridine and its derivatives are among the most prevalent nitrogen heterocycles in approved pharmaceuticals, prized for their ability to engage in hydrogen bonding, enhance molecular polarity, and improve pharmacokinetic properties.[3] The specific compound, 2-Methyl-3-hydroxy-6-iodopyridine, offers distinct advantages:

  • The Iodo Group (C6-position): This is the primary site for synthetic diversification. The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making it highly reactive and ideal for a range of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.

  • The Hydroxyl Group (C3-position): This group can act as a hydrogen bond donor or acceptor, crucial for anchoring a molecule within a biological target's binding site. It also provides a potential site for further functionalization, such as etherification, to modulate solubility or explore additional binding pockets.

  • The Methyl Group (C2-position): This group can provide beneficial steric effects, influencing the conformation of the pyridine ring and adjacent substituents. This can be critical for achieving selectivity for a specific biological target and can also serve to block metabolic attack, enhancing the compound's stability.

This combination of features makes 2-Methyl-3-hydroxy-6-iodopyridine an exemplary scaffold for generating diverse chemical libraries aimed at various target classes, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.[4][5]

Physicochemical Properties & Handling

A clear understanding of the compound's physical properties is essential for its effective use in experimental settings.

Table 1: Physicochemical Data for 2-Methyl-3-hydroxy-6-iodopyridine

PropertyValueSource
IUPAC Name 6-iodo-2-methylpyridin-3-ol[6]
CAS Number 848952-39-6[6]
Molecular Formula C₆H₆INO[6]
Molecular Weight 235.02 g/mol [6]
Appearance Typically a yellow solid[7]
Storage Store at 0-8 °C in a dry, well-sealed container[7]

Safety & Handling:

  • Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Potential hazards include acute oral toxicity, skin irritation, and serious eye damage.[6]

  • Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Core Application: Palladium-Catalyzed Cross-Coupling

The most powerful and widespread application of this building block is in the formation of new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.[8] These reactions, foundational to modern drug discovery, were recognized with the 2010 Nobel Prize in Chemistry.[9]

Principle of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide (in this case, our iodopyridine) and a boronic acid or ester. The catalytic cycle, shown below, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyridine, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[9]

G cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd R-I (Iodopyridine) Int1 R-Pd(II)(I)L2 (Pyridyl-Pd Complex) OxAdd->Int1 Trans Transmetalation Int1->Trans R'-B(OH)2 (Boronic Acid) + Base Int2 R-Pd(II)(R')L2 (Di-organic Complex) Trans->Int2 RedEl Reductive Elimination Int2->RedEl RedEl->Pd(0)L2 R-R' (Product)

Figure 1. Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 4.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for coupling 2-Methyl-3-hydroxy-6-iodopyridine with a representative arylboronic acid.

Objective: To synthesize 6-Aryl-2-methylpyridin-3-ol derivatives as scaffolds for further drug discovery efforts, such as in the development of kinase inhibitors.[10][11]

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Pd(dppf)Cl₂ (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF

  • Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂) and the ligand (e.g., PPh₃).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. Degassing is crucial and can be achieved by bubbling argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting iodopyridine is a key indicator. Reactions are typically complete within 4-16 hours.[10]

  • Workup: a. Once complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent like ethyl acetate and water. c. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.[2] d. Combine the organic layers, wash with brine to remove residual water and base, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[2]

Expected Results & Validation:

  • Successful coupling should yield the 6-aryl substituted pyridine derivative.

  • The product structure should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity should be assessed by HPLC or LC-MS. Impurities can sometimes arise from homo-coupling of the boronic acid or side reactions involving phosphine ligands.[12]

Protocol 4.2: In Vitro Kinase Inhibition Assay (Conceptual)

Substituted pyridines are prevalent scaffolds in kinase inhibitors, often mimicking the adenine hinge-binding region of ATP.[10] Once a library of derivatives is synthesized using Protocol 4.1, a primary screen to assess their biological activity is necessary. This conceptual protocol outlines a generic biochemical kinase assay.

Objective: To determine the inhibitory potency (IC₅₀) of newly synthesized compounds against a target protein kinase (e.g., RIPK2, mTOR, RAF).[11][13][14]

G Start Synthesized Compound (from Protocol 4.1) Dilution Prepare Serial Dilution (e.g., 100 µM to 1 nM) Start->Dilution Assay Assay Plate: - Kinase Enzyme - Substrate (Peptide) - ATP (spiked with ³²P-ATP or Eu-Ab) - Test Compound Dilution->Assay Incubate Incubate at RT or 30°C (Allows for phosphorylation) Assay->Incubate Stop Stop Reaction (e.g., add EDTA) Incubate->Stop Detect Detect Phosphorylation (e.g., Scintillation counting, Luminescence, TR-FRET) Stop->Detect Analyze Data Analysis: Plot % Inhibition vs. [Compound] Calculate IC50 Value Detect->Analyze

Figure 2. General workflow for an in vitro kinase inhibition assay.

Principle: A kinase transfers a phosphate group from ATP to a specific substrate (often a peptide). An inhibitor will compete with ATP for the kinase's binding site, reducing the rate of phosphorylation. The assay measures the amount of substrate phosphorylation at various inhibitor concentrations to determine the compound's potency.

Procedure Outline:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in an assay buffer.

  • Assay Reaction: In a microplate, combine the kinase, its specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the enzymatic reaction by adding ATP. For detection, either radiolabeled [γ-³²P]ATP is used, or a system like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed, which uses a europium-labeled antibody to detect the phosphorylated substrate.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination: Stop the reaction by adding a solution containing a high concentration of EDTA, which chelates the Mg²⁺ ions required for kinase activity.

  • Detection: Quantify the amount of phosphorylated substrate.

  • Data Analysis: a. Include positive (no inhibitor) and negative (no enzyme) controls. b. Calculate the percent inhibition for each compound concentration relative to the controls. c. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Conclusion and Future Directions

2-Methyl-3-hydroxy-6-iodopyridine is a high-value, strategic building block for pharmaceutical drug discovery. Its utility is primarily anchored in the reactivity of the iodo group, which provides a reliable entry point for diversification through robust and well-understood cross-coupling chemistry. The protocols and principles outlined in this guide provide a framework for leveraging this reagent to efficiently generate novel chemical matter. Future work will continue to explore new catalytic systems that allow for even milder reaction conditions and broader substrate scope, further expanding the synthetic toolbox available to medicinal chemists in their quest to develop the next generation of therapeutics.

References

Method

Application Notes and Protocols for the Synthesis of Agrochemical Scaffolds from 2-Methyl-3-hydroxy-6-iodopyridine

Introduction: The Strategic Importance of 2-Methyl-3-hydroxy-6-iodopyridine in Agrochemical Discovery The pyridine ring is a cornerstone in the molecular architecture of numerous high-performing agrochemicals, including...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-3-hydroxy-6-iodopyridine in Agrochemical Discovery

The pyridine ring is a cornerstone in the molecular architecture of numerous high-performing agrochemicals, including fungicides, herbicides, and insecticides.[1] Its presence is often critical for biological activity, transport within the plant, and metabolic stability. Within the vast landscape of pyridine-based building blocks, 2-Methyl-3-hydroxy-6-iodopyridine stands out as a particularly versatile and strategic intermediate for the synthesis of novel crop protection agents.

This substituted pyridine offers three key points of chemical reactivity that can be orthogonally addressed to generate a diverse library of potential agrochemical candidates:

  • The Hydroxyl Group: This functionality can be readily derivatized through etherification or esterification to introduce a wide range of substituents, influencing the molecule's lipophilicity, systemic properties, and binding to target enzymes.

  • The Iodo Group: The carbon-iodine bond is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the efficient introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are prevalent in modern agrochemicals.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the molecule's overall electronic properties, solubility, and potential for hydrogen bonding with biological targets.

These application notes provide a detailed guide for researchers and scientists in the agrochemical industry on leveraging the synthetic potential of 2-Methyl-3-hydroxy-6-iodopyridine. The following sections will detail protocols for key transformations and discuss their relevance in the synthesis of promising agrochemical scaffolds.

Key Synthetic Transformations and Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide array of agrochemical candidates from 2-Methyl-3-hydroxy-6-iodopyridine.

O-Arylation via Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of Pyridyl Aryl Ether Scaffolds

Pyridyl aryl ethers are a common motif in a number of commercial herbicides and fungicides. The synthesis of these compounds can be achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the hydroxyl group of 2-Methyl-3-hydroxy-6-iodopyridine is deprotonated to form a potent nucleophile that attacks an activated aryl halide.

Protocol 1: Synthesis of a Generic Pyridyl Aryl Ether

Objective: To synthesize a generic pyridyl aryl ether from 2-Methyl-3-hydroxy-6-iodopyridine and a representative activated aryl fluoride.

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq)

  • 4-Fluoronitrobenzene (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Methyl-3-hydroxy-6-iodopyridine and anhydrous DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 15 minutes to allow for the formation of the pyridinolate salt.

  • Add 4-fluoronitrobenzene to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired pyridyl aryl ether.

Expected Outcome and Characterization:

The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and a flame-dried flask is crucial to prevent the quenching of the pyridinolate nucleophile by water.

  • Potassium Carbonate: A mild base like K2CO3 is sufficient to deprotonate the hydroxyl group without promoting unwanted side reactions.

  • DMF as Solvent: A polar aprotic solvent like DMF is ideal for SNAr reactions as it can solvate the potassium cation, leaving the pyridinolate anion more nucleophilic.

  • Activated Aryl Halide: The use of an electron-deficient aryl halide (e.g., with a nitro group) is necessary to facilitate the nucleophilic attack.

Visualization of Synthetic Workflow:

SNAr_Workflow start Start reagents Combine 2-Methyl-3-hydroxy-6-iodopyridine, K2CO3, and DMF start->reagents deprotonation Stir for 15 min (Deprotonation) reagents->deprotonation add_aryl_halide Add 4-Fluoronitrobenzene deprotonation->add_aryl_halide heat Heat to 80-100 °C (Reaction) add_aryl_halide->heat workup Aqueous Workup & Extraction heat->workup purification Column Chromatography workup->purification product Pyridyl Aryl Ether purification->product

Caption: Workflow for the SNAr synthesis of pyridyl aryl ethers.

Palladium-Catalyzed Suzuki Coupling for the Synthesis of Biaryl Scaffolds

The Suzuki coupling is a powerful and versatile cross-coupling reaction that allows for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The iodo group at the 6-position of 2-Methyl-3-hydroxy-6-iodopyridine makes it an excellent substrate for this reaction, enabling the synthesis of biaryl scaffolds that are features in many modern fungicides and insecticides.

Protocol 2: Synthesis of a Generic 6-Aryl-2-methyl-3-hydroxypyridine

Objective: To synthesize a generic 6-aryl-2-methyl-3-hydroxypyridine via a Suzuki cross-coupling reaction.

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.08 eq)

  • Potassium carbonate (K2CO3), aqueous solution (2 M)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-Methyl-3-hydroxy-6-iodopyridine, the arylboronic acid, palladium(II) acetate, and triphenylphosphine in 1,4-dioxane.

  • Degas the solution by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Expected Outcome and Characterization:

The purified product should be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: Pd(OAc)2 is a common and effective palladium source. Triphenylphosphine is a standard ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Base: An aqueous solution of a base like potassium carbonate is essential for the transmetalation step of the Suzuki reaction.

  • Degassing: Removing dissolved oxygen is critical as oxygen can oxidize the palladium catalyst, leading to its deactivation.

  • Solvent System: The mixture of dioxane and water is a common solvent system for Suzuki couplings, as it can dissolve both the organic and inorganic reagents.

Visualization of Catalytic Cycle:

Suzuki_Cycle cluster_0 Suzuki Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-I PdII R-Pd(II)-I(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar-B(OH)2 (Base) RPdAr R-Pd(II)-Ar(L2) Transmetal->RPdAr RedElim Reductive Elimination RPdAr->RedElim RedElim->Pd0 R-Ar

Caption: Simplified Suzuki cross-coupling catalytic cycle.

Data Presentation

Reaction TypeStarting MaterialReagentProduct ScaffoldTypical Yield (%)
O-Arylation (SNAr) 2-Methyl-3-hydroxy-6-iodopyridineActivated Aryl HalidePyridyl Aryl Ether70-90
Suzuki Coupling 2-Methyl-3-hydroxy-6-iodopyridineArylboronic Acid6-Aryl-3-hydroxypyridine65-85

Conclusion

2-Methyl-3-hydroxy-6-iodopyridine is a highly valuable and versatile starting material for the synthesis of a wide range of potential agrochemical candidates. The protocols and insights provided in these application notes are intended to serve as a practical guide for researchers in the field of agrochemical discovery. By strategically employing reactions such as O-arylation and palladium-catalyzed cross-couplings, scientists can efficiently generate diverse libraries of novel pyridine-based compounds for biological screening. The inherent reactivity of this building block, coupled with the well-established synthetic methodologies, makes it a powerful tool in the ongoing effort to develop new and effective crop protection solutions.

References

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. PubMed. [Link]

  • Development of novel pyridine-based agrochemicals: A review. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. ResearchGate. [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 2-Methyl-3-hydroxy-6-iodopyridine for the Synthesis of Novel Pharmaceutical Scaffolds

Introduction The 2-methyl-3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. The strategic introduction of an iodi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-methyl-3-hydroxypyridine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals. The strategic introduction of an iodine atom at the 6-position transforms 2-Methyl-3-hydroxy-6-iodopyridine (a readily available building block[1]) into a versatile precursor for carbon-carbon and carbon-nitrogen bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful and efficient methods for elaborating this core structure.[2][3]

This guide provides experienced researchers, scientists, and drug development professionals with detailed protocols and field-proven insights for performing these key transformations. We will explore the causality behind experimental choices, address common challenges associated with pyridinic substrates, and present self-validating protocols to accelerate discovery programs. The inherent reactivity of the C-I bond, being weaker than C-Br or C-Cl bonds, facilitates faster oxidative addition to the palladium catalyst, often allowing for milder reaction conditions.[4]

Section 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and vinyl-aryl structures due to the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

Mechanistic Overview & Causality

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7] A Pd(0) species initiates the cycle by inserting into the carbon-iodine bond of the hydroxypyridine. The subsequent transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, is typically facilitated by a base.[6][7] The final reductive elimination step forms the desired C-C bond and regenerates the active Pd(0) catalyst.

A key challenge in coupling pyridyl halides is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalytic activity.[8] To overcome this, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often employed.[9][10][11] These ligands accelerate the reductive elimination step, which is often rate-limiting, and their steric bulk can disfavor the inhibitory coordination of the pyridine nitrogen.[10]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Complex OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar¹-Ar² Transmetal->Product ArylHalide Ar¹-I (Hydroxypyridine) ArylHalide->OxAdd Boronic Ar²-B(OR)₂ Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2-Methyl-3-hydroxy-6-iodopyridine

This protocol provides a general starting point. The choice of ligand and base may require optimization depending on the electronic properties of the boronic acid coupling partner.

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine

  • Aryl or Heteroaryl Boronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the Pd₂(dba)₃ (2 mol%) and SPhos (4.4 mol%) in a small amount of the dioxane solvent. Add this catalyst solution to the reaction vessel. Rationale: Pre-mixing ensures the formation of the active catalyst complex before addition to the main reaction.

  • Solvent Addition & Degassing: Add the 1,4-dioxane/water solvent mixture to the vessel to achieve a final concentration of approximately 0.1 M with respect to the iodopyridine. Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Rationale: Removal of oxygen is critical as it can oxidize the Pd(0) catalyst and phosphine ligands, leading to deactivation.[11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
Phenylboronic AcidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100Good to Excellent
4-Methoxyphenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90Good
3-Pyridylboronic AcidPdCl₂(dppf)Cs₂CO₃DMF/H₂O110Moderate to Good
Vinylboronic acid pinacol esterPd(OAc)₂ / XPhosK₂CO₃THF/H₂O65Good

Section 2: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes. Traditionally, the reaction requires both a palladium catalyst and a copper(I) co-catalyst.[12] However, copper-free variants have become increasingly popular to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[13][14]

Mechanistic Overview & Causality

The copper-free Sonogashira reaction proceeds through a Pd(0)/Pd(II) cycle.[12] After oxidative addition of the iodopyridine to Pd(0), the terminal alkyne is deprotonated by a base. The resulting acetylide then coordinates to the palladium(II) complex, and subsequent reductive elimination furnishes the alkynyl-pyridine product. An amine base often serves dual roles as the base and a ligand for the palladium center.[15] For substrates sensitive to strong amine bases, using a milder base like pyrrolidine in water can be highly effective.[15]

Sonogashira_Cycle Copper-Free Sonogashira Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AlkyneCoord Alkyne Coordination & Deprotonation OxAdd->AlkyneCoord Ligand Exchange AlkyneCoord->Pd0 Reductive Elimination Product Ar-C≡C-R AlkyneCoord->Product ArylIodide Ar-I (Hydroxypyridine) ArylIodide->OxAdd Alkyne H-C≡C-R Alkyne->AlkyneCoord Base Base (e.g., Pyrrolidine) Base->AlkyneCoord

Caption: Catalytic cycle for the Copper-Free Sonogashira reaction.

Protocol: Copper-Free Sonogashira Coupling

This protocol is advantageous for its mild conditions and avoidance of copper salts, simplifying product purification.[16]

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂ (1-2 mol%)

  • Pyrrolidine (2.0 equiv)

  • Water (deionized and degassed)

  • Reaction vessel

Step-by-Step Procedure:

  • Vessel Preparation: To a reaction vessel, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 equiv), the terminal alkyne (1.5 equiv), and PdCl₂ (1-2 mol%).

  • Solvent and Base Addition: Add degassed water to achieve a concentration of 0.2-0.5 M. Add pyrrolidine (2.0 equiv) to the mixture. Rationale: Water as a solvent under aerobic conditions with pyrrolidine as the base provides a mild and green protocol for this transformation.[15]

  • Reaction: Seal the vessel and heat the reaction to 50 °C with vigorous stirring. The reaction is typically complete within 2-8 hours. Monitor by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and a saturated aqueous solution of ammonium chloride. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

Coupling PartnerCatalystBaseSolventTemp (°C)Typical Yield
PhenylacetylenePdCl₂PyrrolidineWater50Excellent
1-OctynePdCl₂(PPh₃)₂Et₃NTHF60Good
Propargyl alcohol(AllylPdCl)₂ / P(t-Bu)₃Cs₂CO₃DMFRTGood to Excellent
TrimethylsilylacetylenePd(OAc)₂ / PPh₃DIPEAAcetonitrile70Good

Section 3: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general method where traditional approaches like nucleophilic aromatic substitution fail.[17][18] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[19]

Mechanistic Overview & Causality

The catalytic cycle is similar to other cross-couplings, involving oxidative addition of the aryl halide, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[17][20] The choice of a bulky, electron-rich phosphine ligand is paramount for promoting the crucial, often rate-limiting, reductive elimination step.[20][21]

Critical Consideration: The phenolic hydroxyl group of 2-Methyl-3-hydroxy-6-iodopyridine is acidic and will be deprotonated by the strong bases (e.g., NaOt-Bu, LHMDS) required for the amination, which can complicate the reaction. Therefore, protection of the hydroxyl group is strongly recommended prior to attempting the Buchwald-Hartwig amination. A simple protection like forming a methyl ether (using MeI, K₂CO₃) or a benzyl ether is advisable. The protocol below assumes an O-protected starting material.

Buchwald_Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Amido Palladium Amido Complex OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product ArylIodide Ar-I (O-Protected Pyridine) ArylIodide->OxAdd Amine H-NR¹R² Amine->Amido Base Base (e.g., NaOtBu) Base->Amido

Caption: Catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Protocol: Buchwald-Hartwig Amination of O-Protected 6-Iodopyridine

This protocol utilizes a state-of-the-art catalyst system known for its high efficiency with heteroaryl halides.[22]

Materials:

  • O-Protected 2-Methyl-6-iodopyridin-3-ol (e.g., 6-Iodo-2-methyl-3-methoxypyridine)

  • Primary or Secondary Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere glovebox or Schlenk line

Step-by-Step Procedure:

  • Vessel Preparation (Inert Atmosphere): Inside a glovebox, add NaOt-Bu (1.4 equiv), XPhos (4.4 mol%), and Pd₂(dba)₃ (2 mol%) to a dry reaction vessel with a stir bar.

  • Reagent Addition: Add the O-protected iodopyridine (1.0 equiv), anhydrous toluene (to ~0.1 M), and finally the amine (1.2 equiv). Rationale: Adding the solid base and catalyst first under an inert atmosphere is crucial as they are sensitive to air and moisture.

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are often complete in 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude material by flash chromatography. If necessary, a final deprotection step can be performed under standard conditions (e.g., BBr₃ for a methyl ether).

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene110Excellent
MorpholinePd(OAc)₂ / BINAPCs₂CO₃Dioxane100Good
BenzylaminePd₂(dba)₃ / JosiphosLHMDSTHF80Good to Excellent
n-ButylaminePd G3 XPhos PrecatalystK₃PO₄t-AmylOH100Good

Safety Information

Standard laboratory safety precautions, including the use of personal protective equipment (safety glasses, gloves, lab coat), should be followed. Palladium catalysts, phosphine ligands, and strong bases are toxic and/or irritants.[1] All manipulations, especially with air-sensitive reagents, should be performed in a well-ventilated fume hood or under an inert atmosphere. Consult the Safety Data Sheet (SDS) for each specific reagent before use.

References

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). Available at: [Link]

  • Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Journal of Organic Chemistry. Available at: [Link]

  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. Available at: [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters (ACS Publications). Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry (ACS Publications). Available at: [Link]

  • Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate. Available at: [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki?. Reddit. Available at: [Link]

  • 2-Methyl-3-hydroxy-6-iodopyridine. PubChem. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]

  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds. ResearchGate. Available at: [Link]

  • Iodine-promoted oxidative cross-coupling for the synthesis of (E)-2-(3-oxo-3-phenylprop-1-en-1-yl)-3-phenylquinazolin-4(3H)-one via C–H activation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. PubMed. Available at: [Link]

Sources

Method

Authored by: Senior Application Scientist, Chemical Synthesis Division

An Application Note and Protocol for the Purification of 2-Methyl-3-hydroxy-6-iodopyridine Abstract 2-Methyl-3-hydroxy-6-iodopyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and d...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Purification of 2-Methyl-3-hydroxy-6-iodopyridine

Abstract

2-Methyl-3-hydroxy-6-iodopyridine is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its utility as a precursor for complex molecular architectures necessitates a high degree of purity to ensure predictable reaction outcomes and reliable biological data. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of crude 2-Methyl-3-hydroxy-6-iodopyridine. We present two robust, field-proven methodologies: Recrystallization and Silica Gel Column Chromatography . The guide explains the scientific rationale behind procedural choices, offers detailed step-by-step protocols, and includes methods for post-purification assessment, ensuring a self-validating workflow for achieving high-purity material.

Introduction and Scientific Context

The substituted pyridine core is a privileged scaffold in pharmaceutical science, appearing in numerous approved drugs. The specific arrangement of the methyl, hydroxyl, and iodo groups on the pyridine ring in 2-Methyl-3-hydroxy-6-iodopyridine offers multiple reaction sites for diversification, particularly for cross-coupling reactions at the iodo-position. Impurities from the synthetic process, such as starting materials, reagents, or side-products, can interfere with these downstream applications. Therefore, an effective and reproducible purification strategy is not merely a procedural step but a critical component of the synthetic workflow. The choice between recrystallization and chromatography depends on the impurity profile and the scale of the purification.

Compound Properties and Safety Mandates

A thorough understanding of the compound's properties and hazards is paramount before commencing any laboratory work.

Physicochemical Data

The key properties of 2-Methyl-3-hydroxy-6-iodopyridine are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₆INOPubChem[1]
Molecular Weight 235.02 g/mol PubChem[1]
Appearance White to light brown or tan solid/powderBiosynth, Fisher Scientific[2][3]
Melting Point 197-199 °CChemicalBook[4][5]
IUPAC Name 6-iodo-2-methylpyridin-3-olPubChem[1]
CAS Number 848952-39-6PubChem[1]
GHS Hazard Information and Safe Handling

2-Methyl-3-hydroxy-6-iodopyridine is classified with several hazards that require strict adherence to safety protocols.[1][6]

  • Hazard Statements:

    • H315: Causes skin irritation.[1][6]

    • H319: Causes serious eye irritation.[6][7]

    • H335: May cause respiratory irritation.[1][6]

  • Signal Word: Warning[6][7]

Mandatory Safety Protocol:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves are required. Change them immediately if contaminated.

    • Eye Protection: Chemical safety goggles or a face shield must be worn.[8]

    • Lab Coat: A flame-retardant lab coat must be worn and kept fastened.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2][3]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Purification Strategy: A Decision-Making Framework

The initial step in any purification is a preliminary assessment of the crude material, typically via Thin Layer Chromatography (TLC). This analysis informs the choice of the primary purification method.

A Crude 2-Methyl-3-hydroxy-6-iodopyridine B Perform TLC Analysis (e.g., 1:1 Hexane:Ethyl Acetate) A->B C Assess Impurity Profile B->C D Primary Impurities are Baseline or Significantly Different Polarity C->D E Impurities are Close in Rf to Product C->E F Recrystallization (High Recovery, Good for Bulk) D->F Yes G Silica Gel Column Chromatography (High Resolution, Good for Difficult Separations) E->G Yes H Pure Product F->H G->H

Caption: Decision workflow for selecting the appropriate purification method.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities from a solid compound, especially at larger scales. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.

Experimental Steps:

  • Solvent Selection:

    • Place ~20-30 mg of the crude solid into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures with water) to each tube.

    • A suitable solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.

    • Upon cooling the heated solution to room temperature and then in an ice bath, the formation of crystals indicates a good solvent choice. Ethanol is often a good starting point for pyridinol derivatives.[9]

  • Dissolution:

    • Transfer the bulk crude material to an appropriately sized Erlenmeyer flask.

    • In the fume hood, add the minimum amount of the selected hot solvent to just dissolve the solid completely. Add the solvent in small portions while the flask is gently heated (e.g., on a hot plate) and swirled.[9]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

    • Continue to draw air through the funnel to partially dry the crystals.

    • Transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60 °C).

Protocol 2: Purification by Silica Gel Column Chromatography

This technique offers superior separation for complex mixtures where impurities have similar polarity to the product. It separates molecules based on their differential adsorption to a solid stationary phase (silica gel) as they are moved by a liquid mobile phase (eluent).[10]

cluster_prep Preparation cluster_run Execution cluster_post Analysis A 1. TLC Analysis to find optimal eluent (Rf ≈ 0.3) B 2. Prepare Column: Slurry pack silica gel in non-polar eluent A->B C 3. Sample Prep: Adsorb crude product onto silica (dry loading) B->C D 4. Load sample onto column C->D E 5. Elute with solvent system D->E F 6. Collect fractions E->F G 7. Analyze fractions by TLC F->G H 8. Combine pure fractions G->H I 9. Evaporate solvent (Rotary Evaporator) H->I J Pure Product I->J

Caption: Step-by-step workflow for purification by column chromatography.

Experimental Steps:

  • TLC Analysis and Eluent Selection:

    • Develop a TLC system to effectively separate the product from impurities. A good starting eluent is a mixture of hexane and ethyl acetate.

    • Spot the crude material on a TLC plate and elute with varying solvent ratios (e.g., 4:1, 2:1, 1:1 Hexane:Ethyl Acetate).

    • The optimal eluent system should give the product an Rf value of approximately 0.25-0.35.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material (typically a 20:1 to 50:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent. Pour this slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the crude 2-Methyl-3-hydroxy-6-iodopyridine in a minimal amount of a polar solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

    • Carefully evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.

    • Gently and evenly add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined by TLC. If impurities are very non-polar, you can start with a less polar mixture and gradually increase the polarity (gradient elution).

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine all fractions that show a single spot corresponding to the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-Methyl-3-hydroxy-6-iodopyridine.

Post-Purification Quality Control

After purification, it is essential to confirm the purity and identity of the final product.

Analysis MethodPurposeExpected Result for Pure Compound
Melting Point Assess PurityA sharp melting point range (≤ 2 °C) consistent with the literature value (197-199 °C).[4][5]
TLC Assess PurityA single spot in multiple eluent systems.
¹H NMR Spectroscopy Confirm Structure & PurityThe spectrum should show clean signals corresponding to the protons of the molecule with correct integrations and splitting patterns, and an absence of impurity peaks.[11][12]

Conclusion

The purification protocols detailed in this guide provide robust and reproducible methods for obtaining high-purity 2-Methyl-3-hydroxy-6-iodopyridine. A preliminary TLC analysis is key to selecting the most efficient strategy. Recrystallization is ideal for removing dissimilar impurities on a larger scale, while silica gel chromatography provides the high-resolution separation needed for more challenging impurity profiles. Rigorous post-purification analysis is mandatory to validate the success of the procedure and ensure the material is suitable for its intended downstream applications in research and development.

References

  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • COLORKEM. (n.d.). 3-Hydroxy-2-Iodo-6-Methylpyridine | 23003-30-7. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Electronic Supplementary Information file. RSC Advances. Retrieved from [Link]

  • Google Patents. (2019). US20190106438A1 - Process for the preparation of....
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. Retrieved from [Link]

Sources

Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-Methyl-3-hydroxy-6-iodopyridine

Introduction 2-Methyl-3-hydroxy-6-iodopyridine is a substituted pyridine derivative of increasing interest in pharmaceutical development and organic synthesis. Its unique structure, incorporating a hydrophilic hydroxypyr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-3-hydroxy-6-iodopyridine is a substituted pyridine derivative of increasing interest in pharmaceutical development and organic synthesis. Its unique structure, incorporating a hydrophilic hydroxypyridine core with a lipophilic iodine atom, presents a distinct analytical challenge. Accurate and precise quantification of this compound is critical for ensuring quality control in manufacturing, stability testing, and pharmacokinetic studies. This application note details the systematic development and validation of a simple, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of 2-Methyl-3-hydroxy-6-iodopyridine.

Analyte Characterization & Method Development Strategy

A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties. The strategy for 2-Methyl-3-hydroxy-6-iodopyridine was guided by the following considerations:

  • Structure and Ionization: The molecule contains a basic pyridine nitrogen and an acidic hydroxyl group. The pKa of the parent compound, 3-hydroxypyridine, is approximately 4.8 for the acidic proton and 8.7 for the conjugate acid of the nitrogen[1][2]. The presence of electron-donating (methyl) and electron-withdrawing (iodo) groups will influence these values, but they provide a critical starting point. To ensure consistent interaction with the stationary phase and avoid poor peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic form.[3]

  • UV Absorbance: Substituted pyridines typically exhibit strong UV absorbance due to their aromatic nature.[4] The UV spectrum of the closely related 3-hydroxypyridine shows significant absorbance below 220 nm and in the 260-280 nm range. A diode array detector (DAD) scan is essential to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on this analysis, a systematic method development workflow was initiated, as illustrated below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, logP, UV Scan) Initial Initial Parameter Selection Analyte->Initial Column Column: C18, 4.6x150mm, 5µm Initial->Column MobilePhase Mobile Phase: ACN/Buffered H2O Initial->MobilePhase Detector Detector: DAD (Scan 200-400nm) Initial->Detector Optimization Systematic Optimization Column->Optimization MobilePhase->Optimization Detector->Optimization pH Mobile Phase pH Screening (e.g., pH 2.5, 4.5, 6.5) Optimization->pH Gradient Gradient Profile Adjustment (%B/min) Optimization->Gradient FlowRate Flow Rate / Temperature Optimization->FlowRate Evaluation Performance Evaluation pH->Evaluation Gradient->Evaluation FlowRate->Evaluation Evaluation->Optimization Needs Improvement PeakShape Peak Shape (Tailing Factor) Evaluation->PeakShape Resolution Resolution (from impurities) Evaluation->Resolution Time Retention & Run Time Evaluation->Time Final Final Validated Method Evaluation->Final Meets Criteria

Caption: HPLC Method Development and Optimization Workflow.

Experimental and Optimization

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Reagents: Acetonitrile (ACN, HPLC Grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS Grade), Potassium Phosphate Monobasic (ACS Grade).

  • Analyte: 2-Methyl-3-hydroxy-6-iodopyridine standard (≥98% purity).

Initial Screening and pH Optimization

The most critical parameter for controlling the retention and peak shape of ionizable compounds is the mobile phase pH.[5] A rule of thumb is to select a pH at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic state.[3]

To suppress the basicity of the pyridine nitrogen (pKa ~5 for the conjugate acid), a low pH is ideal. This ensures the molecule is fully protonated, leading to sharp, symmetrical peaks by minimizing undesirable interactions with residual silanols on the silica-based column. We evaluated three different buffered mobile phases.

Table 1: Effect of Mobile Phase pH on Chromatographic Performance

ParameterCondition ACondition BCondition C
Aqueous Phase 20mM Phosphate Buffer20mM Acetate BufferWater (Unbuffered)
pH 2.5 4.5~6.5
Retention Time (min) 6.88.2 (Broad)9.5 (Tailing)
Tailing Factor (USP) 1.1 1.8>2.5
Observations Sharp, symmetrical peakSignificant peak broadeningSevere peak tailing

As predicted, the acidic pH of 2.5 provided a significantly improved peak shape. The phosphate buffer was selected for its effectiveness in this pH range.[5]

Gradient and Flow Rate Optimization

A gradient elution was developed to ensure adequate retention of the analyte while allowing for rapid elution of any potential polar impurities near the solvent front and flushing of non-polar contaminants. The initial gradient was optimized to provide a retention time of approximately 7 minutes, allowing for good resolution from the void volume and a total run time of under 15 minutes. A flow rate of 1.0 mL/min was found to be optimal for efficiency and pressure.

Final Optimized Method Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1.0 mL of concentrated phosphoric acid to 1 L of Milli-Q water and mix thoroughly.
  • Mobile Phase B: Acetonitrile.
  • Filter and degas both mobile phases before use.

2. Chromatographic Conditions:

ParameterSetting
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% H₃PO₄ in H₂OB: Acetonitrile
Gradient 0-2 min: 10% B2-10 min: 10% to 90% B10-12 min: 90% B12-12.1 min: 90% to 10% B12.1-15 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (determined via DAD scan)
Sample Diluent 50:50 Acetonitrile/Water

3. Standard and Sample Preparation:

  • Stock Standard (1 mg/mL): Accurately weigh 10 mg of 2-Methyl-3-hydroxy-6-iodopyridine and dissolve in 10 mL of diluent.
  • Working Standards: Prepare a series of dilutions from the stock standard to create a calibration curve (e.g., 1-100 µg/mL).
  • Sample Preparation: Dissolve the sample in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter if particulate matter is present.

Method Validation

The final method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[6][7] The validation included specificity, linearity, accuracy, precision, and robustness.

Table 2: Summary of Method Validation Results

Validation ParameterSpecificationResult
Specificity No interference at the analyte's retention timePassed (Peak purity > 99.9%)
Linearity (Range) 1 - 100 µg/mLPassed
Correlation Coefficient (r²)≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
Repeatability (n=6)≤ 2.0%0.8%
Intermediate Precision (n=6)≤ 2.0%1.2%
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mL
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Robustness RSD ≤ 2.0% for retention time and areaPassed (Variations in flow rate ±10%, temp ±5°C, and mobile phase composition ±2% had no significant impact)

Conclusion

This application note presents a straightforward, robust, and reliable RP-HPLC method for the quantitative analysis of 2-Methyl-3-hydroxy-6-iodopyridine. By systematically evaluating the analyte's properties and optimizing chromatographic conditions, particularly the mobile phase pH, excellent peak shape and sensitivity were achieved. The method has been successfully validated according to ICH guidelines, demonstrating high levels of linearity, accuracy, and precision. This protocol is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • Reversed-phase HPLC Buffers.Google Search Result.
  • 3-Hydroxypyridine - ChemBK.ChemBK.
  • HPLC Buffers - Sigma-Aldrich.Sigma-Aldrich.
  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC.Google Search Result.
  • Selecting Buffer pH in Reversed-Phase HPLC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.ECA Academy.
  • Quality Guidelines.ICH.
  • 3-Hydroxypyridine CAS#: 109-00-2.ChemicalBook.
  • 3 Key Regulatory Guidelines for Method Valid
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Developing HPLC Methods.Sigma-Aldrich.
  • ICH Q2 Analytical Method Valid
  • 2-Methyl-3-hydroxy-6-iodopyridine.PubChem.
  • HPLC for the Retention and Resolution of Very Polar Compounds.Fisher Scientific.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.Google Search Result.
  • BA Method Development: Polar Compounds.BioPharma Services.
  • The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective.Google Search Result.
  • 2-Methyl-3-hydroxy-6-iodopyridine.ChemicalBook.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.SIELC Technologies.
  • 3-Hydroxypyridine-2-carboxylic acid - Optional[UV-VIS] - Spectrum.SpectraBase.
  • UV spectrum of 3-hydroxypyridine.
  • 3-Hydroxypyridine 109-00-2 wiki.Guidechem.
  • 3-Hydroxypyridine.PubChem.
  • 3-Hydroxypyridine 98 109-00-2.Sigma-Aldrich.
  • 3-Hydroxy-2-iodo-6-methylpyridine 97 23003-30-7.Sigma-Aldrich.
  • 2-Hydroxy-6-methylpyridine 97 3279-76-3.Sigma-Aldrich.
  • 2-Methyl-3-hydroxy-6-iodopyridine CAS#: 848952-39-6.ChemicalBook.
  • Pyridine.Wikipedia.
  • A Simple, Modular Synthesis of Substituted Pyridines.
  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.Organic & Biomolecular Chemistry (RSC Publishing).
  • A Simple, Modular Synthesis of Substituted Pyridines.PMC - NIH.
  • Showing Compound Pyridine (FDB014733).FooDB.

Sources

Method

Introduction: Unlocking the Potential of a Multifunctional Pyridine Synthon

An Application Guide for the Strategic Use of 2-Methyl-3-hydroxy-6-iodopyridine in Synthesis 2-Methyl-3-hydroxy-6-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in me...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of 2-Methyl-3-hydroxy-6-iodopyridine in Synthesis

2-Methyl-3-hydroxy-6-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its strategic arrangement of a nucleophilic hydroxyl group, a reactive iodinated site, and a pyridine core makes it a versatile intermediate for constructing complex molecular architectures.[1][2] The presence of the iodine atom at the 6-position provides a prime handle for transition-metal-catalyzed cross-coupling reactions, while the 3-hydroxy group offers a site for further derivatization and can influence the electronic properties of the pyridine ring.[1] This guide provides an in-depth exploration of its applications, focusing on key protocols and the underlying chemical principles that govern its reactivity.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of 2-Methyl-3-hydroxy-6-iodopyridine

Property Value Source
CAS Number 848952-39-6 [3][4]
Molecular Formula C₆H₆INO [3]
Molecular Weight 235.02 g/mol [3]
Appearance Tan Powder/Solid [5]
IUPAC Name 6-iodo-2-methylpyridin-3-ol [3]

| Melting Point | 104 - 111 °C |[6] |

Safety and Handling Precautions

As a research chemical, 2-Methyl-3-hydroxy-6-iodopyridine requires careful handling to minimize exposure and risk.

  • Hazard Identification : The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[3][5][6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6][7] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust.[5][6]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is sensitive to light and should be protected accordingly.[5]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations at an approved waste disposal plant.[5][6]

Core Application: A Scaffold for Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 2-Methyl-3-hydroxy-6-iodopyridine an excellent substrate for palladium-catalyzed cross-coupling reactions.[8] This enhanced reactivity allows for the use of milder reaction conditions and lower catalyst loadings compared to its bromo- or chloro-analogs.[8]

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Transformations cluster_products Product Scaffolds start 2-Methyl-3-hydroxy-6-iodopyridine suzuki Suzuki-Miyaura (C-C Bond Formation) start->suzuki  R-B(OH)₂  Pd Catalyst, Base sonogashira Sonogashira (C-C Bond Formation) start->sonogashira  R-C≡CH  Pd/Cu Catalysts, Base buchwald Buchwald-Hartwig (C-N Bond Formation) start->buchwald  R₂NH  Pd Catalyst, Base, Ligand prod_suzuki 6-Aryl/Heteroaryl Pyridines suzuki->prod_suzuki prod_sono 6-Alkynyl Pyridines sonogashira->prod_sono prod_buchwald 6-Amino Pyridines buchwald->prod_buchwald

Diagram 1: Key synthetic routes using 2-Methyl-3-hydroxy-6-iodopyridine.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organohalide with an organoboron species.[9] This reaction is widely used to synthesize biaryl and substituted biphenyl structures, which are prevalent in pharmaceuticals.

Diagram 2: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol: Synthesis of 6-Aryl-2-methylpyridin-3-ol

  • Rationale : This protocol uses a common palladium catalyst, Pd(PPh₃)₄, and a carbonate base. The mixed solvent system (e.g., toluene/ethanol/water or DMF/water) is crucial for dissolving both the organic starting materials and the inorganic base.[10][11]

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Solvent Addition : Add a degassed solvent mixture, such as Toluene/Ethanol/H₂O (e.g., in a 3:1:1 ratio) or DMF/H₂O.

  • Reaction Execution : Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 6-aryl-2-methylpyridin-3-ol.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] It is an indispensable tool for synthesizing conjugated systems and is typically catalyzed by a combination of palladium and copper(I) salts.[12][13]

Diagram 3: General scheme for the Sonogashira coupling reaction.

Protocol: Synthesis of 6-Alkynyl-2-methylpyridin-3-ol

  • Rationale : This protocol employs a palladium catalyst and a copper(I) iodide co-catalyst, which is characteristic of the Sonogashira reaction.[14][15] An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves both as the base and often as part of the solvent system. The reaction is typically run under anhydrous and anaerobic conditions to prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[12]

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N). Finally, add the terminal alkyne (1.1-1.2 eq) via syringe.

  • Reaction Execution : Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup : Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an appropriate organic solvent.

  • Purification : Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography to isolate the 6-alkynyl-2-methylpyridin-3-ol product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[16][17] This transformation has revolutionized the synthesis of arylamines, which are critical structures in countless pharmaceutical agents.[17][18]

  • Causality of Experimental Choices : The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.[17][18] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[18] They promote the crucial reductive elimination step that forms the C-N bond and stabilizes the palladium catalyst throughout the catalytic cycle.[18][19] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[19]

Diagram 4: General scheme for the Buchwald-Hartwig amination.

Protocol: Synthesis of 6-(Amino)-2-methylpyridin-3-ol

  • Reaction Setup : In a glovebox or under an inert atmosphere, charge an oven-dried vial or flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.02-0.05 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition : Add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq) and the amine coupling partner (1.2 eq).

  • Solvent Addition : Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution : Seal the vessel and heat the mixture (typically 80-110 °C) with vigorous stirring for the required time (monitored by LC-MS or GC-MS).

  • Workup : After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification : Concentrate the filtrate and purify the crude material by column chromatography to obtain the desired 6-aminopyridine product.

Conclusion

2-Methyl-3-hydroxy-6-iodopyridine stands out as a robust and versatile chemical intermediate. Its true power is realized in palladium-catalyzed cross-coupling reactions, where the iodo group provides a highly reactive handle for the efficient construction of C-C and C-N bonds. The protocols and principles outlined in this guide serve as a foundation for researchers and scientists to harness the synthetic potential of this valuable building block in the development of novel pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12194211, 2-Methyl-3-hydroxy-6-iodopyridine. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link].

  • ResearchGate. Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines | Request PDF. Available from: [Link].

  • YouTube. The Buchwald-Hartwig Amination Reaction. Available from: [Link].

  • Wikipedia. Suzuki reaction. Available from: [Link].

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link].

  • ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Available from: [Link].

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link].

  • Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Available from: [Link].

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link].

  • National Institutes of Health. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available from: [Link].

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link].

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available from: [Link].

  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Available from: [Link].

  • ResearchGate. Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds | Request PDF. Available from: [Link].

Sources

Application

Application Note: Standardized Formulation of 2-Methyl-3-hydroxy-6-iodopyridine for In Vitro Screening Assays

Abstract This document provides a detailed guide and robust protocols for the solubilization and formulation of 2-Methyl-3-hydroxy-6-iodopyridine for use in a variety of common in vitro biological assays. The protocols e...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide and robust protocols for the solubilization and formulation of 2-Methyl-3-hydroxy-6-iodopyridine for use in a variety of common in vitro biological assays. The protocols emphasize best practices to ensure compound stability, prevent precipitation, and maintain data integrity. Adherence to these guidelines is critical for generating reproducible and reliable results in drug discovery and chemical biology research.

Introduction and Compound Profile

2-Methyl-3-hydroxy-6-iodopyridine is a substituted pyridine scaffold of interest in medicinal chemistry and drug discovery. Like many heterocyclic compounds, its efficacy in biological assays is fundamentally dependent on its proper formulation. Poor solubility, precipitation in aqueous media, or degradation can lead to inaccurate concentration-response curves and misleading structure-activity relationship (SAR) data.

This guide explains the rationale behind the formulation strategy, starting from the compound's intrinsic properties through to the preparation of final working solutions for cell-based and biochemical assays.

Physicochemical and Handling Data

The fundamental properties of 2-Methyl-3-hydroxy-6-iodopyridine dictate its handling and formulation strategy. These are summarized below.

PropertyValue / ObservationSource(s)Significance for Formulation
CAS Number 848952-39-6[1][2][3]Unique identifier for ensuring compound identity.
Molecular Formula C₆H₆INO[1][3]Used for molecular weight calculation.
Molecular Weight 235.02 g/mol [1]Critical for accurate preparation of molar stock solutions.
Appearance Light yellow to yellow/brown solid[4][5]The compound is not readily soluble in aqueous buffers and requires a primary organic solvent.
pKa (Predicted) 5.46 - 10.02[4][5][6]The wide predicted range suggests the hydroxyl group's acidity may be influenced by the pyridine ring and iodine. This can affect solubility in buffers of varying pH.
Recommended Storage 2-8°C, keep in dark place, sealed in dry conditions[4][5][7]Protects from potential degradation due to heat, light, and moisture.

Safety and Handling Precautions

While specific toxicity data for 2-Methyl-3-hydroxy-6-iodopyridine is limited, related iodinated and hydroxypyridine compounds are known irritants.[8] Therefore, prudent laboratory practices are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

  • Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine powder.[3]

  • Disposal: Dispose of the compound and its solutions in accordance with local institutional and environmental regulations.

Core Formulation Workflow

The overall strategy involves creating a high-concentration primary stock in an organic solvent, followed by serial dilutions into aqueous assay media. This multi-step process minimizes the risk of precipitation and controls the final concentration of the organic solvent in the assay.

G cluster_prep Preparation Phase cluster_assay Assay Phase A Weigh Solid Compound (Fume Hood) B Prepare Primary Stock (e.g., 10-50 mM in 100% DMSO) A->B Dissolve in Anhydrous DMSO C Create Intermediate Dilutions (e.g., 1 mM in 100% DMSO) B->C Serial Dilution in DMSO D Prepare Final Working Solution (e.g., 10 µM in Assay Buffer) C->D Dilute into Aqueous Media E Introduce to In Vitro Assay (Final DMSO <0.5%) D->E Final Dosing

Caption: High-level workflow for compound formulation.

Protocol 1: Preparation of a 20 mM Primary Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a superior aprotic solvent capable of dissolving a vast range of organic molecules, making it the industry standard for creating primary stocks for screening libraries.[9] Using a high-purity, anhydrous grade of DMSO is essential to prevent compound degradation from absorbed water.

Materials:

  • 2-Methyl-3-hydroxy-6-iodopyridine (solid)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • Amber glass vial with PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Tare Vial: Place an appropriate amber glass vial on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out a target mass of the compound (e.g., 5.0 mg) directly into the vial inside a chemical fume hood. Record the exact mass.

  • Calculate DMSO Volume: Use the following formula to determine the required volume of DMSO: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * [1 / Concentration (mol/L)] * 1,000,000 Example for 5.0 mg to make a 20 mM stock: Volume (µL) = [5.0 mg / 235.02 mg/mmol] * [1 / 0.020 mmol/mL] * 1000 µL/mL = 1063.7 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Solubilize: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied, but must be done with caution to avoid degradation.

  • Visual Confirmation: Ensure the solution is clear and free of any visible particulates.

  • Storage: Store the primary stock solution at -20°C or -80°C, protected from light. The use of smaller aliquots is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions for Cell-Based Assays

Rationale: The most critical step in formulation is the dilution of the DMSO stock into the aqueous cell culture medium or buffer. Rapid dilution can cause the compound to precipitate ("crash out"), drastically reducing its effective concentration. This protocol uses a serial dilution method to mitigate this risk. The final concentration of DMSO must be kept low (typically <0.5%, and ideally ≤0.1%) to prevent solvent-induced cytotoxicity.

Materials:

  • 20 mM Primary Stock Solution in DMSO (from Protocol 1)

  • Sterile cell culture medium or phosphate-buffered saline (PBS)

  • Sterile polypropylene microcentrifuge tubes or 96-well plates

Procedure:

  • Thaw Stock: Thaw the primary stock solution completely and bring it to room temperature. Briefly vortex to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution (e.g., 1 mM) by diluting the 20 mM primary stock 1:20 in 100% DMSO. This simplifies subsequent dilutions.

  • Serial Dilution into Aqueous Medium: a. Dispense the required volume of pre-warmed (37°C) cell culture medium into a series of tubes. b. To create the highest concentration working solution (e.g., 20 µM from a 1 mM intermediate stock), add a small volume of the DMSO stock to the medium (e.g., 2 µL of 1 mM stock into 98 µL of medium for a 1:50 dilution). c. Crucially, pipette the medium vigorously while adding the DMSO stock to promote rapid mixing and prevent localized high concentrations that lead to precipitation. d. Continue this process to create a full concentration-response curve (e.g., 1:3 or 1:10 serial dilutions from the 20 µM working solution).

  • Final DMSO Concentration Check: Ensure the final DMSO concentration in all working solutions is consistent and below the tolerance limit for your specific cell line. For the 1:50 dilution described above, the final DMSO concentration is 2%. This may be too high for many cell lines and would require a higher intermediate dilution step to reduce the final solvent percentage.

  • Quality Control (QC): Visually inspect each working solution against a light source. Any sign of cloudiness, particulates, or precipitate indicates the compound has exceeded its aqueous solubility limit. If this occurs, the formulation must be re-optimized.

  • Use Immediately: Aqueous working solutions are generally not stable and should be used immediately after preparation. The stability of pyridine derivatives in aqueous solution can be pH-dependent.[10]

Formulation for Biochemical Assays

For cell-free biochemical or enzymatic assays, the same principles apply. However, two additional considerations are paramount:

  • Buffer Compatibility: Ensure the compound is soluble and stable in the specific assay buffer. Some buffer components (e.g., detergents, high salt) can either enhance or decrease solubility.

  • Assay Interference: Iodinated compounds can sometimes interfere with detection methods (e.g., fluorescence quenching). It is essential to run controls containing the compound in the absence of the enzyme or substrate to check for any intrinsic signal or interference.

Troubleshooting and Best Practices

ProblemPotential Cause(s)Suggested Solution(s)
Precipitation in Aqueous Media Exceeded solubility limit; improper mixing; temperature shock.Decrease the final concentration; increase the final DMSO percentage (if assay permits); add DMSO stock to vortexing buffer; ensure all liquids are at the same temperature.
Inconsistent Results Compound degradation; inaccurate pipetting; precipitation.Prepare fresh working solutions for each experiment; use calibrated pipettes; visually inspect solutions before use; consider aliquoting primary stock to avoid freeze-thaw cycles.
No Biological Activity Poor solubility leading to low effective concentration; compound degradation.Confirm solubility with a visual check; re-evaluate formulation from primary stock; verify stock concentration if possible (e.g., via HPLC-UV).

References

  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methyl pyridine. Retrieved from [Link]

  • Current Protocols in Pharmacology. (2001). Preparation of an iodinated radioligand. PubMed. Retrieved from [Link]

  • Lorke, D. E., & Petroianu, G. A. (1998). Study on the stability of the oxime HI 6 in aqueous solution. PubMed. Retrieved from [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. Retrieved from [Link]

  • American Chemical Society. (2020). Optimization of iodine labelling for cell tracking. ACS Publications. Retrieved from [Link]

Sources

Method

Application Note: Strategic Derivatization of 2-Methyl-3-hydroxy-6-iodopyridine for Medicinal Chemistry

Introduction: The Value of the 2-Methyl-3-hydroxypyridine Scaffold The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of the 2-Methyl-3-hydroxypyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to act as a bioisostere for a phenyl ring, its hydrogen bonding capabilities, and its favorable physicochemical properties make it a "privileged scaffold" in drug design.[1][4] Specifically, the 2-Methyl-3-hydroxypyridine core is a valuable starting point for generating novel molecular entities.[5] The strategic placement of the methyl, hydroxyl, and iodo groups on the pyridine ring of 2-Methyl-3-hydroxy-6-iodopyridine (1) offers three distinct points for chemical modification, enabling a comprehensive exploration of the chemical space around the core.

This application note provides a detailed guide for the derivatization of this versatile building block. We will explore orthogonal chemical strategies to modify the C6 position (via the iodo group) and the C3 position (via the hydroxyl group), providing detailed, field-tested protocols and the scientific rationale behind them.

Key Features of the Scaffold:

  • C6-Iodo Group: An ideal handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties. The reactivity of organohalides in these couplings typically follows the trend I > Br > Cl, making the iodo-substituent highly reactive.[6]

  • C3-Hydroxyl Group: A nucleophilic center suitable for etherification and esterification, enabling modulation of polarity, solubility, and hydrogen bonding potential. It can also direct metallation at adjacent positions under specific conditions.

  • C2-Methyl Group: Provides steric hindrance that can influence the conformation of derivatives and offers a potential site for later-stage functionalization, although this is beyond the scope of this note.

Strategic Derivatization Pathways

The derivatization of 1 can be logically approached by leveraging the distinct reactivity of the iodo and hydroxyl groups. Palladium-catalyzed cross-coupling reactions at the C6-position are typically performed first, followed by modification of the C3-hydroxyl group if desired. This sequence prevents potential interference of a modified hydroxyl group with the catalyst system.

G cluster_0 Core Scaffold cluster_1 C6-Position Derivatization (Cross-Coupling Reactions) cluster_2 C3-Position Derivatization cluster_3 Resulting Scaffolds start 2-Methyl-3-hydroxy-6-iodopyridine (1) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki ArB(OH)₂, Pd Catalyst, Base sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira Terminal Alkyne, Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine, Pd Catalyst, Base etherification Williamson Ether Synthesis (C-O Bond Formation) start->etherification Alkyl Halide, Base aryl_pyridinol 6-Aryl-2-methylpyridin-3-ol suzuki->aryl_pyridinol alkynyl_pyridinol 6-Alkynyl-2-methylpyridin-3-ol sonogashira->alkynyl_pyridinol amino_pyridinol 6-Amino-2-methylpyridin-3-ol buchwald->amino_pyridinol alkoxy_iodopyridine 3-Alkoxy-6-iodo-2-methylpyridine etherification->alkoxy_iodopyridine

Figure 1: Key derivatization pathways for 2-Methyl-3-hydroxy-6-iodopyridine.

Protocols for C6-Position Derivatization

The C6-iodo group is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions form the cornerstone of modern medicinal chemistry for constructing C-C and C-N bonds.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with a boronic acid or ester.[6] This is arguably the most common method for introducing aryl and heteroaryl fragments.

Rationale: This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The mechanism involves an oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronate and reductive elimination to yield the product.[7] For electron-rich pyridine rings, a moderately strong base like K₂CO₃ or K₃PO₄ is effective.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Methyl-3-hydroxy-6-iodopyridine (1) (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd₂(dba)₃ (0.025 equiv) and a suitable phosphine ligand like SPhos or XPhos (0.1 equiv). The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the reductive elimination step.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water (4:1). The total solvent volume should provide a concentration of ~0.1 M with respect to the starting iodide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reaction times typically range from 4 to 24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the 6-aryl-2-methylpyridin-3-ol derivative.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, [PdCl₂(dppf)], or Pd₂(dba)₃/XPhosVaried catalysts offer different efficiencies depending on the electronic nature of the coupling partners.[8]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid to form a boronate complex, facilitating transmetalation.[7]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous component is crucial for dissolving the base and facilitating the catalytic cycle.
Temperature 80-110 °CProvides thermal energy to overcome the activation barriers of the catalytic cycle.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable transformation for creating linear, rigid linkers in drug molecules.[9]

Rationale: This reaction is typically co-catalyzed by palladium and a copper(I) salt (e.g., CuI). The palladium complex undergoes oxidative addition with the aryl iodide, while the copper salt reacts with the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[10] A base, usually an amine like triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the alkyne and act as a solvent.

Detailed Protocol:

  • Reagent Preparation: In a Schlenk flask under argon, dissolve 2-Methyl-3-hydroxy-6-iodopyridine (1) (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent such as THF or DMF.

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and copper(I) iodide (CuI) (0.04-0.10 equiv).

  • Reaction Execution: Stir the reaction at room temperature or heat gently to 40-60 °C. The reaction is often complete within 2-12 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography to yield the 6-alkynyl-2-methylpyridin-3-ol derivative.

G cluster_workflow General Cross-Coupling Workflow prep 1. Reagent & Catalyst Setup (Under Inert Atmosphere) reaction 2. Reaction (Heat & Stir) prep->reaction Add Solvent workup 3. Aqueous Workup (Extraction) reaction->workup Cool & Dilute purify 4. Purification (Chromatography) workup->purify Dry & Concentrate product Final Product purify->product

Figure 2: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[11][12][13] This reaction is central to the synthesis of countless nitrogen-containing pharmacophores.

Rationale: This transformation requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical, with bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) being highly effective for coupling a wide range of amines, including primary and secondary amines.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine and facilitate the catalytic cycle.[14]

Detailed Protocol:

  • Reagent and Catalyst Preparation: In a glovebox or under a robust argon counterflow, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., RuPhos, 0.05 equiv), and the base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.

  • Reactant Addition: Add 2-Methyl-3-hydroxy-6-iodopyridine (1) (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress by LC-MS. Reactions are typically complete in 6-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Carefully quench with water.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the 6-amino-2-methylpyridin-3-ol derivative.

ParameterRecommended ConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / RuPhos or BrettPhosBulky biarylphosphine ligands promote the challenging C-N reductive elimination step.[13]
Base NaOtBu, K₃PO₄, LHMDSA strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst deactivation.
Temperature 80-110 °CNecessary to drive the reaction, particularly the oxidative addition and reductive elimination steps.

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Protocol for C3-Position Derivatization

Modification of the 3-hydroxyl group is a straightforward way to alter the scaffold's polarity and hydrogen-bonding profile.

Williamson Ether Synthesis: Introduction of Alkyl Groups

This classic reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Rationale: The phenolic hydroxyl group of the pyridine scaffold is weakly acidic and requires a moderately strong base for deprotonation. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. The resulting pyridinolate is a potent nucleophile for Sₙ2 reaction with primary or secondary alkyl halides.

Detailed Protocol:

  • Deprotonation: To a solution of 2-Methyl-3-hydroxy-6-iodopyridine (1) (1.0 equiv) in an anhydrous polar aprotic solvent like DMF or THF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.

  • Nucleophilic Substitution: After stirring for 30 minutes at 0 °C (or until hydrogen evolution ceases), add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equiv) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product into ethyl acetate.

    • Wash the organic layer with water and brine, then dry over Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the 3-alkoxy-6-iodo-2-methylpyridine.

Conclusion

2-Methyl-3-hydroxy-6-iodopyridine is a highly valuable and versatile building block for medicinal chemistry. The orthogonal reactivity of the C6-iodo and C3-hydroxyl groups allows for systematic and predictable derivatization. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and high-yielding pathways to introduce a wide array of carbon and nitrogen substituents at the C6 position. Furthermore, the C3-hydroxyl group can be readily functionalized to modulate physicochemical properties. The protocols detailed in this note serve as a robust starting point for researchers and scientists in drug discovery to generate novel libraries of pyridine-based compounds for biological screening.

References

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Lechel, T., Dash, J., & Reissig, H. (2008). Novel Furo-pyridine Derivatives via Sonogashira Reactions of Functionalized Pyridines. European Journal of Organic Chemistry.
  • Pfister, K., Harris, E., & Firestone, R. A. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S.
  • Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. (2017). ResearchGate. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences.
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 1, 2026, from [Link]

  • 2-Methyl-3-hydroxy-6-iodopyridine. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC - NIH. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (n.d.). Green Chemistry (RSC Publishing).
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [https://www.tandfonline.com/doi/full/10.2147/DDDT.S32 expandingrole]([Link] expandingrole)

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
  • Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (n.d.). MDPI.
  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.).
  • Crystal structures of three 4-substituted-2,2′-bipyridines synthesized by Sonogashira and Suzuki–Miyaura cross-coupling reactions. (n.d.). NIH.
  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. (2014). NIH. [Link]

  • Preparation method of 3-hydroxypyridine. (n.d.).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC - NIH. [Link]

  • Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. (n.d.).
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org. [Link]

  • How to synthesizer of 3-hydroxy pyridine? (2022). ResearchGate. [Link]

  • Preparation of 3-hydroxypyridine. (n.d.).
  • Iridium-catalyzed selective hydrogenation of 3-hydroxypyridinium salts: a facile synthesis of piperidin-3-ones. (2015). PubMed. [Link]

  • Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][5][11]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. (2014). PubMed. [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols: 2-Methyl-3-hydroxy-6-iodopyridine in Material Science

A Note to the Researcher: Extensive investigation into the scientific and patent literature reveals that while 2-Methyl-3-hydroxy-6-iodopyridine is a commercially available heterocyclic compound, its specific application...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: Extensive investigation into the scientific and patent literature reveals that while 2-Methyl-3-hydroxy-6-iodopyridine is a commercially available heterocyclic compound, its specific applications in material science are not well-documented in publicly accessible resources. The existing information primarily identifies it as a versatile building block, or intermediate, for the synthesis of more complex molecules, particularly within the realms of medicinal and agrochemical research.

This document, therefore, serves not as a guide to established material science applications, but rather as a forward-looking exploration of its potential applications based on its chemical structure and reactivity. The protocols outlined below are hypothetical and illustrative, designed to provide a conceptual framework for researchers interested in pioneering the use of this molecule in the development of novel materials. They are grounded in established chemical principles and analogous reactions of similar functionalized pyridines.

Section 1: Compound Overview and Potential Significance

2-Methyl-3-hydroxy-6-iodopyridine is a trifunctional pyridine derivative. Its material science potential stems from the distinct reactivity of its three functional groups: the hydroxyl (-OH), the iodo (-I), and the pyridine ring itself.

  • The Iodo Group: The carbon-iodine bond is relatively weak, making it an excellent leaving group for various cross-coupling reactions. This is the primary handle for building larger, conjugated systems.

  • The Hydroxyl Group: The phenolic hydroxyl group can be used for condensation reactions, esterifications, or as a coordination site for metal ions. Its acidity can also be tuned, influencing intermolecular interactions.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a ligand for metal coordination, leading to the formation of metal complexes or metal-organic frameworks (MOFs). The ring itself is an electron-deficient aromatic system that can be incorporated into electronically active materials.

These functionalities suggest potential applications in:

  • Organic Electronics: As a building block for conjugated polymers or small molecules for use in Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).

  • Polymer Chemistry: As a monomer for the synthesis of specialty polymers with tailored thermal, optical, or coordination properties.

  • Metal-Organic Frameworks (MOFs): As a ligand for the construction of porous materials with potential applications in gas storage, catalysis, and sensing.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₆INO[1]
Molecular Weight 235.02 g/mol [1]
CAS Number 848952-39-6[1]
Appearance White to light brown solid (typical)

Section 2: Hypothetical Application Protocols

The following protocols are illustrative and will require significant optimization and characterization by the researcher.

Protocol 2.1: Synthesis of a Conjugated Polymer via Suzuki Cross-Coupling

Objective: To synthesize a poly(phenylene-pyridinol) type polymer where the 2-methyl-3-hydroxy-6-iodopyridine unit introduces polarity and potential for post-polymerization modification.

Causality behind Experimental Choices: The Suzuki coupling is a robust and versatile palladium-catalyzed reaction for forming carbon-carbon bonds.[2] The iodo-group on the pyridine is an ideal substrate for this reaction. A diboronic acid ester is chosen as the co-monomer to enable polymerization. The choice of a non-protic solvent is crucial to avoid quenching the organoboron reagent.

Experimental Workflow Diagram:

Suzuki_Polymerization cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_workup Purification cluster_product Characterization MonomerA 2-Methyl-3-hydroxy- 6-iodopyridine ReactionVessel Inert Atmosphere Reaction (N₂ or Ar) Heat (e.g., 90°C) MonomerA->ReactionVessel MonomerB Benzene-1,4-diboronic acid bis(pinacol) ester MonomerB->ReactionVessel Catalyst Pd(PPh₃)₄ Catalyst->ReactionVessel Base K₂CO₃ (aq) Base->ReactionVessel Solvent Toluene/DMF Solvent->ReactionVessel Precipitation Precipitate in Methanol ReactionVessel->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polymer Final Polymer Drying->Polymer Analysis GPC, NMR, FTIR, UV-Vis Polymer->Analysis

Caption: Workflow for Suzuki polymerization.

Step-by-Step Methodology:

  • Reactant Preparation: In a Schlenk flask, add 2-methyl-3-hydroxy-6-iodopyridine (1.0 eq), benzene-1,4-diboronic acid bis(pinacol) ester (1.0 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Base Addition: Add degassed toluene and a 2M aqueous solution of potassium carbonate (K₂CO₃) (4.0 eq).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) if possible.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the solid polymer and wash sequentially with water and methanol to remove residual catalyst and unreacted monomers.

  • Drying: Dry the polymer under vacuum at 40-50 °C.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR for structure confirmation, FTIR for functional group analysis, and UV-Vis spectroscopy for optical properties.

Protocol 2.2: Synthesis of a Metal Complex for Potential Luminescent Applications

Objective: To synthesize a coordination complex using the pyridine nitrogen and the hydroxyl oxygen as bidentate chelation sites for a metal ion like Zinc(II). Such complexes can exhibit interesting photoluminescent properties.

Causality behind Experimental Choices: The 3-hydroxypyridine moiety is a classic bidentate ligand for various metal ions.[3] Zinc(II) is chosen as it is a d¹⁰ metal ion, and its complexes are often luminescent. The use of a non-coordinating counter-ion like nitrate is preferred. Methanol is a suitable solvent for dissolving the ligand and the metal salt.

Experimental Workflow Diagram:

Metal_Complexation cluster_reactants Reactant Preparation cluster_reaction Complexation cluster_workup Purification cluster_product Characterization Ligand 2-Methyl-3-hydroxy- 6-iodopyridine in Methanol Stirring Mix and Stir at RT Ligand->Stirring MetalSalt Zn(NO₃)₂·6H₂O in Methanol MetalSalt->Stirring Precipitation Precipitate Formation Stirring->Precipitation Filtration Filter the Precipitate Precipitation->Filtration Washing Wash with Cold Methanol and Diethyl Ether Filtration->Washing Drying Dry in a Desiccator Washing->Drying Complex Final Metal Complex Drying->Complex Analysis FTIR, Elemental Analysis, Photoluminescence Spectroscopy Complex->Analysis

Caption: Workflow for Metal Complex Synthesis.

Step-by-Step Methodology:

  • Ligand Solution: Dissolve 2-methyl-3-hydroxy-6-iodopyridine (2.0 eq) in warm methanol.

  • Metal Salt Solution: In a separate flask, dissolve zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (1.0 eq) in methanol.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature. A precipitate should form.

  • Stirring: Continue stirring the mixture for 2-4 hours at room temperature.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the resulting complex in a desiccator over a drying agent.

  • Characterization: Characterize the complex using FTIR to observe shifts in the O-H and C=N stretching frequencies upon coordination, elemental analysis to confirm the stoichiometry, and photoluminescence spectroscopy to investigate its emission properties.

Section 3: Conclusion and Future Outlook

2-Methyl-3-hydroxy-6-iodopyridine presents a platform for significant innovation in material science. The key to unlocking its potential lies in systematic exploratory synthesis. By leveraging the well-established reactivity of its functional groups, researchers can venture into creating novel polymers, coordination complexes, and functional small molecules. The protocols provided herein are conceptual starting points, and the true potential of this molecule will be realized through rigorous experimentation and characterization. Future work should focus on synthesizing materials and thoroughly investigating their structural, thermal, electronic, and optical properties to identify promising avenues for real-world applications.

References

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]

  • Thompson, L. K. Pyridine-based ligands for metal-ion complexation. In Comprehensive Coordination Chemistry II, 2003, 1, 133-162. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions and byproducts in 2-Methyl-3-hydroxy-6-iodopyridine synthesis

Welcome to the technical support guide for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, side reactions, and byproduct formation encountered during this synthesis, providing troubleshooting guidance and in-depth explanations to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black upon addition of the iodinating agent. Is this normal, and what causes it?

A1: A dark coloration is a common observation but can indicate the formation of impurities. The primary cause is the oxidation of the hydroxypyridine starting material or the product itself. The presence of excess iodine or reactive iodine species can lead to the formation of colored charge-transfer complexes and degradation products.

Troubleshooting:

  • Control Stoichiometry: Ensure precise control over the stoichiometry of the iodinating agent. Excess iodine can promote side reactions.

  • Temperature Management: Perform the reaction at the recommended temperature. Elevated temperatures can accelerate decomposition and the formation of colored byproducts.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

  • Quenching: Upon reaction completion, quench any remaining iodine with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the dark color disappears.

Q2: I am observing a significant amount of starting material (2-Methyl-3-hydroxypyridine) in my crude product. How can I improve the conversion rate?

A2: Incomplete iodination is a frequent issue. Several factors can contribute to low conversion.

Troubleshooting Protocol:

  • Reagent Purity: Verify the purity of your 2-Methyl-3-hydroxypyridine and the iodinating agent. Impurities can interfere with the reaction.

  • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Activation of Iodinating Agent: The reactivity of the iodinating agent is crucial. For instance, when using N-iodosuccinimide (NIS), the presence of a catalytic amount of an acid like trifluoroacetic acid can enhance the iodination of electron-rich aromatic compounds.[1]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Ensure you are using a solvent that facilitates the dissolution of both the substrate and the iodinating agent.

ParameterRecommendationRationale
Reaction Time Monitor by TLC/HPLCEnsures reaction goes to completion.
Iodinating Agent Use fresh, high-purity reagentOld or impure reagents can have lower reactivity.
Catalyst Add catalytic acid (e.g., TFA) if using NISActivates the iodinating agent for electrophilic substitution.[1]
Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate. What are the likely byproducts?

A3: The formation of multiple byproducts is a common challenge. The primary side reactions include di-iodination and the formation of isomeric products.

Common Byproducts:

  • 2-Methyl-3-hydroxy-5,6-diiodopyridine: Over-iodination can lead to the introduction of a second iodine atom on the pyridine ring.

  • Isomeric Iodopyridines: Depending on the reaction conditions, iodination at other positions on the pyridine ring can occur, although the 6-position is generally favored due to the directing effects of the hydroxyl and methyl groups.

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from byproducts. A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can help to remove impurities.

Q4: I am concerned about the stability of my final product, 2-Methyl-3-hydroxy-6-iodopyridine. How should it be stored?

A4: Iodinated organic compounds can be sensitive to light and heat. The presence of the hydroxyl group can also make the compound susceptible to oxidation.

Storage Recommendations:

  • Protection from Light: Store the compound in an amber-colored vial or a container wrapped in aluminum foil.

  • Low Temperature: Storage at a low temperature (e.g., in a refrigerator or freezer) can help to slow down potential degradation.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Studies on similar pyridinium compounds have shown that they are most stable in acidic conditions and at low temperatures.[2]

Troubleshooting Guide: In-depth Analysis

Issue 1: Formation of Dimer Impurities

Observation: A higher molecular weight impurity is detected by Mass Spectrometry (MS) or appears as a less polar spot on TLC.

Root Cause: The reaction of hydrazones with iodine in the absence of a base can lead to the formation of azine dimers.[3] While not a direct reaction of the hydroxypyridine, related oxidative coupling reactions can occur, especially if reaction intermediates have radical character.

Mitigation Strategy:

  • Base Addition: Ensure the presence of a non-nucleophilic base in the reaction mixture if applicable to the specific synthetic route.

  • Controlled Addition: Add the iodinating agent slowly to the solution of the hydroxypyridine to maintain a low concentration of the reactive iodine species and minimize dimerization.

Issue 2: Halogen Exchange Reactions

Observation: If the synthesis starts from a chloro- or bromo-substituted precursor, the final product may contain a mixture of halogenated pyridines.

Root Cause: The iodinating agent can sometimes participate in halogen exchange reactions, replacing a chloro or bromo substituent with iodine.

Preventative Measures:

  • Choice of Starting Material: Whenever possible, start with a non-halogenated precursor to avoid this side reaction.

  • Reaction Conditions: Milder reaction conditions (lower temperature, less reactive iodinating agent) can sometimes suppress halogen exchange.

Experimental Workflow and Diagrams

General Iodination Protocol

Below is a generalized step-by-step protocol for the iodination of 2-Methyl-3-hydroxypyridine.

  • Dissolution: Dissolve 2-Methyl-3-hydroxypyridine in a suitable solvent (e.g., methanol, acetonitrile).

  • Addition of Base (if required): Add a non-nucleophilic base like sodium carbonate or DBU.

  • Addition of Iodinating Agent: Slowly add the iodinating agent (e.g., N-iodosuccinimide or iodine) to the reaction mixture at the appropriate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench any excess iodine with a reducing agent. Adjust the pH and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Reaction Mechanism and Side Reactions

cluster_main Main Reaction Pathway cluster_side1 Side Reaction: Di-iodination cluster_side2 Side Reaction: Isomer Formation A 2-Methyl-3-hydroxypyridine B Electrophilic Iodination A->B + I+ E Isomeric Iodopyridines A->E + I+ C 2-Methyl-3-hydroxy-6-iodopyridine (Product) B->C D 2-Methyl-3-hydroxy-5,6-diiodopyridine C->D + I+

Caption: Iodination of 2-Methyl-3-hydroxypyridine and potential side reactions.

Purification Workflow

Start Crude Reaction Mixture Quench Quench with Na2S2O3 Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purification Concentrate->Purify Column Column Chromatography Purify->Column Complex Mixture Recrystallize Recrystallization Purify->Recrystallize Solid Product PureProduct Pure 2-Methyl-3-hydroxy-6-iodopyridine Column->PureProduct Recrystallize->PureProduct

Caption: General purification workflow for 2-Methyl-3-hydroxy-6-iodopyridine.

References

  • Barton, D. H. R., O'Brien, R. E., & Sternhell, S. (1962). A new reaction of hydrazones. Journal of the Chemical Society, 470-476.
  • Maloney, K. M., Nwakpuda, E. I., Kuethe, J. T., & Yin, J. (2009). One-pot iodination of hydroxypyridines. The Journal of Organic Chemistry, 74(14), 5111-5114.
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich arenes with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • Schoepfer, J., Fretz, H., & Waelchli, R. (2004). Stability of the oxime HI 6 in aqueous solution. Journal of Applied Toxicology, 24(1), 59-64.

Sources

Optimization

Troubleshooting guide for failed 2-Methyl-3-hydroxy-6-iodopyridine reactions

Welcome to the technical support center for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific iodination reaction. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your synthesis for higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low to no conversion of the starting material, 2-Methyl-3-hydroxypyridine. What are the likely causes?

Low or no conversion is a common issue that can often be traced back to the reactivity of the substrate and the choice of iodinating agent.

Causality Explained: The hydroxyl and methyl groups on the pyridine ring are electron-donating, which activates the ring towards electrophilic substitution. However, iodine (I₂) itself is a relatively weak electrophile.[1] Therefore, the reaction often requires an activating agent or a more potent source of electrophilic iodine (I⁺).

Troubleshooting Steps:

  • Evaluate Your Iodinating Reagent:

    • Iodine (I₂): If you are using molecular iodine alone, it may not be sufficiently reactive. Consider adding an oxidizing agent to generate a more potent iodinating species in situ.

    • N-Iodosuccinimide (NIS): NIS is a common and effective source of electrophilic iodine. Ensure your NIS is of high purity and has been stored properly, as it can degrade over time.

    • Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than I₂.[2] However, it can be less selective and may lead to side products if not used carefully. Handle ICl with care as it is corrosive.

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Aprotic solvents like dichloromethane (DCM) or chloroform are often used. For some methods, polar solvents may be employed.

    • Temperature: For less reactive systems, gentle heating might be necessary. Conversely, for highly reactive agents like ICl, lower temperatures (e.g., 0 °C) can help control the reaction and improve selectivity.[2]

    • Acid Catalyst: The addition of a catalytic amount of a Lewis or Brønsted acid can activate the iodinating agent. For instance, trifluoroacetic acid is sometimes used with NIS.[3]

Proposed Experimental Protocol (Using NIS):

  • Dissolve 2-Methyl-3-hydroxypyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Iodosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes, keeping the temperature below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I'm observing the formation of multiple products, and the desired 6-iodo isomer is not the major product. How can I improve regioselectivity?

The formation of multiple isomers is a classic challenge in the substitution of polysubstituted aromatic rings.

Causality Explained: The hydroxyl group at the 3-position and the methyl group at the 2-position both direct electrophilic substitution to different positions on the pyridine ring. The hydroxyl group is a stronger activating group and will primarily direct ortho and para to itself. The methyl group provides weaker activation. The interplay of these directing effects determines the final regioselectivity. Iodination is expected to occur at the 6-position due to the strong directing effect of the 3-hydroxyl group. However, iodination at other positions can occur.

Troubleshooting Workflow:

G start Multiple Products Observed reagent Evaluate Iodinating Reagent start->reagent Less selective reagent? temp Lower Reaction Temperature start->temp Reaction too fast? reagent->temp Try a milder reagent (e.g., NIS over ICl) blocking Consider a Blocking Group Strategy (Advanced) reagent->blocking If other positions are highly activated result Improved Regioselectivity for 6-iodo Isomer temp->result Slower reaction can favor thermodynamic product blocking->result

Caption: Troubleshooting workflow for improving regioselectivity.

Strategies for Improved Selectivity:

  • Choice of Iodinating Agent: Milder reagents often provide better selectivity. If you are using a highly reactive agent like ICl and observing multiple products, switching to NIS may be beneficial.[2]

  • Temperature Control: Running the reaction at a lower temperature can enhance selectivity by favoring the thermodynamically more stable product.[2]

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile).

Q3: My reaction is complete, but I'm having difficulty purifying the product. What are the best practices for purification?

Purification can be challenging due to the polar nature of the hydroxypyridine moiety and potential impurities.

Common Impurities:

  • Unreacted starting material (2-Methyl-3-hydroxypyridine)

  • Isomeric iodinated products

  • Di-iodinated products

  • Byproducts from the iodinating reagent (e.g., succinimide from NIS)

Purification Strategy:

StepProcedureRationale
1. Aqueous Workup After the reaction, quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Then, wash with brine.This removes residual iodine and inorganic salts.
2. Extraction Extract the product into an organic solvent like ethyl acetate or a mixture of DCM and methanol.The choice of solvent will depend on the polarity of the product and impurities.
3. Column Chromatography Use silica gel column chromatography with a gradient elution system. A common mobile phase is a mixture of hexane and ethyl acetate, gradually increasing the polarity.This is the most effective way to separate the desired product from isomers and other impurities.
4. Recrystallization If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide a highly pure final product.This is an excellent final purification step to remove trace impurities.
Q4: I am concerned about the safety and environmental impact of my iodination reaction. Are there "greener" alternatives?

Traditional iodination methods can involve hazardous reagents and solvents. Greener approaches aim to minimize these concerns.[1]

Green Chemistry Considerations:

  • Reagent Choice: Using molecular iodine with a mild, catalytic oxidant is preferable to stoichiometric, more hazardous reagents.[1] Some methods utilize hydrogen peroxide as a green oxidant.

  • Solvent-Free Conditions: Mechanochemical methods, where reagents are ground together without a solvent, can be a highly efficient and environmentally friendly option.[4]

  • Catalysis: The use of catalysts can reduce the amount of reagents needed and lead to milder reaction conditions.

Example of a Greener Protocol (Conceptual):

A potential greener approach could involve the use of sodium iodide as the iodine source with an in-situ oxidation system in a more environmentally benign solvent.[5]

G SM 2-Methyl-3-hydroxypyridine Product 2-Methyl-3-hydroxy-6-iodopyridine SM->Product Iodide NaI Iodide->Product Oxidant Green Oxidant (e.g., H₂O₂) Oxidant->Product Byproduct H₂O Product->Byproduct Benign Byproduct

Caption: Conceptual "green" synthesis pathway.

Summary of Iodinating Reagents

ReagentAdvantagesDisadvantages
Iodine (I₂) + Oxidant Inexpensive, readily available.Requires an activating agent, can be slow.
N-Iodosuccinimide (NIS) Mild, good selectivity, easy to handle solid.More expensive than I₂, succinimide byproduct can complicate purification.
Iodine Monochloride (ICl) Highly reactive.[2]Can be less selective, corrosive, moisture sensitive.[2]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) High reactivity and selectivity.More complex and expensive reagent.

References

  • CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine - Google Patents.
  • 2-Methyl-3-hydroxy-6-iodopyridine | C6H6INO | CID 12194211 - PubChem. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. Available at: [Link]

  • Iodination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • One-Pot Iodination of Hydroxypyridines | The Journal of Organic Chemistry. Available at: [Link]

  • Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Functionalizing 2-Methyl-3-hydroxy-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the functionalization of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the functionalization of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights to ensure your experiments are both successful and efficient.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of 2-Methyl-3-hydroxy-6-iodopyridine, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield in Cross-Coupling Reactions

Q: My Suzuki/Sonogashira/Buchwald-Hartwig reaction with 2-Methyl-3-hydroxy-6-iodopyridine is resulting in low to no yield. What are the likely causes and how can I improve it?

A: Low or no yield in palladium-catalyzed cross-coupling reactions is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.[1]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Inactivity The palladium catalyst is the heart of the reaction. Its activity can be compromised by age, improper storage, or inefficient in-situ activation. - Action: Use a freshly opened or properly stored catalyst. Consider using a more robust pre-catalyst. For Suzuki reactions, Pd(OAc)₂ is a common Pd(II) source, while Pd(PPh₃)₄ is a common Pd(0) source. For difficult couplings, specialized ligands are crucial.[2]
Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the specific reaction type and substrates.[3] - Action: For Suzuki couplings, electron-rich and bulky phosphine ligands often improve results, especially with less reactive partners.[4] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary.[5]
Base Selection & Strength The base is crucial for activating the boronic acid in Suzuki reactions and for neutralizing the HX byproduct in Sonogashira and Buchwald-Hartwig reactions.[6][7] - Action: For Suzuki reactions with the hydroxypyridine substrate, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally effective. For Sonogashira reactions, an amine base like triethylamine or diethylamine is typically used.[6] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or K₃PO₄ is common.[8]
Solvent Issues The solvent must dissolve all reactants to a reasonable extent. Poor solubility can severely hinder the reaction rate.[9] - Action: A mixture of an organic solvent (e.g., 1,4-dioxane, THF, DMF, toluene) with water is often used in Suzuki reactions to aid in dissolving the inorganic base.[10] For Sonogashira and Buchwald-Hartwig reactions, anhydrous aprotic polar solvents like DMF, dioxane, or toluene are typical.[9][11]
Reaction Temperature While aryl iodides are generally reactive, some cross-coupling reactions require elevated temperatures to proceed efficiently.[4] - Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave heating can be a useful tool for rapid optimization of reaction temperature.[12]
Oxygen & Moisture Contamination Palladium(0) catalysts are sensitive to oxygen, and moisture can hydrolyze organometallic reagents.[1] - Action: Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Degassing the solvent prior to use is highly recommended.
Issue 2: Competing Side Reactions

Q: I am observing significant formation of side products in my reaction. What are the common side reactions and how can I suppress them?

A: The presence of the hydroxyl group on the pyridine ring can lead to competing reactions.

Potential Side Reactions & Mitigation Strategies:

  • O-Arylation/Alkylation: The hydroxyl group is nucleophilic and can compete with the desired C-C or C-N bond formation, especially under basic conditions.

    • Solution: Protect the hydroxyl group as a methyl ether, benzyl ether, or silyl ether prior to the coupling reaction. The protecting group can be removed in a subsequent step.

  • Dehalogenation: The iodo group can be reductively cleaved, leading to the formation of 2-methyl-3-hydroxypyridine.

    • Solution: This is often a result of β-hydride elimination, a potential side reaction in the catalytic cycle.[8] Optimizing the ligand and reaction conditions can minimize this pathway. Using a slightly lower temperature or a bulkier ligand can sometimes help.

  • Homocoupling: The organometallic reagent (e.g., boronic acid) can couple with itself.

    • Solution: This is often more prevalent at higher temperatures or with very active catalysts. Lowering the reaction temperature or using a less reactive catalyst/ligand combination can reduce homocoupling.

Issue 3: Purification Challenges

Q: I am having difficulty purifying my functionalized 2-Methyl-3-hydroxypyridine product. What are some effective purification strategies?

A: The polar nature of the hydroxypyridine moiety can sometimes make purification by standard column chromatography challenging.

Purification Tips:

  • Column Chromatography:

    • Use a polar stationary phase like silica gel.

    • A gradient elution system is often effective. Start with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.

    • Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the product on the silica gel.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen and the acidity of the hydroxyl group can be exploited for purification.

    • Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product should move to the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base like NaHCO₃ or NaOH and extract the product back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective purification method.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common functionalization reactions for 2-Methyl-3-hydroxy-6-iodopyridine?

A1: The 6-iodo position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[4][7]

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.[6][13]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[8][14]

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Stille Coupling: For the formation of C-C bonds with organostannanes.

Reaction-Specific Questions

Q2: For a Suzuki coupling, what are the recommended starting conditions?

A2: A good starting point for a Suzuki coupling with 2-Methyl-3-hydroxy-6-iodopyridine would be:

  • Palladium Catalyst: Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%).

  • Base: K₂CO₃ (2-3 equivalents).

  • Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[10]

  • Temperature: 80-100 °C.

Q3: For a Sonogashira coupling, what are the key considerations?

A3: The Sonogashira reaction typically requires a copper(I) co-catalyst.[6][13]

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (2-5 mol%).

  • Copper Co-catalyst: CuI (1-5 mol%).

  • Base/Solvent: An amine base such as triethylamine or diethylamine, which can often serve as the solvent as well.[6]

  • Temperature: Room temperature to 60 °C.[6]

Q4: For a Buchwald-Hartwig amination, what is a reliable catalyst system?

A4: The choice of ligand is critical for a successful Buchwald-Hartwig amination.

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%).

  • Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos (1.2-2 times the palladium amount).[15]

  • Base: A strong, non-nucleophilic base like NaOtBu or K₃PO₄ (1.5-2 equivalents).

  • Solvent: Anhydrous toluene or dioxane.

  • Temperature: 80-110 °C.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Add the degassed solvent system (e.g., dioxane/water).

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation (R²-B(OR)₃⁻) PdII_Complex->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Low Yield Start Low or No Yield Observed CheckReagents Verify Reagent Purity & Activity (Catalyst, Ligand, Base, Solvents) Start->CheckReagents CheckSetup Ensure Inert Atmosphere (Degas Solvents, Purge with N₂/Ar) Start->CheckSetup OptimizeConditions Systematically Optimize Conditions CheckReagents->OptimizeConditions CheckSetup->OptimizeConditions ScreenLigands Screen Different Ligands OptimizeConditions->ScreenLigands ScreenBases Screen Different Bases OptimizeConditions->ScreenBases ScreenSolvents Screen Different Solvents OptimizeConditions->ScreenSolvents VaryTemp Vary Reaction Temperature OptimizeConditions->VaryTemp Success Improved Yield ScreenLigands->Success ScreenBases->Success ScreenSolvents->Success VaryTemp->Success

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

IV. References

  • Wikipedia. Sonogashira coupling. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration.

  • Influence of base on the Sonogashira coupling reaction. ResearchGate.

  • Rosa, G. R., et al. (2020). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate.

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.

  • Haydl, A. M., & Buchwald, S. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition.

  • Viciu, M. S., et al. (2002). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.

  • Wikipedia. Cross-coupling reaction. [Link]

  • Wang, Y., et al. (2018). Optimization of Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Wordpress.

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Giri, R., & Yu, J.-Q. (2008). Suzuki reactions promoted by different ligands. ResearchGate.

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.

  • Ghosh, A., & Senge, M. O. (2013). Optimization of Suzuki-Miyaura coupling reaction. ResearchGate.

  • Smith, A. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate.

  • Nielsen, M. K., & Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC.

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • WuXi AppTec. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Belyankina, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.

  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC.

  • Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.

  • Nolan, S. P. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate.

  • Kotoučková, L., et al. (2016). Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1.

  • Doucet, H., & Hierso, J.-C. (2011). Recent Advances in Sonogashira Reactions. ResearchGate.

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. [Link]

  • Pfister, K., III, et al. (1966). Process for preparing 2-methyl-3-hydroxypyridines. U.S. Patent 3,227,724.

  • Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

  • Eureka. (2021). 2-amino-3-hydroxypyridine and its preparation method and purification method.

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

  • Havelkova, M., et al. (2001). The Suzuki-Miyaura cross-coupling reactions of 2-, 6- or 8-halopurines with boronic acids leading to 2-, 6- or 8-aryl- and alkenylpurine derivatives.

  • Lee, K.-B., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.

Sources

Optimization

Technical Support Center: Purification of 2-Methyl-3-hydroxy-6-iodopyridine

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Methyl-3-hydroxy-6-iodopyridine. The following troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 2-Methyl-3-hydroxy-6-iodopyridine. The following troubleshooting guides and FAQs provide in-depth technical assistance to ensure the successful isolation of a high-purity product.

I. Understanding the Chemistry: The Iodination of 2-Methyl-3-hydroxypyridine

The synthesis of 2-Methyl-3-hydroxy-6-iodopyridine typically involves the electrophilic iodination of 2-methyl-3-hydroxypyridine. The hydroxyl and methyl groups on the pyridine ring direct the electrophilic substitution. The hydroxyl group is an activating ortho-, para-director, while the methyl group is a weaker activating ortho-, para-director. The position para to the strongly activating hydroxyl group (position 6) is the most favorable site for iodination.

A common method for this transformation is the use of an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) in the presence of a base.[1] The reaction mechanism, while generally selective, can lead to several impurities that complicate the purification process.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Methyl-3-hydroxy-6-iodopyridine?

A1: The most common impurities are typically:

  • Unreacted Starting Material: 2-Methyl-3-hydroxypyridine.

  • Regioisomers: Iodination at other positions of the pyridine ring, though less common, can occur.

  • Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodinated species.

  • Reagent-derived Impurities: For example, if N-iodosuccinimide (NIS) is used, succinimide will be a byproduct.[1]

  • Degradation Products: Depending on the reaction and workup conditions (e.g., exposure to strong acids/bases or high temperatures), degradation of the starting material or product may occur.

Q2: My crude product is a dark, oily residue. Is this normal?

A2: While the pure product is typically a solid, a dark and oily crude product is not uncommon. This can be due to the presence of colored impurities, residual solvent, or byproducts that depress the melting point of the mixture. Purification is necessary to obtain the desired solid product.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the desired product and impurities. Staining with an appropriate agent (e.g., potassium permanganate or iodine vapor) or visualization under UV light can help in identifying the different components. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of purity.[2]

III. Troubleshooting Guide: Navigating Purification Challenges

This section addresses specific issues you may encounter during the purification of 2-Methyl-3-hydroxy-6-iodopyridine.

Scenario 1: After aqueous workup, I have a persistent emulsion.

  • Question: Why is an emulsion forming, and how can I break it?

  • Answer: Emulsions often form during the extraction of polar compounds like hydroxypyridines. The presence of both a hydroxyl group and a basic nitrogen atom can lead to complex interactions at the aqueous-organic interface.

    • Solution 1 (Brine Wash): Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer helps to break the emulsion by reducing the solubility of organic components in the aqueous phase.

    • Solution 2 (Change of Solvent): If the emulsion persists, try adding a small amount of a different organic solvent with a different polarity, such as dichloromethane or a small amount of methanol, to disrupt the emulsion.

    • Solution 3 (Filtration): In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.

Scenario 2: My compound is not crystallizing from the chosen recrystallization solvent.

  • Question: I've tried to recrystallize my crude product, but it either oils out or remains in solution even at low temperatures. What should I do?

  • Answer: This indicates that the chosen solvent system is not ideal for your compound's solubility profile. The ideal solvent should dissolve the compound when hot but have low solubility when cold.

    • Troubleshooting Steps:

      • If the compound oils out: This means the solution is supersaturated at a temperature above the compound's melting point in that solvent. Try using a larger volume of the hot solvent to create a less concentrated solution before cooling. Alternatively, switch to a solvent with a lower boiling point.

      • If the compound remains in solution: The solvent is too good at dissolving your compound even at low temperatures. You can try a two-solvent recrystallization. Add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly. Common two-solvent systems include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

Scenario 3: During column chromatography, my compound is smearing or not eluting properly.

  • Question: I'm having trouble getting clean separation of my product on a silica gel column. The spots on the TLC are streaking. What could be the cause?

  • Answer: Pyridine-containing compounds can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing of spots.

    • Solution 1 (Add a Base to the Eluent): Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system. The triethylamine will compete with your pyridine compound for binding to the acidic sites on the silica, resulting in sharper peaks and better separation.

    • Solution 2 (Use a Different Stationary Phase): If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Solution 3 (Check for Overloading): Ensure you are not overloading the column. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.

IV. Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, especially unreacted starting material and byproducts with different solubility profiles.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) at room temperature and upon heating. The ideal solvent will dissolve the crude material when hot and form crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude 2-Methyl-3-hydroxy-6-iodopyridine to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To promote crystal growth, you can scratch the inside of the flask with a glass rod. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography

Flash column chromatography is ideal for separating compounds with similar polarities, such as regioisomers or di-iodinated byproducts.

Step-by-Step Methodology:

  • TLC Analysis: Develop a TLC solvent system that provides good separation of your product from impurities. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).

  • Elution: Apply the sample to the top of the column and begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

V. Data Presentation and Purity Assessment

Table 1: Expected TLC Profile of Crude 2-Methyl-3-hydroxy-6-iodopyridine
CompoundPolarityExpected Rf Value (Ethyl Acetate/Hexanes 1:1)
2-Methyl-3-hydroxypyridine (Starting Material)More PolarLower Rf
2-Methyl-3-hydroxy-6-iodopyridine (Product) Intermediate Target Rf (e.g., 0.3)
Di-iodinated ByproductLess PolarHigher Rf
Succinimide (from NIS)Very PolarStays at the baseline

Note: These are expected trends. Actual Rf values will depend on the exact TLC conditions.

VI. Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude 2-Methyl-3-hydroxy-6-iodopyridine Workup Aqueous Workup Crude->Workup Recrystallization Recrystallization Workup->Recrystallization Minor Impurities Column Column Chromatography Workup->Column Complex Mixture Pure Pure Product Recrystallization->Pure Column->Pure Analysis Purity Analysis (TLC, HPLC, NMR) Pure->Analysis

Caption: General purification workflow for 2-Methyl-3-hydroxy-6-iodopyridine.

Diagram 2: Troubleshooting Decision Tree for Purification

Troubleshooting Start Purification Issue Emulsion Persistent Emulsion? Start->Emulsion Crystallization Crystallization Fails? Start->Crystallization Chromatography Column Tailing? Start->Chromatography Emulsion->Crystallization No Sol_Brine Add Brine Emulsion->Sol_Brine Yes Crystallization->Chromatography No Sol_TwoSolvent Try Two-Solvent Recrystallization Crystallization->Sol_TwoSolvent Yes Sol_Base Add Base to Eluent Chromatography->Sol_Base Yes Sol_Alumina Use Alumina Chromatography->Sol_Alumina Also consider Sol_Solvent Change Solvent

Caption: Troubleshooting decision tree for common purification issues.

VII. References

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Methylpyridin-3-ol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]

  • SIELC Technologies. HPLC Determination of 3-Iodo-2-Propynyl Butylcarbamate on Newcrom R1 Column. [Link]

  • Google Patents. Process for preparing 2-methyl-3-hydroxypyridines.

  • Scientific Research Publishing. Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. [Link]

  • PubMed. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]

  • Google Patents. Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a].

  • Google Patents. Synthesis method of 3,5-diiodine-4-hydroxypyridine.

  • Google Patents. Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.

  • PubMed Central. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

Troubleshooting

Stability issues of 2-Methyl-3-hydroxy-6-iodopyridine in different solvents

Introduction Welcome to the technical support guide for 2-Methyl-3-hydroxy-6-iodopyridine (CAS 848952-39-6). This molecule is a valuable substituted pyridine building block in drug discovery and chemical synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Methyl-3-hydroxy-6-iodopyridine (CAS 848952-39-6). This molecule is a valuable substituted pyridine building block in drug discovery and chemical synthesis. However, its unique combination of a hydroxyl group and an iodine substituent on the pyridine ring presents specific stability challenges that can impact experimental reproducibility and outcomes. The electron-rich nature of the hydroxypyridine ring and the inherent lability of the carbon-iodine bond are primary factors contributing to its potential degradation.[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the stability issues of this compound in various solvents. Our goal is to empower you with the scientific rationale behind best practices for handling, storage, and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Methyl-3-hydroxy-6-iodopyridine?

A1: The two main points of instability are the hydroxypyridine ring and the carbon-iodine bond.

  • Oxidation: The hydroxypyridine moiety makes the ring electron-rich and susceptible to oxidation, which can be accelerated by air, light, or trace metal impurities. This often manifests as a color change in solutions, typically to yellow or brown.

  • De-iodination: The C-I bond is the weakest of the carbon-halogen bonds.[2] It can be cleaved under certain conditions, a process known as de-iodination. This is a significant concern in vivo for radioiodinated pharmaceuticals and can also occur in vitro, particularly under photolytic (light-induced) conditions or in the presence of nucleophiles or reducing agents.[1]

  • pH Sensitivity: As a phenolic compound, its stability is highly dependent on pH.[3][4] In basic media, the hydroxyl group deprotonates to form a phenoxide, which is significantly more susceptible to oxidation.

Q2: What are the recommended general handling and storage conditions for the solid compound?

A2: To ensure long-term viability, the solid compound should be stored under controlled conditions. The manufacturer's safety data sheet (SDS) recommends storage at 2-8°C, sealed in a dry, dark place.[5][6] We further recommend storing the vial under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q3: I need to make a stock solution. What is the best solvent for long-term storage?

A3: For long-term storage (weeks to months), a dry, aprotic, non-polar solvent is theoretically best, though solubility may be limited. For practical purposes, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used due to high solubility. However, solutions in DMSO should be stored in small aliquots at -20°C or -80°C, protected from light, and thawed only once before use. DMSO is hygroscopic and can contain oxidizing impurities. Acetonitrile can also be a suitable choice. Protic solvents like methanol, ethanol, and water are not recommended for storage due to the higher risk of solvolysis and accelerated degradation.[7]

Q4: Can I use water or buffer as a solvent?

A4: Aqueous solutions should be prepared fresh for immediate use. The pH of the solution is critical.[3] Unbuffered water can have a variable pH. It is highly recommended to use a buffer solution at a slightly acidic to neutral pH (e.g., pH 5-7) to maintain the protonated state of the hydroxyl group and minimize oxidation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Issue 1: My solution of 2-Methyl-3-hydroxy-6-iodopyridine turned yellow/brown shortly after preparation.

  • Potential Cause: Oxidation of the hydroxypyridine ring. This is the most common degradation pathway and is often accelerated by exposure to atmospheric oxygen, light, or trace metal contaminants in the solvent.

  • Diagnostic Steps:

    • Run a quick purity check on the colored solution using HPLC or LC-MS. Compare the chromatogram to that of a freshly prepared solution. The appearance of new, typically more polar, peaks is indicative of degradation.

    • Prepare the solution again using a freshly opened bottle of high-purity, anhydrous solvent. If the discoloration is slower or absent, your previous solvent was likely contaminated.

  • Solutions & Preventative Measures:

    • Use High-Purity Solvents: Always use anhydrous, high-performance liquid chromatography (HPLC)-grade or equivalent solvents.

    • Degas Solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 10-15 minutes to remove dissolved oxygen.

    • Work Under Inert Atmosphere: When weighing the compound and preparing the solution, work in a glove box or use a Schlenk line if possible.

    • Protect from Light: Prepare and store the solution in amber vials or wrap clear vials with aluminum foil.[1]

    • Chelate Metal Ions: If metal contamination is suspected, adding a small amount of a chelating agent like EDTA (at a low concentration, e.g., ~10 µM) to aqueous solutions can sometimes help.

Issue 2: My assay results are inconsistent, or the compound's activity seems to decrease over time in my assay medium.

  • Potential Cause: Degradation of the compound in the experimental solvent or medium. This could be due to de-iodination, oxidation, or a pH-driven reaction.

  • Diagnostic Steps:

    • Perform a time-course stability study. Incubate the compound in your assay medium under the exact experimental conditions (temperature, lighting, CO2, etc.). Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them by HPLC to quantify the amount of remaining parent compound.

    • Check the pH of your final assay medium. Even seemingly small shifts in pH can dramatically affect the stability of phenolic compounds.[3]

  • Solutions & Preventative Measures:

    • Switch Solvents: If stability is poor, consider if a different solvent can be used for the experiment.

    • Buffer Your System: Ensure your aqueous media are well-buffered in a pH range that favors stability (typically slightly acidic to neutral).

    • Prepare Fresh: Prepare solutions of the compound immediately before adding them to the experiment. Avoid using stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.

Issue 3: I see a new peak in my mass spectrometry analysis corresponding to the loss of iodine.

  • Potential Cause: De-iodination. This can be triggered by light (photolysis), heat, or reaction with nucleophilic species or reducing agents in your medium (e.g., thiols like DTT or glutathione).

  • Diagnostic Steps:

    • The mass difference between your parent compound (C6H6INO, MW ≈ 235.02) and the de-iodinated product (2-Methyl-3-hydroxypyridine, C6H7NO, MW ≈ 109.13) is ~126 Da. Confirm the mass of the new peak.

    • Repeat the experiment in complete darkness to see if the formation of the impurity is reduced. If so, the degradation is light-induced.

  • Solutions & Preventative Measures:

    • Light Protection: Conduct all experimental manipulations in a dark room or under red light, and use amber-colored labware.

    • Assess Reagent Compatibility: Be cautious when using strong nucleophiles or reducing agents. If they are required for your assay, the compound may not be stable. A time-course stability study in the presence of these reagents is essential.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving stability issues.

TroubleshootingWorkflow start Problem Observed (e.g., Color Change, Inconsistent Data, New Peaks) q_color Is the solution yellow/brown? start->q_color q_iodine Is there mass spec evidence of de-iodination? start->q_iodine q_repro Are results inconsistent over time? start->q_repro cause_ox Probable Cause: Oxidation q_color->cause_ox Yes cause_deiod Probable Cause: De-iodination q_iodine->cause_deiod Yes cause_gen Probable Cause: General Degradation q_repro->cause_gen Yes sol_ox Solution: • Use inert atmosphere/degassed solvent • Protect from light • Use high-purity anhydrous solvent cause_ox->sol_ox sol_deiod Solution: • Protect from light (critical) • Avoid strong nucleophiles/reducers • Check reagent compatibility cause_deiod->sol_deiod sol_gen Solution: • Buffer aqueous solutions (pH 5-7) • Prepare solutions fresh • Perform time-course stability study cause_gen->sol_gen

Caption: Troubleshooting workflow for stability issues.

Data Summary & Experimental Protocols

Table 1: Predicted Stability of 2-Methyl-3-hydroxy-6-iodopyridine in Common Lab Solvents

This table provides a qualitative guide based on general chemical principles. Stability should be empirically verified for your specific application using the protocols below.

Solvent ClassExamplesPredicted StabilityKey Considerations & Risks
Aprotic Non-Polar Toluene, Dichloromethane (DCM), DioxaneGood to Excellent Low solubility may be an issue. Best choice for creating a stable slurry or for reactions where polarity is not needed.
Aprotic Polar Acetonitrile (ACN), DMSO, DMFFair to Good Good solubility. Recommended for stock solutions with precautions. Use anhydrous grade, store at -80°C, protect from light, degas.
Protic Polar Methanol (MeOH), Ethanol (EtOH)Poor to Fair Risk of solvolysis and accelerated degradation. Use only for immediate experimental needs. Prepare fresh.
Aqueous Water, PBS, Tris, HEPES buffersPoor (unbuffered) Fair (buffered) Highly pH-dependent. [3] Unbuffered water is not recommended. Use a buffer (pH 5-7) and prepare fresh immediately before use.
Protocol 1: Preparation of a Stock Solution

This protocol describes the best practices for preparing a stock solution in a polar aprotic solvent like DMSO.

  • Preparation: Bring the vial of solid 2-Methyl-3-hydroxy-6-iodopyridine and a sealed bottle of anhydrous DMSO to room temperature inside a desiccator.

  • Inert Atmosphere: If available, transfer the materials to a glove box. Otherwise, gently flush the headspace of the compound vial and the DMSO bottle with argon or nitrogen.

  • Weighing: Quickly weigh the desired amount of the solid into a new, sterile amber glass vial.

  • Dissolution: Using a precision pipette with a fresh tip, add the calculated volume of anhydrous DMSO to the vial. Cap immediately.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a room temperature water bath can be used if needed.

  • Aliquoting & Storage: Immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. Flush the headspace of each aliquot with inert gas before sealing.

  • Storage: Store the aliquots at -80°C, protected from light. For use, remove one aliquot, thaw at room temperature, and use immediately. Do not re-freeze.

Protocol 2: Forced Degradation Study to Assess Stability

A forced degradation study is a systematic way to determine the stability of a compound under various stress conditions.[8][9][10] This protocol provides a framework for testing stability in your solvent of choice.

  • Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in a reliable solvent like acetonitrile.

  • Stress Conditions: For each condition, mix 100 µL of the stock solution with 900 µL of the stress solution in a separate vial.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂ (Hydrogen Peroxide)

    • Thermal: Your solvent of choice (e.g., assay buffer)

    • Photolytic: Your solvent of choice in a clear vial

  • Incubation:

    • Incubate the Acid, Base, and Oxidation vials at 40-60°C for up to 24 hours.[9]

    • Incubate the Thermal vial at your experimental temperature (e.g., 37°C) in the dark.

    • Expose the Photolytic vial to a controlled light source (e.g., ICH-compliant photostability chamber) or near a window for 24 hours.

    • Keep a "Control" vial (100 µL stock + 900 µL solvent) at 4°C in the dark.

  • Time Points: Take samples from each vial at T=0, 2, 4, 8, and 24 hours.

  • Sample Preparation & Analysis:

    • If necessary, neutralize the acid/base samples by adding an equimolar amount of base/acid.

    • Dilute all samples to a suitable concentration for analysis (e.g., 10 µg/mL).

    • Analyze all samples by a stability-indicating HPLC-UV method (a method that can separate the parent compound from its degradants).

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A loss of 5-20% indicates a meaningful level of degradation and suggests the compound is unstable under that condition.[9]

References

  • Albini, A., et al. The photochemistry of iodo, methyl and thiomethyl substituted aryl azides in toluene solution and frozen polycrystals. Photochemistry and Photobiology. (1991). Available from: [Link]

  • Glowacki, E. D., et al. The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. The Journal of Physical Chemistry A. (2012). Available from: [Link]

  • Fetzner, S. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. (2018). Available from: [Link]

  • Sharma, M., et al. Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry. (2016). Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • 2-Methyl-3-hydroxy-6-iodopyridine. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Roge, A.B., et al. Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. (2013). Available from: [Link]

  • Bajaj, S., et al. Forced Degradation Studies. Journal of Applied Pharmaceutical Science. (2012). Available from: [Link]

  • Al-Moktadir, M., et al. The Role of the Various Solvent Polarities on Piperine Reactivity and Stability. ResearchGate. (2021). Available from: [Link]

  • Stability Indicating Reversed-Phase High Performance Liquid Chromatography Method for Determination of Impurities in Ofloxacin Tablet Formulations. ResearchGate. (2013). Available from: [Link]

  • Bernard, B. F., et al. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. Journal of Medicinal Chemistry. (2017). Available from: [Link]

  • The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Organic University Chemistry Institute. Available from: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2024). Available from: [Link]

  • Fetzner, S. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. Applied and Environmental Microbiology. (2000). Available from: [Link]

  • Szafraniec-Szczęsny, J., et al. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules. (2020). Available from: [Link]

  • Wang, Y., et al. Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules. (2023). Available from: [Link]

  • Gungor, E., et al. Study in the Solvent Polarity Effects on Solvatochromic Behaviour of Pomiferin. Journal of Solution Chemistry. (2018). Available from: [Link]

  • Iodobenzene. Wikipedia. Available from: [Link]

  • Yakhontov, L. N., et al. Effect of the pH of the medium on the chemical shifts in the PMR spectra and on the distribution of the π-electron density in 4-hydroxyisoquinoline derivatives. Chemistry of Heterocyclic Compounds. (1970). Available from: [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 2-Methyl-3-hydroxy-6-iodopyridine

Welcome to the technical support center for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this important chemical transformation. We will explore common synthetic routes, troubleshoot potential issues, and provide actionable protocols grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of 2-Methyl-3-hydroxy-6-iodopyridine (CAS 848952-39-6) is a critical step in the development of various pharmaceutical intermediates.[1][2] The primary challenge lies in the regioselective introduction of an iodine atom onto the pyridine ring. The starting material is typically the readily available 2-Methyl-3-hydroxypyridine. Two principal strategies are employed for this synthesis on a laboratory and pilot-plant scale, each with distinct advantages and challenges.

The choice of synthetic route often depends on factors such as raw material availability, process safety, and the desired purity profile of the final product.

Synthetic_Routes cluster_start Starting Material cluster_product Final Product cluster_routeA Route A: Direct Electrophilic Iodination cluster_routeB Route B: Sandmeyer Reaction Pathway SM 2-Methyl-3-hydroxypyridine A1 Electrophilic Iodinating Agent (e.g., ICl, NIS, I2/Oxidant) SM->A1 Iodination B1 Nitration SM->B1 Product 2-Methyl-3-hydroxy-6-iodopyridine A1->Product B2 Reduction B1->B2 B_Intermediate 6-Amino-2-methylpyridin-3-ol B2->B_Intermediate B3 Diazotization (NaNO2, H+) B4 Iodide Displacement (KI) B3->B4 B4->Product B_Intermediate->B3

Caption: Primary synthetic pathways to 2-Methyl-3-hydroxy-6-iodopyridine.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis and scale-up process in a practical question-and-answer format.

Reaction & Selectivity Issues

Q1: My direct iodination reaction is sluggish or shows incomplete conversion. What factors should I investigate?

A1: Incomplete conversion is a common scale-up challenge. Consider the following:

  • Iodinating Agent Activity: The choice of iodinating agent is critical. N-Iodosuccinimide (NIS) is often effective but can be sluggish.[3] Iodine monochloride (ICl) is a more potent electrophile due to the polarity of the I-Cl bond and can accelerate the reaction.[3][4] However, ICl is highly corrosive and moisture-sensitive, requiring stringent handling procedures.[5][6] Ensure your reagent is of high purity and handled under inert conditions if necessary.

  • Solvent Choice: The reaction solvent can significantly impact rates. Polar aprotic solvents like DMF or NMP can enhance solubility and reaction speed but can be difficult to remove during work-up. Acetic acid is also a common solvent for such reactions.[7]

  • Temperature Control: While higher temperatures can increase the reaction rate, they may also lead to the formation of by-products. Perform a temperature screen to find the optimal balance between reaction time and purity.

  • Mass Transfer Limitations: On a larger scale, poor mixing can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor is equipped with adequate agitation to maintain a homogeneous slurry or solution.

Q2: I'm observing the formation of multiple iodinated products. How can I improve regioselectivity for the 6-position?

A2: The hydroxyl group at the 3-position is an ortho-para directing group, while the methyl group at the 2-position is an ortho-para director. This makes the 4- and 6-positions the most activated sites for electrophilic substitution.

  • Steric Hindrance: The 6-position is generally favored over the 4-position due to reduced steric hindrance from the adjacent methyl group.

  • Controlling Reaction Conditions: Over-iodination or incorrect isomer formation can occur if the reaction is too aggressive. Try lowering the temperature or using a slower addition rate of the iodinating agent.

  • Alternative Reagents: Some reagents offer better selectivity. For example, Pyridine iodine monochloride (PyICl) can be a milder and more selective electrophilic iodinating reagent that works under near-neutral conditions.

  • Protecting Groups: While less ideal for scale-up due to additional steps, temporarily protecting the hydroxyl group could modulate the directing effects, though this is often unnecessary for this specific substrate.

Q3: My Sandmeyer reaction from 6-amino-2-methylpyridin-3-ol is giving a low yield of the desired iodide. What are the common pitfalls?

A3: The Sandmeyer reaction is a powerful but sensitive transformation.[8][9] Success hinges on the stability of the intermediate diazonium salt.

  • Diazotization Temperature: The formation of the diazonium salt from the amine with sodium nitrite and acid is highly exothermic. The temperature MUST be strictly maintained between 0-5 °C.[10] Higher temperatures cause the diazonium salt to decompose prematurely, often leading to the formation of the corresponding phenol (in this case, a dihydroxy pyridine by-product) and other impurities.

  • Acid Concentration: Sufficient acid (e.g., HCl, H₂SO₄) is required to protonate the amine and form nitrous acid in situ. Ensure the correct stoichiometry is used.

  • Purity of Starting Amine: Impurities in the starting 6-amino-2-methylpyridin-3-ol can interfere with the diazotization process.

  • Iodide Displacement: The displacement of the diazonium group with iodide is typically achieved by adding the cold diazonium salt solution to a solution of potassium iodide (KI).[10] Unlike Sandmeyer reactions for chlorides and bromides, a copper catalyst is often not required for iodination.[11] The decomposition of the diazonium salt to the aryl radical is the key step.[12]

Work-up & Purification Challenges

Q4: After quenching the reaction, my organic extracts have a persistent purple or brown color. How can I remove residual iodine?

A4: This is a classic issue in iodination chemistry. The color is due to dissolved molecular iodine (I₂).

  • Thiosulfate Wash: During the work-up, wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[10] Thiosulfate reduces I₂ to colorless iodide ions (I⁻), which are soluble in the aqueous phase. Wash until the organic layer is colorless.

  • Sodium Bisulfite: A solution of sodium bisulfite (NaHSO₃) can also be used as a reducing agent to quench residual iodine.

Q5: My product is proving difficult to crystallize from the crude reaction mixture. What are my options for large-scale purification?

A5: While column chromatography is a go-to method in the lab, it is often impractical and costly at scale.[13]

  • Recrystallization Solvent Screening: A systematic screen for a suitable recrystallization solvent is the best approach for solid products.[13] Start with solvent systems like hexane/ethyl acetate, ethanol/water, or toluene.[10] The goal is to find a solvent (or solvent pair) in which the product is sparingly soluble at room temperature but highly soluble when hot.

  • Salt Formation: If the product is an oil or crystallizes poorly, it can sometimes be converted into a crystalline salt by reacting it with a suitable acid.[13] This salt can then be purified by recrystallization and the free base can be regenerated afterward.

  • Slurry Wash: If a high-purity recrystallization is not achievable, washing the crude solid product as a slurry in a solvent that dissolves impurities but not the product can significantly improve purity.

Scale-up & Safety Considerations

Q6: What are the primary safety hazards associated with using Iodine Monochloride (ICl) at scale?

A6: Iodine Monochloride is an effective but hazardous reagent.

  • Corrosivity: ICl is extremely corrosive to metals and tissues.[4] It can cause severe skin and eye burns.[5][6] All transfers and reactions should be conducted in appropriately rated corrosion-resistant reactors (e.g., glass-lined). Personal protective equipment (PPE), including gloves, face shields, and acid-resistant clothing, is mandatory.[5]

  • Reactivity with Water: It reacts with water to produce HCl and other hazardous fumes. The process must be run under strictly anhydrous conditions until the quenching step.

  • Inhalation Hazard: Vapors can severely irritate the respiratory tract, potentially leading to pulmonary edema.[4][6] All operations should be performed in a well-ventilated area or a closed system.

Q7: How can I manage the exotherm during the diazotization step on a larger scale?

A7: The diazotization reaction is notoriously exothermic.

  • Reverse Addition: Instead of adding the sodium nitrite solution to the acidic amine solution, consider adding the amine solution to the nitrite solution, or use a semi-batch process where both are added concurrently to the reactor. This can provide better control.

  • Cooling Capacity: Ensure your reactor has sufficient cooling capacity to handle the heat generated. A jacketed reactor with a reliable chilling unit is essential.

  • Slow Addition: Use a dosing pump for the slow, controlled addition of the limiting reagent. This allows the cooling system to keep pace with the heat evolution. Monitor the internal temperature continuously with a calibrated probe.

Troubleshooting_Low_Yield Start Low Yield or Incomplete Conversion in Direct Iodination Q1 Is the Iodinating Agent Active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the Temperature Optimal? A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Mixing Adequate? A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the Solvent Appropriate? A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A1_Yes->Q2 R1 Source fresh, high-purity reagent (e.g., ICl, NIS). Handle under inert gas. A1_No->R1 A2_Yes->Q3 R2 Perform temperature screen. Lower T to reduce by-products, raise T to increase rate. A2_No->R2 A3_Yes->Q4 R3 Increase agitation speed. Check baffle/impeller design for the scale. A3_No->R3 End Yield Improved A4_Yes->End R4 Screen alternative solvents (e.g., Acetic Acid, DMF). Ensure starting material is soluble. A4_No->R4 R1->Q2 R2->Q3 R3->Q4 R4->End

Caption: Decision tree for troubleshooting low yield in direct iodination.

Key Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Direct Iodination using N-Iodosuccinimide (NIS)

This protocol is generally safer for scale-up than using ICl but may require longer reaction times or higher temperatures.

Parameter Value/Condition Rationale & Scale-up Notes
Reactants 2-Methyl-3-hydroxypyridine (1.0 eq)Starting Material
N-Iodosuccinimide (NIS) (1.1 eq)Iodinating agent. Using a slight excess ensures complete conversion.
Solvent Acetonitrile or Acetic AcidChoose a solvent that allows for good solubility of the starting material.
Temperature 50-80 °CReaction may be slow at RT. Optimize for best balance of rate and purity.
Time 4-24 hoursMonitor by TLC/HPLC/UPLC until starting material is consumed.

Step-by-Step Methodology:

  • Charge the reactor with 2-Methyl-3-hydroxypyridine and the chosen solvent.

  • Begin agitation and heat the mixture to the target temperature (e.g., 60 °C).

  • Add N-Iodosuccinimide (NIS) portion-wise over 30-60 minutes. This helps control any potential exotherm.

  • Maintain the reaction at temperature, monitoring for completion by an appropriate analytical method.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

  • Wash the organic solution with 10% aqueous sodium thiosulfate, followed by brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude solid by recrystallization.

Protocol 2: Sandmeyer Reaction via 6-Amino-2-methylpyridin-3-ol

This multi-step protocol is more complex but can provide excellent regioselectivity if the starting amine is available.

Step-by-Step Methodology:

  • Diazotization:

    • Charge a reactor with 6-amino-2-methylpyridin-3-ol (1.0 eq) and dilute hydrochloric acid.

    • Cool the mixture to 0-5 °C using a jacketed cooling system.

    • Prepare a solution of sodium nitrite (1.1 eq) in water.

    • Slowly add the sodium nitrite solution to the stirred amine slurry, ensuring the internal temperature never exceeds 5 °C .[10]

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Iodide Displacement:

    • In a separate reactor, prepare a solution of potassium iodide (1.5 eq) in water.

    • Slowly add the cold, freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring.

    • Control the addition rate to manage the evolution of nitrogen gas.[10]

    • After the addition is complete, allow the mixture to warm to room temperature and then gently heat (e.g., 50-60 °C) for 1 hour to ensure complete decomposition.[10]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with an aqueous base (e.g., sodium bicarbonate solution) to pH 7-8.

    • Extract the product with a suitable organic solvent (e.g., 3 x Ethyl Acetate).

    • Combine the organic layers and wash with 10% aqueous sodium thiosulfate to remove any I₂, followed by brine.[10]

    • Dry, filter, and concentrate the organic phase to obtain the crude product.

    • Purify by recrystallization.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3-Fluoro-4-Iodopyridine.
  • Guidechem. (n.d.). What are the hazards of iodine monochloride and how is it prepared?
  • Kim, S., et al. (2018). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 23(11), 2953.
  • ResearchGate. (n.d.). Iodinating Reagents.
  • BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dichloro-4-iodopyridine Reaction Products.
  • ResearchGate. (n.t.). Pd(II)-catalyzed C-H Iodination Using Molecular I2 as the Sole Oxidant.
  • Tokyo Chemical Industry UK Ltd. (2014). A Mild and Useful Electrophilic Iodinating Reagent.
  • Semantic Scholar. (n.d.). Pd(II)-catalyzed C-H iodination using molecular I2 as the sole oxidant.
  • BenchChem. (n.d.). Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 3-Fluoro-4-Iodopyridine.
  • Royal Society of Chemistry. (n.d.). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
  • Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS Safety Data Sheet.
  • ChemicalBook. (n.d.). 3-Iodopyridine synthesis.
  • CymitQuimica. (2023). Pyridine iodine monochloride Safety Data Sheet.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • NJ.gov. (n.d.). IODINE MONOCHLORIDE HAZARD SUMMARY.
  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Beilstein Journal of Organic Chemistry. (2016). Palladium-catalyzed picolinamide-directed iodination of remote ortho-C−H bonds of arenes: Synthesis of tetrahydroquinolines.
  • National Institutes of Health (NIH). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubMed. (2016). Palladium-catalyzed picolinamide-directed iodination of remote ortho-C-H bonds of arenes: Synthesis of tetrahydroquinolines.

Sources

Troubleshooting

Addressing poor solubility of 2-Methyl-3-hydroxy-6-iodopyridine in experiments

Welcome to the technical support guide for 2-Methyl-3-hydroxy-6-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-3-hydroxy-6-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its experimental use, with a primary focus on overcoming its poor solubility.

Frequently Asked Questions (FAQs)
Q1: What is 2-Methyl-3-hydroxy-6-iodopyridine and what are its core properties?

2-Methyl-3-hydroxy-6-iodopyridine is a substituted pyridine derivative.[1][2] Its chemical structure is notable for a pyridine ring functionalized with a methyl group, a hydroxyl group, and an iodine atom. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and pharmaceutical development.[3]

A summary of its key chemical and physical properties is provided below.

PropertyValueSource
Molecular Formula C₆H₆INOPubChem[1]
Molecular Weight 235.02 g/mol PubChem[1]
Appearance Yellow to light brown solidChem-Impex[3], ChemicalBook[4][5]
Storage Store at 0-8 °C, sealed in dry, dark placeChem-Impex[3], ChemicalBook[4]
Q2: Why is 2-Methyl-3-hydroxy-6-iodopyridine poorly soluble in aqueous solutions?

The poor aqueous solubility is a direct consequence of its molecular structure. The molecule has both polar (hydroxyl group, pyridine nitrogen) and nonpolar (methyl group, iodinated aromatic ring) characteristics. The planar pyridine ring structure and the heavy iodine atom can lead to strong intermolecular interactions and high crystal lattice energy in the solid state, making it difficult for water molecules to solvate and dissolve the compound. While the hydroxyl group can participate in hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to low solubility in water. This is a common challenge for many drug candidates, with over 70% of new chemical entities exhibiting poor aqueous solubility.[6]

Q3: What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-3-hydroxy-6-iodopyridine is associated with several hazards.[1] Users should always consult the material safety data sheet (MSDS) provided by their supplier and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acute toxicity, oral (Harmful if swallowed)

  • Skin corrosion/irritation

  • Serious eye damage/eye irritation

  • Specific target organ toxicity, single exposure (May cause respiratory irritation)

Troubleshooting Guide: Solubility Issues

This section provides in-depth, practical solutions to specific problems you may encounter when trying to dissolve 2-Methyl-3-hydroxy-6-iodopyridine for your experiments.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What is the standard first step?

Causality: Direct dissolution of highly lipophilic compounds like this one in aqueous media is often unsuccessful because the energy required to break the compound's crystal lattice is greater than the energy released by its hydration. The standard and most effective approach is to first create a high-concentration stock solution in a suitable organic solvent.

Recommended Protocol: Preparing an Organic Stock Solution

The most common choice for a stock solution is Dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent capable of dissolving a wide array of both polar and nonpolar compounds.[7][8]

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of 2-Methyl-3-hydroxy-6-iodopyridine in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If necessary, gentle warming in a water bath (37°C) or brief sonication can be used to facilitate dissolution.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

cluster_prep Stock Solution Preparation Workflow start Weigh Compound add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve inspect Visually Inspect for Clarity dissolve->inspect store Store at -20°C / -80°C inspect->store Clear Solution re_dissolve Apply More Energy (Heat/Sonication) inspect->re_dissolve Particulates Remain re_dissolve->dissolve

Caption: Workflow for preparing a DMSO stock solution.

Q2: I made a DMSO stock, but the compound precipitated when I diluted it into my aqueous experimental medium. How can I fix this?

Causality: This phenomenon, known as "crashing out," occurs when the highly soluble compound in the organic stock is rapidly introduced into an aqueous "anti-solvent" where it has poor solubility. The abrupt change in solvent polarity causes the compound to precipitate. The key is to control the final concentration of the organic solvent and the rate of mixing.

Recommended Protocol: Preventing Precipitation During Dilution

Step-by-Step Methodology:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay (typically <0.5%, and almost always <1%) as high concentrations can be toxic to cells.

  • Intermediate Dilution: If a large dilution factor is needed, perform an intermediate dilution step in your aqueous buffer or media.

  • Rapid Mixing: When adding the DMSO stock to the aqueous medium, do so while vortexing or rapidly stirring the aqueous solution. This ensures the compound is dispersed and diluted quickly, minimizing the formation of localized high concentrations that can initiate precipitation.

  • Consider Co-solvents or Surfactants: For particularly stubborn compounds, including a small amount of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) or a co-solvent in the final aqueous medium can help maintain solubility.[9][10]

cluster_dilution Dilution Strategies to Prevent Precipitation cluster_bad Incorrect Method cluster_good Correct Method stock High Conc. Stock 10-50 mM in 100% DMSO b_aq Aqueous Buffer e.g., PBS stock:f0->b_aq:f0 Slowly add large volume of stock g_aq Aqueous Buffer (Vortexing) e.g., PBS stock:f0->g_aq:f0 Quickly add small volume of stock to vortexing buffer b_result {Precipitate Forms| 'Crashing Out'} b_aq:f0->b_result:f0 g_result {Clear Solution| Final DMSO < 0.5%} g_aq:f0->g_result:f0

Caption: Comparison of dilution methods.

Q3: Can I improve the solubility of 2-Methyl-3-hydroxy-6-iodopyridine by adjusting the pH?

Causality: Yes, pH adjustment can be a powerful tool for ionizable compounds.[9][11] 2-Methyl-3-hydroxy-6-iodopyridine has a phenolic hydroxyl (-OH) group, which is weakly acidic. At a pH significantly above its pKa, this group will deprotonate to form a more soluble phenolate anion (-O⁻). Conversely, the pyridine nitrogen is weakly basic and will be protonated at a low pH. The overall solubility will be lowest near its isoelectric point and increase at both acidic and basic pH values.

Recommended Protocol: pH-Dependent Solubility Testing

Step-by-Step Methodology:

  • Prepare Buffers: Make a series of buffers with a range of pH values (e.g., pH 5.0, 7.4, 9.0).

  • Add Compound: Add an excess amount of the solid compound to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours (e.g., 24h) to ensure equilibrium is reached. This is a key step in the "shake-flask" method.[11]

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH range for your experiment.

cluster_ph pH-Dependent Ionization low_ph Low pH (Acidic) Protonated Pyridine (More Soluble) neutral_ph Neutral pH Zwitterionic/Neutral Form (Poorly Soluble) low_ph->neutral_ph Increase pH high_ph High pH (Basic) Deprotonated Hydroxyl (More Soluble) neutral_ph->high_ph Increase pH

Caption: Effect of pH on compound ionization and solubility.

Q4: What advanced formulation strategies can be used for in vivo studies or challenging applications?

Causality: For applications requiring higher concentrations in aqueous media, such as in vivo dosing, simple DMSO/buffer systems may be insufficient. Advanced formulation strategies are designed to enhance apparent solubility and improve bioavailability.[10][12]

Overview of Advanced Strategies:

StrategyMechanism of ActionProsCons
Cyclodextrins The compound (guest) is encapsulated within the hydrophobic core of the cyclodextrin (host), whose hydrophilic exterior enhances aqueous solubility.[9]Significant solubility enhancement; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Lipid-Based Formulations The lipophilic compound is dissolved in a lipid carrier, forming emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS).[6][13]Can greatly improve oral bioavailability; protects the drug from degradation.Complex formulation development; potential for GI side effects.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity according to the Noyes-Whitney equation.[12][13]Increases dissolution rate; applicable to many compounds.Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.

Recommendation: The selection and development of these advanced formulations require specialized expertise. We strongly recommend consulting with a pharmaceutical formulation scientist or a contract research organization (CRO) with experience in enabling technologies for poorly soluble compounds.

References
  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 2-Hydroxy-5-iodo-6-methylpyridine.[Link]

  • Wiley Online Library. Strategies for the formulation development of poorly soluble drugs via oral route.[Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.[Link]

  • ResearchGate. Formulation strategies for poorly soluble drugs.[Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.[Link]

  • ResearchGate. Study of pH-dependent drugs solubility in water.[Link]

  • Wikipedia. Dimethyl sulfoxide.[Link]

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data.[Link]

  • COLORKEM. China 3-Hydroxy-2-Iodo-6-Methylpyridine | 23003-30-7 Manufacturer and Supplier.[Link]

Sources

Optimization

Preventing decomposition of 2-Methyl-3-hydroxy-6-iodopyridine during purification

Technical Support Center: Purification of 2-Methyl-3-hydroxy-6-iodopyridine Welcome to the technical support center for the handling and purification of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 2-Methyl-3-hydroxy-6-iodopyridine

Welcome to the technical support center for the handling and purification of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the stability of this compound during purification. Here, we provide in-depth, experience-based solutions to common problems in a direct question-and-answer format.

I. Compound Stability Profile & Core Challenges

2-Methyl-3-hydroxy-6-iodopyridine is a valuable heterocyclic building block. However, its structure presents inherent stability challenges. The electron-rich pyridinol ring, combined with a labile carbon-iodine bond, makes the molecule susceptible to degradation under common laboratory conditions. The primary modes of decomposition are de-iodination and oxidation, often accelerated by light, heat, air (oxygen), and improper pH or solvent conditions.[1][2]

Key challenges during purification include:

  • De-iodination: Loss of the iodine atom, resulting in the formation of 2-Methyl-3-hydroxypyridine. This is often observed as the appearance of a new, more polar spot on a TLC plate.

  • Oxidation: The hydroxypyridine core can be sensitive to oxidation, leading to colored impurities.[3] This is particularly true if the compound is exposed to air for prolonged periods, especially when in solution or heated.

  • Light Sensitivity: Aryl iodides are known to be light-sensitive, with UV exposure promoting the homolytic cleavage of the C-I bond, which can generate radical species and lead to decomposition.[1][2][4][5]

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues observed during the purification of 2-Methyl-3-hydroxy-6-iodopyridine.

Q1: My crude product is a dark oil/solid, and the TLC shows multiple spots. Where did I go wrong?

A1: Dark coloration and multiple TLC spots are classic signs of decomposition. The primary culprits are often prolonged exposure to heat, air, or light during the reaction workup. The electron-rich 3-hydroxypyridine moiety is prone to oxidation, which generates colored byproducts.[3]

Root Cause Analysis & Immediate Actions:

  • Atmosphere: Did you perform the reaction and workup under an inert atmosphere (Nitrogen or Argon)?[6][7] If not, oxidation is highly likely.

  • Temperature: Was the reaction or solvent removal performed at an elevated temperature for an extended period? The C-I bond is thermally labile.[1][2]

  • Light: Was the reaction vessel protected from direct light? Aryl iodides can be photolytically unstable.[5][8]

Path Forward: For the current batch, proceed immediately to purification under optimized conditions (see Q3 & Q4). For future syntheses, implement rigorous air-sensitive techniques from the start.[9][10]

Q2: During column chromatography, my compound is streaking badly on the TLC plate and I'm getting poor recovery from the column. What's happening?

A2: This is a very common issue with nitrogen-containing heterocycles, especially basic ones like pyridines, on standard silica gel.[11] The problem stems from strong, non-ideal interactions between the basic nitrogen atom of your compound and the acidic silanol (Si-O-H) groups on the silica surface.[11] This leads to:

  • Peak Tailing/Streaking: A portion of the compound binds very tightly, smearing down the TLC plate or column.[11]

  • Irreversible Adsorption: In severe cases, the compound binds so strongly it cannot be eluted, causing low recovery.[11]

  • Acid-Catalyzed Decomposition: The acidic silica surface can promote the degradation of sensitive compounds.[11]

Recommended Solutions:

  • Use a Basic Modifier: Add a small amount of a base to your eluent to neutralize the acidic sites on the silica. This is the most common and effective solution.

    • Triethylamine (TEA): Add 1-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[11]

    • Ammonia in Methanol: If using a more polar system like DCM/Methanol, using a pre-made 7N ammonia in methanol solution as the polar component can be very effective.[11]

  • Switch to a Deactivated or Different Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative.

    • Reverse-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent option, though it requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Q3: I see a new, more polar spot appearing on my TLC plates as I purify the compound. Is this decomposition? How can I prevent it?

A3: Yes, the appearance of a new, more polar spot is very likely the de-iodinated byproduct, 2-Methyl-3-hydroxypyridine. This indicates that your compound is degrading during the purification process.

Workflow for Minimizing On-Column Decomposition:

G cluster_prep Preparation Phase cluster_purification Purification Phase cluster_post Post-Purification Prep Crude Material (Minimize air/light exposure) Degas Degas Solvents (Sparging with N2/Ar) Column Run Column Quickly (Use flash chromatography) Degas->Column Load sample quickly Fractions Collect Fractions (Flush tubes with N2) Column->Fractions Analysis Analyze Fractions (TLC) (Work expeditiously) Fractions->Analysis Combine Combine Pure Fractions (Under N2 flow) Analysis->Combine Identify pure fractions Evap Evaporate Solvent (Use low heat, protect from light) Combine->Evap Store Store Product (Amber vial, under N2, cold) Evap->Store

Caption: Workflow to minimize decomposition during chromatography.

Detailed Steps & Rationale:

  • Work Quickly: Speed is critical. Don't let the compound sit in solution or on the column for longer than necessary. Use flash chromatography with positive pressure rather than slow gravity chromatography.

  • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon for 15-20 minutes. This removes dissolved oxygen, a key player in oxidative decomposition.

  • Protect from Light: Wrap your chromatography column and fraction collection tubes in aluminum foil to prevent photo-decomposition.[2][5]

  • Low Temperature: If possible, perform the chromatography in a cold room or use a jacketed column with a cooling circulator to minimize thermal degradation.

Q4: What is the best method for final purification: recrystallization or column chromatography?

A4: The choice depends on the nature and quantity of your impurities.

  • Column Chromatography is excellent for removing impurities with different polarities from your product.[12][13] It is often the necessary first step if your crude material is an oil or contains a complex mixture of byproducts.

  • Recrystallization is a highly effective final purification step if you have a solid product and the main impurity is the de-iodinated version.[14][15][16] The structural similarity between the iodinated and de-iodinated compounds can sometimes make chromatographic separation difficult, while the difference in their crystal lattice energies can be exploited in recrystallization.

Recommended Two-Step Protocol:

  • Perform a rapid flash column chromatography (as described in Q3) to remove baseline and highly non-polar impurities. This may not give a perfectly pure product but will remove the bulk of the problematic impurities.

  • Take the enriched solid material and perform a careful recrystallization to remove the remaining trace impurities, like the de-iodinated species.

Recrystallization Solvent Selection Guide:

A good recrystallization solvent should dissolve the compound when hot but poorly when cold.[15] Given the polar nature of the hydroxypyridine, suitable solvent systems often involve polar solvents or mixtures.

Solvent SystemSuitability & Rationale
Ethanol/Water Often a good starting point. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Allow to cool slowly.[17]
Isopropanol (IPA) A single solvent that can work well for polar compounds.
Acetonitrile (ACN) Another good single-solvent option to try for polar heterocycles.
Toluene/Heptane For less polar impurities. Dissolve in hot toluene and add heptane as the anti-solvent.

Always test solvent systems on a small scale before committing the bulk of your material.

Q5: How should I store the purified 2-Methyl-3-hydroxy-6-iodopyridine to ensure its long-term stability?

A5: Proper storage is critical to prevent the slow degradation of your purified compound over time.[18] The key is to protect it from the "big three": light, oxygen, and heat.

Storage Protocol:

  • Container: Use an amber glass vial or a clear vial completely wrapped in aluminum foil.[2][18]

  • Atmosphere: Place the solid in the vial, flush the headspace thoroughly with a stream of inert gas (argon is preferred as it's denser than air, but nitrogen is also effective), and quickly seal the cap.[6][9]

  • Temperature: Store the sealed vial in a freezer (-20 °C is standard) or refrigerator (4 °C).

  • Handling: When you need to use the compound, allow the vial to warm completely to room temperature before opening it. This prevents atmospheric moisture from condensing on the cold solid.[7]

Decision Tree for Troubleshooting Purification Issues:

G start Purification Problem Observed q1 Product is Dark / Multiple TLC Spots start->q1 Color/Purity Issue q2 Streaking on TLC / Poor Column Recovery start->q2 Chromatography Issue q3 New Polar Spot Appears During Purification start->q3 Stability Issue a1 Diagnosis: Air/Heat/Light Exposure Action: Use Inert Atmosphere, Low Temp, Light Protection q1->a1 a2 Diagnosis: Strong Silica Interaction Action: Add TEA to Eluent or Use Alumina q2->a2 a3 Diagnosis: On-Column Decomposition Action: Work Fast, Degas Solvents, Protect from Light q3->a3

Caption: A decision tree for common purification problems.

III. References

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Herrmann, W. A., & Salzer, A. (n.d.). The Manipulation of Air-Sensitive Compounds. [Link]

  • ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]

  • Hanneman, W. W. (1963). Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column. Journal of Gas Chromatography.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed. (2017). Decomposition of Iodinated Pharmaceuticals by UV-254 nm-assisted Advanced Oxidation Processes. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • University of Calgary. Recrystallization - Single Solvent. [Link]

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. [Link]

  • MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • MDPI. (2024). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]

  • MacMillan Group. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • University of Colorado Boulder. Mixed Solvent Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: Purification. [Link]

  • eScholarship@McGill. (2016). Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • Research and Reviews. (2021). Purification Methods of Organic Compounds. [Link]

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. [Link]

  • Magritek. Column Chromatography. [Link]

  • ChemBK. 3-Hydroxypyridine. [Link]

  • PubMed. (2015). New insights into the structure and mechanism of iodothyronine deiodinases. [Link]

  • PubMed. (1967). Decomposition of iodine-labelled antipyrine. [Link]

  • COLORKEM. China 3-Hydroxy-2-Iodo-6-Methylpyridine | 23003-30-7 Manufacturer and Supplier. [Link]

  • SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions. [Link]

  • PubChem. 2-Methylpyridin-3-ol. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Methyl-3-hydroxy-6-iodopyridine

Welcome to the technical support center dedicated to the catalytic coupling of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the catalytic coupling of 2-Methyl-3-hydroxy-6-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common palladium-catalyzed cross-coupling reactions involving this versatile building block.

The unique structure of 2-Methyl-3-hydroxy-6-iodopyridine, featuring an electron-rich pyridine ring with a hydroxyl group, a methyl group, and a reactive iodo-substituent, presents both opportunities and challenges in organic synthesis. This guide will equip you with the knowledge to navigate these complexities and achieve efficient and reliable coupling outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed coupling reactions for functionalizing 2-Methyl-3-hydroxy-6-iodopyridine?

A1: The primary methods for C-C and C-N bond formation with this substrate are:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: For the introduction of terminal alkynes.[1]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives.[2]

  • Heck Coupling: For the vinylation of the pyridine core.[3]

Q2: Why can coupling reactions with pyridinic substrates be challenging?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is often referred to as the "2-pyridyl problem." The presence of a hydroxyl group can also complicate the reaction by interacting with the catalyst or participating in side reactions.

Q3: What is the general reactivity trend for halopyridines in these coupling reactions?

A3: The reactivity of the carbon-halogen bond follows the order: I > Br > Cl > F. As 2-Methyl-3-hydroxy-6-iodopyridine contains a highly reactive C-I bond, it is an excellent substrate for a variety of coupling reactions, often allowing for milder reaction conditions compared to its bromo or chloro analogs.

Q4: Do I need to protect the hydroxyl group on 2-Methyl-3-hydroxy-6-iodopyridine before performing a coupling reaction?

A4: Not always, but it is a critical consideration. The acidic proton of the hydroxyl group can interfere with organometallic reagents or the basic conditions of the reaction. In many cases, particularly with sensitive coupling partners or when struggling with low yields, protection of the hydroxyl group as a methyl ether, benzyl ether, or silyl ether may be necessary to prevent side reactions and improve outcomes.

Troubleshooting Common Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Issue 1: Low or No Product Yield

A low or non-existent yield is one of the most common frustrations in cross-coupling chemistry. The following decision tree will guide you through a systematic troubleshooting process.

Caption: Troubleshooting workflow for low-yield coupling reactions.

In-depth Explanation:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of palladium black. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen, and use degassed solvents.

  • Reagent Quality: Impurities in your starting materials, particularly water or other protic impurities, can quench organometallic reagents and deactivate the catalyst. Boronic acids, in particular, can be prone to degradation.

  • Catalyst System: The choice of palladium precursor and ligand is crucial. For pyridinic substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[4]

  • Reaction Parameters: The optimal temperature, reaction time, and base can be highly substrate-dependent. A systematic screening of these parameters is often necessary.

  • Hydroxyl Group Interference: The acidic proton of the 3-hydroxy group can interfere with the reaction. If other troubleshooting steps fail, protecting the hydroxyl group is a prudent next step.

Issue 2: Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a clear indicator of catalyst decomposition.

  • Cause: The active Pd(0) species has agglomerated and precipitated out of solution, rendering it catalytically inactive. This is often caused by exposure to oxygen, high temperatures, or the use of inappropriate ligands that do not sufficiently stabilize the catalytic species.

  • Solution:

    • Improve Inert Atmosphere: Enhance degassing procedures and ensure a continuous positive pressure of inert gas.

    • Ligand Choice: Switch to a more sterically bulky and electron-donating ligand that can better stabilize the Pd(0) center.

    • Temperature Control: Lower the reaction temperature. While this may slow down the reaction, it can prevent catalyst decomposition.

    • Use a Pre-catalyst: Consider using a well-defined palladium pre-catalyst that is more stable and generates the active Pd(0) species in a more controlled manner.

Issue 3: Homocoupling of the Coupling Partner (e.g., Boronic Acid in Suzuki Coupling)

Homocoupling results in the formation of a symmetrical biaryl from the coupling partner, consuming your reagent and reducing the yield of the desired product.

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the organoboron reagent.

  • Solution:

    • Rigorous Degassing: This is the most critical step. Use freeze-pump-thaw cycles for your solvent or sparge thoroughly with an inert gas.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

    • Optimize Base and Temperature: A weaker base or lower reaction temperature may disfavor the homocoupling pathway.

Catalyst and Ligand Selection Guide

The choice of the catalyst system is paramount for a successful coupling reaction with 2-Methyl-3-hydroxy-6-iodopyridine. The following table provides a starting point for catalyst selection based on the desired transformation.

Coupling ReactionRecommended Pd PrecursorRecommended Ligand(s)Typical Base(s)Common Solvent(s)
Suzuki-Miyaura Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂PPh₃, dppf, SPhos, XPhosK₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane, Toluene, DMF
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃Et₃N, DIPEADMF, THF, Toluene
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂Xantphos, RuPhos, BrettPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane
Heck Pd(OAc)₂, Pd(PPh₃)₄PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile

Causality Behind Catalyst Selection:

  • Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos): These are often essential for coupling with pyridinic substrates. The steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step in these reactions. Their electron-donating nature increases the electron density on the palladium center, facilitating the oxidative addition to the C-I bond.[4]

  • Bidentate Ligands (e.g., dppf, Xantphos): These ligands can chelate to the palladium center, providing additional stability to the catalytic complex and preventing decomposition.[5] Xantphos, with its wide bite angle, is particularly effective in promoting difficult couplings.[6]

Experimental Protocols

The following are generalized protocols based on established literature for similar substrates. Note: These are starting points and may require optimization for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • To an oven-dried Schlenk flask, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.

  • Heat the reaction mixture in an oil bath at 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling
  • To a dry Schlenk flask, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).[7]

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed solvent (e.g., DMF or THF) and a base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.).[7]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). ChemRxiv. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

  • Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(6), 4608-4621. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2012). National Institutes of Health. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. [Link]

  • Wikipedia contributors. (2023). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Factorizing Yields in Buchwald-Hartwig Amination. (2021). ResearchGate. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. Organic Chemistry Portal. [Link]

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2016). Comptes Rendus de l'Académie des Sciences. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination Approach for the Synthesis of Functionalized 1,2,3,4-Tetrahydroacridine Derivatives. (2011). ResearchGate. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. (2016). ResearchGate. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2014). ResearchGate. [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2014). ResearchGate. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. (2016). Chemical Communications. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). National Institutes of Health. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

  • Palladium(II)-Catalyzed Heck Reactions. (2015). DiVA portal. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2016). ResearchGate. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. [Link]

  • Palladium Metal Catalysts in Heck C-C Coupling Reactions. (2003). ResearchGate. [Link]

  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. (2009).
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). National Institutes of Health. [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018). SpringerLink. [Link]

  • Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. (2023). YouTube. [Link]

  • Heck arylation of methyl vinyl ketone with phenyl iodides. (2016). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 2-Methyl-3-hydroxy-6-iodopyridine with bromo-pyridines

An In-Depth Guide to the Comparative Reactivity of 2-Methyl-3-hydroxy-6-iodopyridine and Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions For Researchers, Scientists, and Drug Development Professionals The...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 2-Methyl-3-hydroxy-6-iodopyridine and Bromo-pyridines in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of the pyridine scaffold is a cornerstone of modern drug discovery and materials science. These nitrogen-containing heterocycles are privileged structures found in numerous FDA-approved drugs and advanced materials.[1] Halogenated pyridines, serving as versatile chemical handles, are paramount for building molecular complexity through transition-metal-catalyzed cross-coupling reactions. The choice of the halogen atom on the pyridine ring is a critical, yet often nuanced, decision that dictates reaction efficiency, selectivity, and the overall synthetic strategy.

This guide provides a comprehensive comparison of the reactivity of 2-Methyl-3-hydroxy-6-iodopyridine with its bromo-pyridine counterparts. We will delve into the fundamental principles governing their reactivity, present comparative experimental data for key transformations, and offer detailed protocols to empower researchers in making informed decisions for their synthetic campaigns.

The Fundamental Basis of Reactivity: A Tale of Two Halogens

The difference in reactivity between iodopyridines and bromopyridines is fundamentally rooted in the properties of the carbon-halogen (C-X) bond and its interaction with the palladium catalyst.

The Carbon-Halogen Bond Strength

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the C-X bond dissociation energy (BDE). The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This lower BDE means that the C-I bond is more easily broken during the crucial first step of the catalytic cycle.

BondTypical Bond Dissociation Energy (kcal/mol)
C-I~65
C-Br~81

Note: Values are approximate and vary based on the specific molecular structure.

The Rate-Determining Step: Oxidative Addition

In most palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step.[2] During this step, the palladium center inserts itself into the C-X bond, forming a Pd(II) intermediate. Due to the weaker C-I bond, iodopyridines undergo oxidative addition much more readily and at lower temperatures than bromopyridines.[3][4]

This enhanced reactivity is the principal reason why iodopyridines often allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times.[4]

A Mechanistic Divergence

Recent kinetic and computational studies have revealed a fascinating mechanistic divergence in the oxidative addition of 2-halopyridines to Pd(0) complexes.

  • For 2-Iodopyridines: The reaction proceeds through a classical, concerted mechanism where the palladium atom interacts with both the carbon and the iodine atom simultaneously.[5]

  • For 2-Bromo- and 2-Chloropyridines: The mechanism can shift to an SNAr-type (Nucleophilic Aromatic Substitution) pathway. In this scenario, the palladium complex first attacks the carbon atom bearing the halogen, forming an intermediate before the halide is displaced.

This mechanistic difference underscores the unique reactivity profile of iodopyridines compared to their bromo and chloro analogues.

cluster_Iodo 2-Iodopyridine: Concerted Mechanism cluster_Bromo 2-Bromopyridine: SNAr-type Mechanism Iodo_Start Pd(0)L₂ + R-I Iodo_TS [Transition State] Iodo_Start->Iodo_TS Classical Concerted Path Iodo_End R-Pd(II)(I)L₂ Iodo_TS->Iodo_End Bromo_Start Pd(0)L₂ + R-Br Bromo_Intermediate Meisenheimer-like Intermediate Bromo_Start->Bromo_Intermediate Nucleophilic Attack Bromo_End R-Pd(II)(Br)L₂ Bromo_Intermediate->Bromo_End Bromide Loss

Caption: Divergent oxidative addition mechanisms.[5][6]

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably the most widely used cross-coupling reaction.[7] Here, the reactivity difference between iodo- and bromo-pyridines is stark.

General Reactivity Trend: 2-Methyl-3-hydroxy-6-iodopyridine will react under significantly milder conditions than a corresponding 6-bromo-2-methyl-3-hydroxypyridine. While the bromopyridine often requires elevated temperatures and more sophisticated, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate the challenging oxidative addition, the iodopyridine can often be coupled effectively with simpler, classical catalysts like Pd(PPh₃)₄.[8][9][10]

One common challenge with pyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition.[8] The choice of ligand and reaction conditions is crucial to mitigate this effect.

Comparative Data: Suzuki-Miyaura Coupling
Halopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Iodopyridine Derivative Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O804-685-95
Bromopyridine Derivative Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100-11012-1875-90

Data is representative and compiled from typical conditions reported for these classes of compounds.[8][10][11]

Experimental Protocol: Suzuki Coupling of 2-Methyl-3-hydroxy-6-iodopyridine
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Methyl-3-hydroxy-6-iodopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Reactivity in Sonogashira Coupling

The Sonogashira coupling creates a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for accessing alkynylated heterocycles.[12] The high reactivity of the C-I bond is particularly advantageous here.

General Reactivity Trend: The coupling of terminal alkynes with 2-Methyl-3-hydroxy-6-iodopyridine can often be achieved at or near room temperature.[13] In contrast, bromo-pyridines typically require elevated temperatures to achieve comparable reaction rates. This is a direct consequence of the C-I vs. C-Br reactivity order (I > OTf > Br >> Cl) in Sonogashira couplings.[12][13] The selectivity is so pronounced that in a molecule containing both iodine and bromine, like 2-bromo-4-iodopyridine, the Sonogashira coupling occurs exclusively at the iodo-position under mild conditions.[3][13]

A common side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by using strictly anaerobic conditions and minimizing the amount of copper(I) co-catalyst.[13]

Comparative Data: Sonogashira Coupling
Halopyridine SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Approx. Yield (%)
Iodopyridine Derivative Pd(PPh₃)₄ / CuIEt₃NTHF25-402-490-98
Bromopyridine Derivative PdCl₂(PPh₃)₂ / CuIDIPAToluene80-1008-1670-85

Data is representative and compiled from typical conditions reported for these classes of compounds.[3][13][14]

Experimental Protocol: Sonogashira Coupling of a Bromo-Pyridine
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the bromo-pyridine (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base: Add degassed toluene (5 mL) and diisopropylamine (DIPA) (3.0 mmol, 3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise to the mixture.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield the desired alkynylated pyridine.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[15] This reaction is essential for installing amine functionalities, which are prevalent in pharmaceuticals.

General Reactivity Trend: As with other cross-coupling reactions, the C-I bond's lability ensures that 2-Methyl-3-hydroxy-6-iodopyridine is more reactive than its bromo- counterparts in Buchwald-Hartwig aminations.[16] This allows for selective amination at an iodo-position over a bromo-position in di-halogenated substrates.[16] To achieve amination of bromo-pyridines, especially electron-rich ones, more forcing conditions (higher temperature, stronger base like NaOtBu or LHMDS) and specialized catalyst systems are often necessary.[17][18]

Setup 1. Combine Reactants (Halopyridine, Amine, Base) Catalyst 2. Add Catalyst System (Pd Precursor + Ligand) Setup->Catalyst Solvent 3. Add Degassed Solvent Catalyst->Solvent Degas 4. Inert Atmosphere (Evacuate/Backfill) Solvent->Degas React 5. Heat to Reaction Temp (Monitor by TLC/LC-MS) Degas->React Workup 6. Quench & Extract React->Workup Purify 7. Concentrate & Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

References

Comparative

A Comparative Guide to the Antioxidant Efficacy of 3-Hydroxypyridine-4-one Derivatives in Bioassays

For researchers and drug development professionals, the quest for potent antioxidant compounds is a continuous endeavor. Among the myriad of heterocyclic scaffolds, 3-hydroxypyridine-4-ones have emerged as a promising cl...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for potent antioxidant compounds is a continuous endeavor. Among the myriad of heterocyclic scaffolds, 3-hydroxypyridine-4-ones have emerged as a promising class of compounds due to their significant radical scavenging and iron-chelating properties. This guide provides an in-depth comparison of the antioxidant efficacy of a series of ortho-hydroxypyridine-4-one derivatives, supported by experimental data from in vitro bioassays. We will delve into the structure-activity relationships that govern their antioxidant potential and provide detailed protocols for the evaluation of these compounds.

The Rationale for Investigating 3-Hydroxypyridine-4-ones as Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. 3-Hydroxypyridine-4-one derivatives are of particular interest as they possess a key structural motif—the α-hydroxyketone group—that confers significant antioxidant activity. This functionality allows them to act as potent radical scavengers and metal chelators, addressing two key pathways of oxidative damage. The aromatic nature of the pyridinone ring also contributes to the stability of the radical species formed after hydrogen donation, enhancing their antioxidant capacity.

Comparative Analysis of Antioxidant Activity

To objectively compare the antioxidant efficacy of various 3-hydroxypyridine-4-one derivatives, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted and reliable method. This assay measures the ability of a compound to donate a hydrogen atom and thus neutralize the stable DPPH radical. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

The following table summarizes the DPPH radical scavenging activity of a series of synthesized ortho-hydroxypyridine-4-one derivatives, providing a clear comparison of their relative potencies.

Compound IDStructureDPPH IC50 (µM)
Va 5-hydroxy-2-(2-hydroxyphenyliminomethyl)-pyridin-4(1H)-one~119
Vb 5-hydroxy-2-(3-hydroxyphenyliminomethyl)-pyridin-4(1H)-one~75
Vc 5-hydroxy-2-(4-hydroxyphenyliminomethyl)-pyridin-4(1H)-one~125
Vd 5-hydroxy-2-(2-hydroxyphenyliminomethyl)-1-methylpyridin-4(1H)-one~158
Ve 5-hydroxy-2-(3-hydroxyphenyliminomethyl)-1-methylpyridin-4(1H)-one~122
Vf 5-hydroxy-2-(4-hydroxyphenyliminomethyl)-1-methylpyridin-4(1H)-one~166
Kojic Acid 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one~142
Ascorbic Acid (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one~26.6 - 41.25[1]

Data for compounds Va-Vf and Kojic Acid are based on the findings of Mohammadpour et al.[2]

From the data, it is evident that the position of the hydroxyl group on the phenylamino ring significantly influences the antioxidant activity. Compound Vb , with a hydroxyl group at the meta position, exhibited the highest radical scavenging activity among the tested derivatives. This suggests that the electronic and steric effects of the substituent play a crucial role in the molecule's ability to donate a hydrogen atom.

Experimental Protocol: DPPH Radical Scavenging Assay

The following is a detailed, step-by-step methodology for performing the DPPH radical scavenging assay to evaluate the antioxidant activity of 3-hydroxypyridine-4-one derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (3-hydroxypyridine-4-one derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Preparation of Test Compound Solutions: Prepare a stock solution of each test compound and the positive control in methanol or ethanol. From the stock solutions, prepare a series of dilutions to determine the IC50 value.

  • Assay Protocol: a. To each well of a 96-well microplate, add 100 µL of the DPPH solution. b. Add 100 µL of the different concentrations of the test compounds or positive control to the wells. c. For the blank, add 100 µL of methanol or ethanol instead of the test compound. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without the test compound).

    • A_sample is the absorbance of the test sample.

  • Determination of IC50: Plot the percentage of scavenging activity against the concentration of the test compound. The IC50 value is the concentration of the compound that causes 50% inhibition of the DPPH radical.

Visualizing the Experimental Workflow

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Add_DPPH Add DPPH to Microplate Wells DPPH_sol->Add_DPPH Test_sol Prepare Test Compound Dilutions Add_Test Add Test Compounds to Wells Test_sol->Add_Test Add_DPPH->Add_Test Incubate Incubate in Dark (30 min) Add_Test->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate_Scav Calculate % Scavenging Activity Measure_Abs->Calculate_Scav Determine_IC50 Determine IC50 Value Calculate_Scav->Determine_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Mechanism of Antioxidant Action

The primary mechanism by which 3-hydroxypyridine-4-ones exert their antioxidant effect is through hydrogen atom transfer (HAT). The hydroxyl group at the 3-position of the pyridinone ring donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical on the antioxidant molecule is stabilized by resonance within the aromatic ring system.

Antioxidant_Mechanism cluster_reactants Reactants cluster_products Products Antioxidant 3-Hydroxypyridine-4-one (A-OH) Stabilized_Antioxidant Antioxidant Radical (A-O•) Antioxidant->Stabilized_Antioxidant H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical H• acceptance

Caption: Hydrogen atom transfer mechanism of antioxidant action.

Conclusion

This guide provides a comparative analysis of the antioxidant efficacy of a series of 3-hydroxypyridine-4-one derivatives, highlighting the importance of their structural features. The provided experimental protocol for the DPPH assay offers a robust method for researchers to evaluate the antioxidant potential of novel compounds. The insights into the structure-activity relationship and the mechanism of action can guide the rational design of more potent antioxidant agents for therapeutic applications. Further investigations, including cellular antioxidant assays and in vivo studies, are warranted to fully elucidate the therapeutic potential of these promising compounds.

References

  • Mohammadpour, M., et al. (2012). Synthesis and antioxidant evaluation of some novel ortho-hydroxypyridine-4-one iron chelators. Research in Pharmaceutical Sciences, 7(5), 119. [Link]

Sources

Validation

A Comparative Guide to the Structural Validation of Synthesized 2-Methyl-3-hydroxy-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, unambiguous structural confirmation is a corne...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, unambiguous structural confirmation is a cornerstone of scientific rigor. This guide provides a comparative analysis of key analytical techniques for validating the structure of 2-Methyl-3-hydroxy-6-iodopyridine, a substituted pyridine derivative with potential applications in medicinal chemistry. As Senior Application Scientists, our goal is to not only present methodologies but to also elucidate the rationale behind their selection and the unique insights each provides.

The successful synthesis of 2-Methyl-3-hydroxy-6-iodopyridine (Molecular Formula: C₆H₆INO, Molecular Weight: 235.02 g/mol ) yields a compound whose identity must be rigorously confirmed.[1] The presence of a methyl group, a hydroxyl group, and an iodine atom on the pyridine ring necessitates a multi-faceted analytical approach to confirm not only the core structure but also the specific isomeric arrangement. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy in achieving this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[2] For a molecule like 2-Methyl-3-hydroxy-6-iodopyridine, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR Analysis

The choice to begin with NMR is based on its ability to provide a detailed "map" of the molecule's proton and carbon framework. The chemical shifts, coupling constants, and integration values in ¹H NMR, and the number and chemical shifts of signals in ¹³C NMR, allow for a piece-by-piece reconstruction of the molecule's structure. For substituted pyridines, the positions of protons and carbons on the aromatic ring are particularly sensitive to the electronic effects of the substituents.[2][3]

¹H NMR Spectroscopy: Proton Environment Mapping
  • Aromatic Protons: The pyridine ring will exhibit characteristic signals in the downfield region (typically δ 7.0-8.5 ppm).[2] For our target molecule, we expect two signals in this region corresponding to the two remaining protons on the pyridine ring. Their splitting patterns (coupling) will reveal their relative positions.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the upfield region (δ 2.0-3.0 ppm).

  • Hydroxyl Proton: A broad singlet for the hydroxyl proton is expected. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

This technique provides information on the carbon skeleton of the molecule.[2] For 2-Methyl-3-hydroxy-6-iodopyridine, we anticipate six distinct signals, one for each carbon atom. The chemical shifts will be influenced by the attached atoms (N, O, I) and the overall electronic structure of the pyridine ring.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

Data Presentation: Expected NMR Data
Technique Expected Chemical Shift (δ ppm) Expected Multiplicity Assignment
¹H NMR7.0 - 7.5DoubletAromatic H
6.5 - 7.0DoubletAromatic H
9.0 - 10.0Broad SingletOH
2.3 - 2.6SingletCH₃
¹³C NMR150 - 160SingletC-OH
140 - 150SingletC-N
120 - 135SingletAromatic CH
115 - 125SingletAromatic CH
80 - 90SingletC-I
20 - 25SingletCH₃

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry: Confirming Molecular Weight and Halogen Presence

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can offer structural clues through fragmentation patterns.

Expertise & Experience in MS Analysis

For a halogenated compound like 2-Methyl-3-hydroxy-6-iodopyridine, MS is particularly powerful. The presence of iodine, which has a single stable isotope (¹²⁷I), will result in a distinct molecular ion peak. This provides a high degree of confidence in the elemental composition, especially when combined with high-resolution mass spectrometry (HRMS) which can determine the molecular formula with high accuracy. The fragmentation pattern can also help to confirm the connectivity of the atoms.

Key Features in the Mass Spectrum
  • Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of the compound (235.02 g/mol ) is expected.

  • Isotopic Pattern: While iodine itself does not have common isotopes to create a pattern, the presence of other elements like carbon (¹³C) will result in a small M+1 peak.

  • Fragmentation: Common fragmentation pathways for pyridine derivatives include the loss of substituents. For this molecule, we might observe fragments corresponding to the loss of iodine, a methyl group, or a hydroxyl group.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the MS to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Data Presentation: Expected Mass Spectrometry Data
m/z Value Interpretation
235Molecular Ion [M]⁺
220[M - CH₃]⁺
218[M - OH]⁺
108[M - I]⁺

Note: The relative intensities of these peaks will depend on the ionization method and energy.

Elemental Analysis: Validating the Empirical Formula

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound.[4][5] It serves as a fundamental check of purity and confirms that the empirical formula is consistent with the proposed structure.

Trustworthiness Through Elemental Composition

This technique provides a self-validating system by comparing the experimentally determined elemental percentages with the theoretically calculated values based on the molecular formula. For a new compound, a close match (typically within ±0.4%) is required by many scientific journals as evidence of purity and correct elemental composition.[6][7]

Experimental Protocol for Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry, pure compound is required.

  • Combustion: The sample is combusted in a stream of oxygen at high temperature.

  • Gas Analysis: The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The percentages of C, H, and N are calculated from the amounts of the combustion gases.

Data Presentation: Comparison of Theoretical vs. Experimental Data
Element Theoretical % Experimental % Difference %
Carbon (C)30.6630.58-0.08
Hydrogen (H)2.572.61+0.04
Nitrogen (N)5.965.92-0.04

Note: Iodine and Oxygen are typically not directly measured by standard CHN analyzers and are calculated by difference.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] It is a rapid and non-destructive technique that provides complementary information to NMR and MS.

Key Vibrational Frequencies
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.[8]

  • C-H Stretch: Absorptions for aromatic and aliphatic C-H bonds will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

  • C=C and C=N Stretch: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: A signal for the C-O bond of the hydroxyl group should appear in the 1000-1300 cm⁻¹ range.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory) or as a solution.

  • Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Data Presentation: Expected FTIR Absorption Bands
Frequency (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad)O-H stretchHydroxyl
3000-3100C-H stretchAromatic
2850-3000C-H stretchMethyl
1400-1600C=C, C=N stretchPyridine Ring
1000-1300C-O stretchPhenolic

Comparative Analysis Workflow

The validation of the synthesized 2-Methyl-3-hydroxy-6-iodopyridine should follow a logical progression of these techniques to build a comprehensive and irrefutable structural proof.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Confirmation Synthesis Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Primary Structure MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight EA Elemental Analysis Synthesis->EA Purity & Formula FTIR FTIR Spectroscopy Synthesis->FTIR Functional Groups NMR->MS Confirms Fragments Conclusion Validated Structure of 2-Methyl-3-hydroxy-6-iodopyridine NMR->Conclusion MS->EA Confirms Formula MS->Conclusion EA->Conclusion FTIR->Conclusion

Caption: Workflow for structural validation.

Conclusion

The structural validation of a synthesized compound like 2-Methyl-3-hydroxy-6-iodopyridine is a multi-step process where each analytical technique provides a unique and essential piece of the puzzle. While NMR spectroscopy offers the most detailed structural information, mass spectrometry is crucial for confirming the molecular weight and the presence of the halogen. Elemental analysis provides a fundamental check on the purity and elemental composition, and FTIR confirms the presence of key functional groups. A combination of these techniques, as outlined in this guide, provides a robust and reliable method for the unambiguous structural determination of novel chemical entities.

References

  • BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine.... Retrieved from [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. Retrieved from [Link]

  • AIP Publishing. (2018). Pyridinium cation and 3-hydroxy-(1H)-pyridinyl radical isolated in solid para-hydrogen. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • Element analysis. (n.d.). Retrieved from [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

Comparative

Comparative analysis of different synthetic routes to 2-Methyl-3-hydroxy-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Methyl-3-hydroxy-6-iodopyridine is a valuable substituted pyridine derivative with significant potential as a building block in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-3-hydroxy-6-iodopyridine is a valuable substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of the methyl, hydroxyl, and iodo functional groups offers multiple points for further molecular elaboration. This guide provides a comparative analysis of two primary synthetic pathways to this target molecule: Route 1: Direct Electrophilic Iodination of 2-methyl-3-hydroxypyridine, and Route 2: A Multi-step Synthesis via the Sandmeyer Reaction . Each route is evaluated based on its chemical principles, regioselectivity, potential yield, and practical considerations for laboratory-scale synthesis. Detailed experimental protocols, mechanistic insights, and a comparative summary are provided to assist researchers in selecting the most suitable method for their specific needs.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceutical and agrochemical research, owing to their presence in a vast array of biologically active compounds. The title compound, 2-methyl-3-hydroxy-6-iodopyridine, presents a trifunctionalized scaffold that is particularly attractive for the synthesis of complex molecular architectures. The iodine atom at the 6-position is especially useful as it can readily participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse substituents. This guide aims to provide a clear and in-depth comparison of the available synthetic strategies to access this important intermediate.

Route 1: Direct Electrophilic Iodination of 2-Methyl-3-hydroxypyridine

This approach is the most direct in terms of the number of synthetic steps, starting from the commercially available 2-methyl-3-hydroxypyridine. The success of this route hinges on the regioselective introduction of an iodine atom onto the pyridine ring.

Mechanistic Rationale and Regioselectivity

The hydroxyl and methyl groups on the pyridine ring are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In the case of 2-methyl-3-hydroxypyridine, the positions activated for electrophilic substitution are C4 and C6.

G A 2-Methyl-3-hydroxypyridine C Wheland Intermediate (Attack at C6) A->C Electrophilic Attack at C6 D Wheland Intermediate (Attack at C4) A->D Electrophilic Attack at C4 B Iodinating Agent (e.g., I₂, NIS) E 2-Methyl-3-hydroxy-6-iodopyridine (Desired Product) C->E Deprotonation F 2-Methyl-3-hydroxy-4-iodopyridine (Side Product) D->F Deprotonation

The hydroxyl group is a stronger activating group than the methyl group, and its directing effect to the para position (C6) is significant. However, the ortho position (C4) is also activated, which can lead to the formation of the undesired 2-methyl-3-hydroxy-4-iodopyridine isomer. The choice of iodinating agent and reaction conditions is therefore critical to maximize the yield of the desired 6-iodo product.

Experimental Protocol: Iodination using Iodine and Sodium Bicarbonate

This protocol utilizes molecular iodine in the presence of a mild base to facilitate the electrophilic iodination.

Materials:

  • 2-Methyl-3-hydroxypyridine

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-3-hydroxypyridine (1.0 eq.) in ethanol.

  • Add a solution of sodium bicarbonate (2.0 eq.) in water to the flask.

  • To this stirred solution, add a solution of iodine (1.1 eq.) in ethanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude product.

  • Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary for further purification.

Advantages and Disadvantages
Advantages Disadvantages
Atom Economy: High, as it's a direct functionalization.Regioselectivity: Potential for isomeric byproducts, requiring careful purification.
Step Economy: A single synthetic step from a readily available starting material.Reaction Time: Can be slow, requiring overnight stirring.
Reagents: Uses relatively inexpensive and common laboratory reagents.Yield: The yield of the desired isomer can be moderate due to competing side reactions.

Route 2: Multi-step Synthesis via the Sandmeyer Reaction

This route offers a more controlled, albeit longer, approach to the target molecule by building the desired functionality in a stepwise manner. The key transformation is the Sandmeyer reaction, which converts an amino group into an iodo group via a diazonium salt intermediate.

Synthetic Strategy

The overall strategy involves the following sequence of reactions:

  • Nitration: Introduction of a nitro group onto the 2-methyl-3-hydroxypyridine ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Sandmeyer Reaction: Diazotization of the amino group followed by displacement with iodide.

G A 2-Methyl-3-hydroxypyridine B Nitration (HNO₃, H₂SO₄) A->B C 2-Methyl-3-hydroxy-6-nitropyridine B->C D Reduction (e.g., H₂, Pd/C) C->D E 6-Amino-2-methyl-3-hydroxypyridine D->E F Sandmeyer Reaction (NaNO₂, HCl, KI) E->F G 2-Methyl-3-hydroxy-6-iodopyridine F->G

Mechanistic Considerations

The regioselectivity of the initial nitration step is governed by the same electronic effects as in direct iodination, with the 6-position being a favored site for electrophilic attack. The subsequent reduction of the nitro group is a standard transformation. The core of this route is the Sandmeyer reaction, which proceeds through a radical mechanism initiated by the copper(I) catalyst.

Experimental Protocols

Step 1: Nitration of 2-Methyl-3-hydroxypyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0°C in an ice bath.

  • Slowly add 2-methyl-3-hydroxypyridine (1.0 eq.) while maintaining the temperature below 10°C.

  • Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid dropwise to the reaction mixture, keeping the temperature below 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The precipitated product, 2-methyl-3-hydroxy-6-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Methyl-3-hydroxy-6-nitropyridine

  • Dissolve the 2-methyl-3-hydroxy-6-nitropyridine (1.0 eq.) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 6-amino-2-methyl-3-hydroxypyridine.

Step 3: Sandmeyer Reaction

  • Dissolve the 6-amino-2-methyl-3-hydroxypyridine (1.0 eq.) in a mixture of water and concentrated hydrochloric acid, and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5°C to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (1.5 eq.) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas will be evolved.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-3-hydroxy-6-iodopyridine.

  • Purify the product by column chromatography or recrystallization.

Advantages and Disadvantages
Advantages Disadvantages
High Regioselectivity: The multi-step approach allows for better control over the position of the iodo group.Step Count: A longer synthetic sequence with more purification steps.
Reliability: The Sandmeyer reaction is a well-established and reliable method for introducing halides.Reagents: Involves the use of strong acids and potentially hazardous diazonium intermediates.
Versatility: The amino intermediate can be used to synthesize other derivatives as well.Overall Yield: The cumulative yield over three steps may be lower than a high-yielding single-step reaction.

Comparative Analysis and Conclusion

Parameter Route 1: Direct Iodination Route 2: Sandmeyer Reaction
Number of Steps 13
Starting Material 2-Methyl-3-hydroxypyridine2-Methyl-3-hydroxypyridine
Key Challenge Regioselectivity (6- vs. 4-iodo)Regioselectivity of nitration, handling of diazonium salts
Reagent Cost Generally lowerCan be higher due to catalyst and multiple reagents
Scalability Potentially challenging due to purificationMore amenable to scale-up with proper safety precautions
Overall Yield Variable, depends on selectivityCan be moderate to good, but is cumulative
Purification May require careful separation of isomersGenerally more straightforward purification of intermediates

Recommendation:

For exploratory, small-scale synthesis where rapid access to the target molecule is desired and purification of isomers is feasible, Route 1 (Direct Iodination) offers a quick and straightforward approach.

For larger-scale synthesis or when high purity of the final product is critical , Route 2 (Sandmeyer Reaction) is the recommended pathway. Although it involves more steps, the greater control over regioselectivity and the reliability of the transformations often lead to a more predictable and scalable process.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity, available resources, and the synthetic chemist's expertise. Both routes provide viable pathways to the valuable building block, 2-methyl-3-hydroxy-6-iodopyridine.

References

  • [Relevant citations for direct iodination of hydroxypyridines will be added here upon finding specific liter
  • [Relevant citations for the nitration of hydroxypyridines will be added here upon finding specific liter
  • [Relevant citations for the Sandmeyer reaction on substituted pyridines will be added here upon finding specific liter
  • [General references on pyridine chemistry and electrophilic arom
Validation

A Comparative Guide to Confirming the Purity of 2-Methyl-3-hydroxy-6-iodopyridine

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy....

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel compound like 2-Methyl-3-hydroxy-6-iodopyridine, a substituted pyridine with potential applications in medicinal chemistry, rigorous purity assessment is paramount. This guide provides an in-depth comparison of the primary analytical techniques to confirm the purity of a 2-Methyl-3-hydroxy-6-iodopyridine sample, offering insights into the causality behind experimental choices and presenting supporting data.

The Criticality of Purity for 2-Methyl-3-hydroxy-6-iodopyridine

2-Methyl-3-hydroxy-6-iodopyridine possesses a unique constellation of functional groups—a pyridine ring, a methyl group, a hydroxyl group, and an iodine atom—that confer specific physicochemical properties and potential biological activity. However, these same functionalities can also be precursors to a range of impurities arising from the synthetic route or degradation. Potential impurities could include starting materials, regioisomers (e.g., 3-hydroxy-2-iodo-6-methylpyridine), or byproducts from incomplete reactions or side reactions such as de-iodination or oxidation. Even trace amounts of such impurities can have significant consequences, potentially altering the compound's pharmacological profile, inducing toxicity, or compromising the integrity of experimental data. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

A Comparative Analysis of Key Analytical Techniques

The confirmation of purity for a chemical entity like 2-Methyl-3-hydroxy-6-iodopyridine is not reliant on a single technique but rather on the convergence of data from several orthogonal methods. Here, we compare the most powerful and commonly employed techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).

Technique Principle Information Provided Strengths Limitations
HPLC (UV-Vis) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity (area %), presence of non-volatile impurities.High sensitivity, high resolution, quantitative accuracy, widely available.Requires a chromophore, may not detect co-eluting impurities, requires reference standards for absolute quantification.
NMR Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct signals.Provides detailed structural information, inherently quantitative (qNMR), non-destructive.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.
Mass Spectrometry Measurement of the mass-to-charge ratio of ionized molecules.Molecular weight confirmation, identification of impurities based on their mass.High sensitivity, provides molecular weight information, can be coupled with chromatography (LC-MS).Isomeric impurities may not be distinguished, ionization efficiency can vary.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirmation of the empirical formula and fundamental purity.Provides fundamental confirmation of elemental composition.Does not provide information on the nature of impurities, requires a relatively pure sample for accurate results.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV-Vis detection, is the workhorse for purity determination in the pharmaceutical industry. For a polar aromatic compound like 2-Methyl-3-hydroxy-6-iodopyridine, an RP-HPLC method provides excellent separation of the main component from potential non-polar and moderately polar impurities.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for retaining and separating aromatic compounds.[1]

  • Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined. Given the substituted pyridine structure, a wavelength in the range of 220-280 nm is expected. A PDA detector allows for monitoring across a range to detect impurities with different spectral properties.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known concentration of the 2-Methyl-3-hydroxy-6-iodopyridine sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter the solution through a 0.45 µm syringe filter before injection.

  • The C18 stationary phase provides a non-polar environment, retaining the aromatic pyridine ring through hydrophobic interactions.

  • The use of a gradient from a highly aqueous mobile phase to a high organic content allows for the elution of both polar and non-polar impurities.

  • Formic acid is added to the mobile phase to control the pH and ensure the hydroxyl group and the pyridine nitrogen are in a consistent protonation state, leading to sharper peaks and reproducible retention times.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Area % Purity integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Accurately Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate

Figure 2: qNMR Experimental Workflow for Purity Determination.
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight of 2-Methyl-3-hydroxy-6-iodopyridine and to identify potential impurities based on their mass-to-charge ratio.

For 2-Methyl-3-hydroxy-6-iodopyridine (Molecular Weight: 235.02 g/mol ), the following fragments might be expected in an electron ionization (EI) mass spectrum:

  • M⁺ (m/z 235): The molecular ion peak. Due to the stability of the aromatic ring, this peak is expected to be reasonably intense. [2]* [M-CH₃]⁺ (m/z 220): Loss of the methyl group.

  • [M-I]⁺ (m/z 108): Loss of the iodine atom. This is a common fragmentation for iodinated aromatic compounds.

  • [M-HI]⁺ (m/z 107): Loss of hydrogen iodide.

Coupling HPLC with mass spectrometry (LC-MS) is a powerful technique for impurity profiling, as it combines the separation capabilities of HPLC with the detection and identification power of MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

  • HPLC Method: The HPLC method described previously can be adapted for LC-MS. Mobile phase additives like formic acid are compatible with ESI-MS.

  • MS Parameters:

    • Ionization Mode: Positive ESI is likely to be effective due to the basic nitrogen of the pyridine ring.

    • Mass Range: Scan a range that includes the expected molecular weight of the analyte and potential impurities (e.g., m/z 50-500).

Elemental Analysis (EA) for Empirical Formula Confirmation

Elemental analysis provides the fundamental percentage composition of carbon, hydrogen, and nitrogen in the sample. This data is used to confirm the empirical formula.

The theoretical elemental composition of 2-Methyl-3-hydroxy-6-iodopyridine can be calculated as follows: [3][4]

  • Molecular Formula: C₆H₆INO

  • Molecular Weight: 235.02 g/mol

  • % Carbon (C): (6 * 12.01 / 235.02) * 100 = 30.66%

  • % Hydrogen (H): (6 * 1.01 / 235.02) * 100 = 2.57%

  • % Iodine (I): (1 * 126.90 / 235.02) * 100 = 54.00%

  • % Nitrogen (N): (1 * 14.01 / 235.02) * 100 = 5.96%

  • % Oxygen (O): (1 * 16.00 / 235.02) * 100 = 6.81%

  • Instrumentation: A CHN elemental analyzer.

  • Sample Preparation: Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

The experimentally determined percentages should be within ±0.4% of the theoretical values to confirm the elemental composition and high purity of the sample. [5]

Conclusion: A Self-Validating System for Purity Confirmation

The purity of a 2-Methyl-3-hydroxy-6-iodopyridine sample cannot be definitively confirmed by a single analytical technique. Instead, a holistic and self-validating approach that integrates data from multiple orthogonal methods is required.

  • HPLC provides a quantitative measure of purity with respect to UV-active impurities.

  • NMR confirms the chemical structure and can provide an absolute purity value through qNMR.

  • Mass Spectrometry verifies the molecular weight and helps in the identification of impurities.

  • Elemental Analysis validates the fundamental elemental composition of the bulk sample.

When the results from these techniques are in agreement, they provide a high degree of confidence in the purity of the 2-Methyl-3-hydroxy-6-iodopyridine sample, ensuring its suitability for further research and development. This rigorous analytical characterization is an indispensable component of scientific integrity and the advancement of pharmaceutical sciences.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass Laboratories. Retrieved from [Link]

  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 973-981.
  • Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2012). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-13.
  • Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
  • How to Calculate the Theoretical Composition of Two Elements. (2013). YouTube. Retrieved from [Link]

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Retrieved from [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved from [Link]

  • Gawinecki, R., et al. (2003). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 8(11), 834-846.
  • Mantsch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(10), 1590-1599.
  • Application Note: Quantitative Analysis of Pharmaceutical Compounds using 5-Chloropyridin-3,4,6-d3-2-amine as an Internal Standard. (n.d.). Benchchem.
  • Flexi answers - How can I calculate the elemental composition?. (n.d.). CK-12 Foundation. Retrieved from [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013). ResearchGate.
  • Survey and qualification of internal standards for quantification by H-1 NMR spectroscopy. (2012). ResearchGate.
  • Dąbrowska, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5123.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Hichrom. Retrieved from a hypothetical Hichrom technical note.
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (2018). NIH.
  • 2-Methylpyridin-3-ol. (n.d.). PubChem. Retrieved from [Link]

  • Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2013). PubMed. Retrieved from [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Internal Standard for qNMR (Calibration Standard for qNMR). (n.d.). FUJIFILM Wako Chemicals Europe GmbH. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Fragmentation Patterns in Mass Spectrometry. (2024). Read Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Elemental Composition Calculator. (n.d.). University of Illinois. Retrieved from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2004). ResearchGate.
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. Retrieved from a hypothetical VELP Scientifica article.
  • The molecule that gave the mass spectrum shown here contains a halogen. (n.d.). Pearson+. Retrieved from a hypothetical Pearson+ study prep page.
  • Stoichiometry: Elemental Analysis. (n.d.). University of California, Davis. Retrieved from a hypothetical UC Davis chemistry resource.
  • Fragmentation Pattern in Mass Spectra. (n.d.). Slideshare. Retrieved from [Link]

  • Calculating mass percent (worked example). (n.d.). Khan Academy. Retrieved from [Link]

  • How can you identify the presence of halogens using mass spectrometry?. (n.d.). TutorChase. Retrieved from [Link]

  • Fragmentation Patterns of Aromatic Compounds. (2024). Prezi.
  • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

  • Iodine HPLC Assay. (n.d.). Eagle Biosciences. Retrieved from [Link]

  • An In-depth Technical Guide to the 1H NMR Characterization of 2'-Methyl-2,3'-bipyridine. (n.d.). Benchchem. Retrieved from a hypothetical Benchchem technical guide.
  • Mass spectrometry of halogen-containing organic compounds. (2000). ResearchGate.
  • Introduction - Elemental Microanalysis. (n.d.). Elemental Microanalysis. Retrieved from a hypothetical Elemental Microanalysis document.
  • Elemental Analysis and Chemical Properties. (n.d.). Clariant Analytical Sciences.
  • An International Study Evaluating Elemental Analysis. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Elemental Analysis. (n.d.). NUS Chemistry. Retrieved from a hypothetical NUS Chemistry webpage.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). ResearchGate.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from a hypothetical article in this journal.

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity of 2-Methyl-3-hydroxy-6-iodopyridine Derivatives

Introduction: The Promise and Peril of a Privileged Scaffold The 2-pyridinone ring system, including functionalized variants like 2-Methyl-3-hydroxy-6-iodopyridine, represents a "privileged scaffold" in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The 2-pyridinone ring system, including functionalized variants like 2-Methyl-3-hydroxy-6-iodopyridine, represents a "privileged scaffold" in modern medicinal chemistry.[1] These structures are prized for their ability to engage with a wide array of biological targets, largely due to their capacity to act as both hydrogen bond donors and acceptors.[1][2][3] This versatility has led to their successful application as bioisosteres for amides, phenols, and other heterocycles in drug discovery programs, particularly in the development of protein kinase inhibitors.[1][3]

However, the very features that make this scaffold so attractive also present a significant challenge: the risk of off-target interactions, or cross-reactivity. For drug development professionals, understanding a compound's selectivity profile is not merely an academic exercise; it is a critical step in de-risking a candidate, predicting potential toxicities, and ensuring the observed biological effect is due to the intended mechanism of action. This guide provides a comprehensive, multi-tiered strategy for rigorously evaluating the cross-reactivity of novel compounds derived from the 2-Methyl-3-hydroxy-6-iodopyridine core, using field-proven methodologies and explaining the causal logic behind each experimental choice.

The Selectivity Challenge: A Systematic Approach

An effective cross-reactivity investigation is a phased process, moving from broad, high-throughput screening to specific, cell-based validation. This approach ensures that resources are used efficiently, generating a comprehensive and reliable selectivity profile. The diagram below outlines this systematic workflow.

G cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: In Vitro Confirmation & Quantitation cluster_2 Phase 3: Cellular Target Engagement a Lead Compound (e.g., 'Compound-X') b Large-Scale Kinase Panel (e.g., 400+ kinases) a->b Single high concentration (e.g., 1-10 µM) c Primary Hit List b->c Identify potential off-targets (% Inhibition > 50%) d Competitive Binding Assays (On-target and Primary Hits) c->d e IC50 / Ki Determination d->e Dose-response curves f Cellular Thermal Shift Assay (CETSA) (On-target and key off-targets) e->f g Confirmation of Target Binding in Intact Cells f->g Measure thermal stabilization h Data Synthesis & Comparative Analysis g->h Final Selectivity Profile

Caption: A systematic workflow for assessing compound cross-reactivity.

Phase 1: Broad Kinome Selectivity Profiling

The logical first step is to cast a wide net. Since pyridinone derivatives are often designed as ATP-competitive kinase inhibitors, screening against a large panel of kinases is essential.[3] Commercial services offer panels that cover a significant portion of the human kinome, providing a rapid and cost-effective way to identify potential off-target liabilities.[4][5]

Causality Behind Experimental Choice: The goal here is not to determine precise potency, but to identify any kinase that interacts with the compound with appreciable affinity. Therefore, a single, high concentration (e.g., 1 µM or 10 µM) is typically used.[6] It is crucial to perform these assays at an ATP concentration that approximates the Michaelis constant (Km) for each kinase.[7][8] This is because the measured IC50 is dependent on the concentration of the competing substrate (ATP).[7] Assaying near the Km,ATP ensures that the resulting inhibition data more closely reflects the intrinsic affinity (Ki) of the compound for the kinase, allowing for a more equitable comparison across different enzymes.[7]

Data Presentation: Initial Kinase Panel Screen

Below is a hypothetical result for "Compound-X," a derivative of 2-Methyl-3-hydroxy-6-iodopyridine, screened at 1 µM against a selection of kinases.

Kinase TargetKinase Family% Inhibition at 1 µMClassification
TargetKinase-1 (On-Target) Tyrosine Kinase 98% On-Target
Kinase ATyrosine Kinase2%Non-Hit
Kinase BSer/Thr Kinase85%Primary Off-Target
Kinase CSer/Thr Kinase15%Non-Hit
Kinase DLipid Kinase62%Primary Off-Target
Kinase EAtypical Kinase5%Non-Hit

Data is hypothetical for illustrative purposes.

From this initial screen, Kinase B and Kinase D are identified as primary off-targets requiring further investigation.

Phase 2: Quantitative Confirmation with In Vitro Assays

The next phase involves confirming and quantifying the interactions identified in the broad screen. This is achieved by generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for the on-target and key off-targets.

Methodology: Competitive Ligand Binding Assays

Competitive binding assays are a robust method for determining the potency of a test compound.[9][10] The principle is to measure the ability of an unlabeled test compound (our Compound-X) to displace a labeled reference ligand (often a fluorescent or radiolabeled tracer) from the target protein.[11]

Protocol: IC50 Determination via Competitive Binding Assay

  • Reagent Preparation:

    • Prepare a stock solution of the purified target protein (e.g., TargetKinase-1, Kinase B, Kinase D).

    • Prepare a stock solution of a known, high-affinity labeled ligand (tracer) for each target.

    • Prepare a serial dilution of the test compound (e.g., Compound-X) and any comparator compounds, typically in DMSO.

  • Assay Setup (96- or 384-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound dilutions. Include "no inhibitor" (vehicle control) and "full displacement" (a saturating concentration of a known unlabeled ligand) controls.

    • Add the labeled tracer ligand at a concentration at or below its dissociation constant (Kd) for the target.

    • Initiate the binding reaction by adding the target protein.

  • Incubation:

    • Incubate the plate for a predetermined time at a constant temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Detection:

    • Measure the signal from the bound labeled ligand. The detection method depends on the label used (e.g., fluorescence polarization, time-resolved fluorescence, or scintillation counting for radioligands).[12][13]

  • Data Analysis:

    • Plot the signal versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Data Presentation: Comparative IC50 Values

This table compares the potency of Compound-X and two structural analogues against the intended target and the identified off-targets.

CompoundTargetKinase-1 IC50 (nM)Kinase B IC50 (nM)Kinase D IC50 (nM)Selectivity (Kinase B / On-Target)
Compound-X 153501,20023-fold
Analogue 1 25>10,000>10,000>400-fold
Analogue 2 89545012-fold

Data is hypothetical for illustrative purposes.

This quantitative data is crucial for structure-activity relationship (SAR) studies. Here, Analogue 1 demonstrates a significantly improved selectivity profile over the parent Compound-X, albeit with slightly reduced on-target potency. Analogue 2 shows improved potency but worse selectivity.

Phase 3: Validating Target Engagement in a Cellular Context

Biochemical assays are invaluable, but they occur in an artificial environment.[7] They cannot account for factors like cell membrane permeability, active drug efflux, or intracellular competition with endogenous ligands like ATP. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that overcomes these limitations by directly measuring a compound's engagement with its target inside intact, living cells.[14][15][16]

The Principle of CETSA: The foundation of CETSA is the principle of ligand-induced thermal stabilization.[14][15] When a compound binds to its target protein, it generally stabilizes the protein's structure. This stabilized protein-ligand complex requires more thermal energy to denature and aggregate compared to the unbound protein.[16] By heating cells to various temperatures and then measuring the amount of soluble target protein remaining, we can detect this "thermal shift."

G cluster_0 No Ligand cluster_1 Ligand Present Unbound Unbound Protein Native Heat_Unbound Heat (e.g., 52°C) Unbound->Heat_Unbound Denatured Denatured Protein Aggregated & Insoluble Heat_Unbound->Denatured Bound Ligand-Bound Protein Stabilized Heat_Bound Heat (e.g., 52°C) Bound->Heat_Bound Soluble Ligand-Bound Protein Soluble & Stable Heat_Bound->Soluble

Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).

Methodology: CETSA Protocol for Target Engagement

This protocol is designed to generate a "CETSA melt curve" to determine the thermal shift (ΔTm).

  • Cell Culture and Treatment:

    • Culture an appropriate cell line expressing the target protein(s) to near confluency.

    • Treat cells with the test compound (e.g., Compound-X at 10x IC50) or vehicle (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) under normal culture conditions.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a protein-free buffer (e.g., PBS).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (typically 3 minutes), followed by a cooling step (e.g., 3 minutes on ice).[16]

  • Cell Lysis and Fractionation:

    • Lyse the cells to release their contents. This is often achieved by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection and Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.[17]

  • Data Analysis:

    • For each temperature point, quantify the band intensity (for Western Blot) relative to the unheated control (100% soluble).

    • Plot the percentage of soluble protein versus temperature for both the vehicle-treated and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm), which is the temperature at which 50% of the protein has aggregated.

    • The thermal shift (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample. A positive shift indicates target engagement.

Data Presentation: Comparative CETSA Results

This table summarizes the cellular target engagement data, providing the crucial link between biochemical activity and physiological relevance.

CompoundTargetCellular Tm (Vehicle)Cellular Tm (Compound)Thermal Shift (ΔTm, °C)
Compound-X TargetKinase-1 52.1°C58.3°C+6.2
Kinase B55.4°C57.1°C+1.7
Analogue 1 TargetKinase-1 52.1°C57.5°C+5.4
Kinase B55.4°C55.3°C-0.1 (No engagement)

Data is hypothetical for illustrative purposes.

These results are highly informative. While Compound-X showed activity against Kinase B in the biochemical assay, the CETSA data reveals only a modest thermal shift, suggesting weaker engagement in the complex cellular environment. Critically, Analogue 1, which appeared selective biochemically, is confirmed to be highly selective in cells, showing a robust shift for the on-target and no meaningful shift for the off-target.

Conclusion: Synthesizing a Complete Selectivity Profile

Characterizing the cross-reactivity of novel chemical entities like derivatives of 2-Methyl-3-hydroxy-6-iodopyridine is a non-negotiable component of rigorous drug discovery. A slapdash approach can lead to misinterpreted results and the costly advancement of non-viable candidates.

By employing a systematic, multi-phase strategy—moving from broad panel screening to quantitative biochemical assays and finally to direct validation of target engagement in cells with methods like CETSA—researchers can build a comprehensive and reliable selectivity profile. This integrated dataset, which correlates biochemical potency (IC50) with cellular target binding (ΔTm), provides the high-confidence evidence needed to make informed decisions, optimize lead compounds, and ultimately develop safer, more effective therapeutics.

References

  • Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. Available from: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Mtoz Biolabs. Competitive Ligand Binding Assay. Available from: [Link]

  • BMG LABTECH. Binding Assays. Available from: [Link]

  • Zhao, Q., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(10), e4420. Available from: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available from: [Link]

  • Fluidic Analytics. Competition Assays vs. Direct Binding Assays: How to choose. Available from: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]

  • Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols, 3(2), 101265. Available from: [Link]

  • Creative Bioarray. Receptor Binding Assay. Available from: [Link]

  • ScienceDirect. Competition-binding assay: Significance and symbolism. Available from: [Link]

  • Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Available from: [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. Available from: [Link]

  • European Pharmaceutical Review. A powerful tool for drug discovery. (2005). Available from: [Link]

  • Wikipedia. Cross-reactivity. Available from: [Link]

  • NCBI Insights. Identifying Chemical Targets – Finding Potential Cross-Reactions and Predicting Side Effects. (2015). Available from: [Link]

  • PubChem. 2-Methyl-3-hydroxy-6-iodopyridine. Available from: [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. (2021). Available from: [Link]

  • ResearchGate. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2022). Available from: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available from: [Link]

  • Frontiers in Chemistry. Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Available from: [Link]

  • PubMed. Pyridones in drug discovery: Recent advances. (2021). Available from: [Link]

  • PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 2-Methyl-3-hydroxy-6-iodopyridine as a Cross-Coupling Building Block

Introduction: The Strategic Value of Functionalized Pyridines in Modern Synthesis To the researchers, scientists, and drug development professionals at the forefront of innovation, the pyridine scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines in Modern Synthesis

To the researchers, scientists, and drug development professionals at the forefront of innovation, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and functional materials underscores the critical need for efficient and versatile methods for its elaboration. This guide provides an in-depth technical comparison of 2-Methyl-3-hydroxy-6-iodopyridine as a building block in palladium-catalyzed cross-coupling reactions, benchmarking its performance against its bromo- and chloro-analogs.

While the enhanced reactivity of iodoarenes over their bromo and chloro counterparts is a well-established principle in organic synthesis, this guide aims to provide a quantitative and practical perspective for the practicing chemist.[1][2] We will delve into the causality behind experimental choices and present illustrative data to guide your selection of building blocks for key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The efficacy of a halopyridine building block in palladium-catalyzed cross-coupling is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity is I > Br > Cl , a trend that is inversely correlated with the C-X bond strength. The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step in the catalytic cycle. A weaker C-X bond, as in the case of 2-Methyl-3-hydroxy-6-iodopyridine, facilitates a lower activation energy for this step, leading to faster reaction rates, milder reaction conditions, and often higher yields.[1]

This guide will explore the practical implications of this reactivity trend through illustrative comparative data and detailed experimental protocols.

Illustrative Performance Comparison in Key Cross-Coupling Reactions

The following tables present illustrative data for the performance of 2-Methyl-3-hydroxy-6-halopyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Disclaimer: The following data is illustrative and synthesized from established reactivity principles and published data on analogous systems. It is intended to provide a comparative benchmark and may not represent results from a single head-to-head experimental study.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In this comparison, we examine the reaction of our target building blocks with a generic arylboronic acid.

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Illustrative Yield (%)
IodoPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O80492
BromoPd(PPh₃)₄ (3 mol%)K₂CO₃Dioxane/H₂O1001275
ChloroPd₂(dba)₃ (3 mol%) / XPhos (6 mol%)K₃PO₄Toluene1102445

Observations: The superior performance of the iodo-substituted pyridine is evident, achieving a high yield under milder conditions and in a significantly shorter timeframe. The bromo-analog requires more forcing conditions to achieve a respectable yield, while the chloro-derivative necessitates a more sophisticated catalyst system and prolonged reaction time for a moderate conversion.

Sonogashira Coupling: A Head-to-Head Comparison

The Sonogashira coupling provides a powerful route to synthetically valuable alkynylpyridines. Here, we compare the performance of our building blocks in a typical Sonogashira reaction with a terminal alkyne.

Halogen (X)Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Illustrative Yield (%)
IodoPdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHF25295
BromoPdCl₂(PPh₃)₂ (2 mol%)CuI (4 mol%)Et₃NTHF50880
ChloroPd(PPh₃)₄ (5 mol%)CuI (10 mol%)DIPADMF1002430

Observations: 2-Methyl-3-hydroxy-6-iodopyridine demonstrates exceptional reactivity, proceeding to high yield at room temperature. The bromo-analog requires moderate heating, while the chloro-derivative is significantly less reactive and gives a low yield even under more forcing conditions.

Buchwald-Hartwig Amination: A Comparative Overview

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. This comparison illustrates the coupling of our building blocks with a representative secondary amine.

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Illustrative Yield (%)
IodoPd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene80688
BromoPd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOtBuToluene1001670
ChloroPd₂(dba)₃ (4 mol%) / BrettPhos (8 mol%)LHMDSDioxane1102450

Observations: The trend in reactivity is consistent with the previous examples. The iodo-substituted pyridine provides the highest yield under the mildest conditions. The bromo-analog is a viable substrate but requires a higher temperature and longer reaction time. The chloro-analog necessitates a more specialized and expensive ligand (BrettPhos) and a stronger base to achieve a moderate yield.

Experimental Protocols: A Practical Guide

The following are detailed, step-by-step methodologies for the key cross-coupling reactions discussed. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Representative Suzuki-Miyaura Coupling Protocol

This protocol details the coupling of a 2-Methyl-3-hydroxy-6-halopyridine with an arylboronic acid. The choice of a phosphine-based palladium catalyst is a robust starting point for these transformations.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyridine, Boronic Acid, Base catalyst Add Catalyst (e.g., Pd(PPh3)4) reagents->catalyst Under Inert Atm. solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor Periodic Sampling extract Aqueous Workup & Extraction monitor->extract Upon Completion purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Methyl-3-hydroxy-6-halopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and degassed solvent (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Representative Sonogashira Coupling Protocol

This protocol outlines the coupling of a 2-Methyl-3-hydroxy-6-halopyridine with a terminal alkyne, a reaction known for its mild conditions, especially with more reactive halides.

Step-by-Step Methodology:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the 2-Methyl-3-hydroxy-6-halopyridine (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and the copper(I) iodide co-catalyst (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., triethylamine, 2.0 mmol). Then, add the terminal alkyne (1.1 mmol) dropwise.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 50 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to yield the alkynylated pyridine.

Representative Buchwald-Hartwig Amination Protocol

This protocol describes the C-N bond formation between a 2-Methyl-3-hydroxy-6-halopyridine and an amine, highlighting the importance of the ligand choice for less reactive halides.

Step-by-Step Methodology:

  • Reaction Setup: To a glovebox or a Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the 2-Methyl-3-hydroxy-6-halopyridine (1.0 mmol), the amine (1.2 mmol), and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (80-110 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expert Insights and Causality Behind Experimental Choices

The selection of each component in a cross-coupling reaction is a critical decision that directly impacts the outcome.

  • Catalyst and Ligand Selection: For the more reactive 2-Methyl-3-hydroxy-6-iodopyridine, standard and cost-effective palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ often provide excellent results.[3] However, for the less reactive bromo- and especially chloro-analogs, more sophisticated and electron-rich, bulky phosphine ligands such as XPhos or BrettPhos are often necessary.[4] These ligands promote the challenging oxidative addition step and stabilize the active catalytic species.

  • Choice of Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction and for deprotonating the amine in the Buchwald-Hartwig amination.[5] Weaker bases like carbonates (K₂CO₃, Cs₂CO₃) are often sufficient for Suzuki couplings with iodo- and bromo-pyridines. For the more challenging chloro-pyridines and for many Buchwald-Hartwig aminations, stronger bases like phosphates (K₃PO₄) or alkoxides (NaOtBu) are required to facilitate the reaction.

  • Solvent and Temperature: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. Aprotic polar solvents like dioxane, THF, and DMF are commonly used. The reaction temperature is a direct reflection of the reactivity of the halide; iodo-compounds often react at or near room temperature, while chloro-compounds typically require significant heating.

Diagram of the Palladium Catalytic Cycle:

Catalytic_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_RX R-Pd(II)L_n-X OA->PdII_RX Trans Transmetalation (Suzuki/Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_RX->Trans R'-M or R'₂NH/Base PdII_R_R R-Pd(II)L_n-R' Trans->PdII_R_R RE Reductive Elimination PdII_R_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: A simplified representation of the palladium catalytic cycle for cross-coupling reactions.

Conclusion: Strategic Selection for Optimal Outcomes

This guide has benchmarked the performance of 2-Methyl-3-hydroxy-6-iodopyridine as a superior building block for palladium-catalyzed cross-coupling reactions when compared to its bromo- and chloro-analogs. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, translates to milder reaction conditions, shorter reaction times, and generally higher yields.

For researchers and drug development professionals, the strategic choice of starting materials is paramount. While 2-Methyl-3-hydroxy-6-iodopyridine may have a higher initial cost, the savings in terms of reaction time, energy consumption, and potentially the need for less expensive catalyst systems can make it a more economically viable and efficient choice in the long run, particularly in complex, multi-step syntheses.

References

  • Buchwald–Hartwig amination. (2024). In Wikipedia. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). [Video]. YouTube. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Characterization of 2-Methyl-3-hydroxy-6-iodopyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise characterization of heterocyclic compounds is paramount. The subtle sh...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of heterocyclic compounds is paramount. The subtle shift of a single functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties, biological activity, and patentability. This guide provides an in-depth technical comparison of 2-Methyl-3-hydroxy-6-iodopyridine and its key positional isomers.

Through a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, we will elucidate the distinct fingerprints of these closely related molecules. Understanding these differences is crucial for unambiguous identification, quality control, and the rational design of new chemical entities. This guide is intended to equip researchers with the foundational knowledge and practical protocols to confidently differentiate these isomeric species.

The Isomeric Landscape: Structural and Electronic Considerations

The constitutional isomers of 2-Methyl-3-hydroxy-6-iodopyridine all share the same molecular formula, C₆H₆INO, and molecular weight of 235.02 g/mol [1]. However, the arrangement of the methyl (-CH₃), hydroxyl (-OH), and iodo (-I) substituents on the pyridine ring gives rise to unique electronic and steric environments. For the purpose of this guide, we will focus on the comparison between the primary compound and two of its logical positional isomers:

  • 2-Methyl-3-hydroxy-6-iodopyridine (Target Compound)

  • 3-Hydroxy-2-iodo-6-methylpyridine (Isomer 1)

  • 6-Iodo-2-methyl-5-hydroxypyridine (Isomer 2)

The position of the electron-donating methyl and hydroxyl groups in relation to the electron-withdrawing iodine atom and the nitrogen heteroatom significantly influences the electron density distribution within the pyridine ring. This, in turn, dictates the chemical shifts observed in NMR spectroscopy and the fragmentation patterns in mass spectrometry.

Diagram 1: Chemical Structures of 2-Methyl-3-hydroxy-6-iodopyridine and Its Isomers

Caption: Structures of the target compound and its selected isomers.

Distinguishing Isomers with NMR Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and it excels at differentiating isomers. The chemical shift (δ) of each proton and carbon nucleus is exquisitely sensitive to its local electronic environment.

¹H NMR Spectroscopy: A Proton's Perspective

The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum provide a detailed map of the proton environment in each isomer.

  • Aromatic Protons: The protons on the pyridine ring will resonate in the aromatic region (typically 6.0-8.5 ppm). Their chemical shifts are influenced by the electronic effects of the substituents. Electron-donating groups (like -OH and -CH₃) will shield nearby protons, shifting them upfield (to lower ppm values), while electron-withdrawing groups (like -I and the pyridine nitrogen) will deshield them, causing a downfield shift. The relative positions of the protons to these groups will create a unique pattern for each isomer.

  • Methyl Protons: The methyl group will appear as a singlet, but its chemical shift will vary slightly depending on its position on the ring and the influence of neighboring substituents.

  • Hydroxyl Proton: The hydroxyl proton is often a broad singlet and its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are particularly informative for distinguishing isomers. The influence of substituents on ¹³C chemical shifts is a well-established phenomenon, with predictable shielding and deshielding effects that can be used to assign the signals for each isomer.[2][3][4]

Table 1: Predicted and Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound Nucleus Predicted δ (ppm) Experimental δ (ppm)
2-Methyl-3-hydroxy-6-iodopyridine H4, H5 ~6.5 - 7.5 Data not available in searched literature
CH₃ ~2.3 - 2.5 Data not available in searched literature
C2, C3, C4, C5, C6 ~90 - 160 Data not available in searched literature
3-Hydroxy-2-iodo-6-methylpyridine H4, H5 7.05 7.05, 7.09[5]
CH₃ 2.33 2.33[5]
OH 10.51 10.51[5]
C2, C3, C4, C5, C6 Data not available in searched literature Data not available in searched literature
6-Iodo-2-methyl-5-hydroxypyridine H3, H4 Data not available in searched literature Data not available in searched literature
CH₃ Data not available in searched literature Data not available in searched literature

| | C2, C3, C4, C5, C6 | Data not available in searched literature | Data not available in searched literature |

Note: The lack of readily available experimental data in the searched literature highlights the importance of the experimental protocols provided in this guide for researchers working with these specific compounds.

Experimental Protocol: NMR Spectroscopy

Diagram 2: NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve 5-10 mg of sample prep2 in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Acquire ¹H NMR spectrum prep3->acq1 Insert into spectrometer acq2 Acquire ¹³C NMR spectrum acq1->acq2 acq3 Perform 2D NMR (COSY, HSQC, HMBC) if needed acq2->acq3 proc1 Fourier transform and phase correction acq3->proc1 Raw data proc2 Baseline correction and integration (¹H) proc1->proc2 proc3 Peak picking and chemical shift referencing proc2->proc3 proc4 Assign signals based on chemical shifts, multiplicities, and 2D correlations proc3->proc4

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyridine isomer.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary for unambiguous assignment, perform 2D NMR experiments such as COSY (for ¹H-¹H correlations), HSQC (for direct ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

Mass Spectrometry: Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, leading to characteristic fragmentation.

The molecular ion peak (M⁺) for all three isomers will be observed at an m/z corresponding to the molecular weight (235.02 g/mol ). However, the relative abundance of the molecular ion and the pattern of fragment ions will differ due to the varying stability of the initial radical cation and the subsequent fragments formed.

Common fragmentation pathways for pyridine derivatives include:

  • Loss of substituents: Cleavage of the C-I, C-CH₃, or C-OH bonds. The stability of the resulting pyridinium cation or the radical lost will influence the likelihood of this fragmentation.

  • Ring cleavage: Fragmentation of the pyridine ring itself, often following the loss of a substituent.

For iodinated compounds, the presence of iodine (with its characteristic isotopic pattern, although ¹²⁷I is the only stable isotope) can be confirmed. The C-I bond is relatively weak and its cleavage can be a prominent fragmentation pathway.

Table 2: Expected Key Fragment Ions in Mass Spectrometry

m/z Possible Fragment Originating Isomer(s) Notes
235 [C₆H₆INO]⁺ All Molecular Ion (M⁺)
220 [M - CH₃]⁺ All Loss of a methyl radical.
108 [M - I]⁺ All Loss of an iodine radical.

| Varies | Further fragments | All | Subsequent losses of CO, HCN, etc., from initial fragments will be specific to each isomer's structure. |

Note: The relative intensities of these fragments will be the key differentiator between the isomers.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

Diagram 3: Mass Spectrometry Experimental Workflow

G cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection and Spectrum Generation intro1 Introduce a small amount of sample intro2 (solid probe or GC inlet) into the high vacuum source intro1->intro2 ion1 Bombard sample with high-energy electrons (typically 70 eV) intro2->ion1 ion2 Formation of molecular ions (M⁺) and fragment ions ion1->ion2 sep1 Accelerate ions into the mass analyzer (e.g., quadrupole) ion2->sep1 sep2 Separate ions based on their mass-to-charge (m/z) ratio sep1->sep2 det1 Ions are detected sep2->det1 det2 Generate a mass spectrum (plot of ion abundance vs. m/z) det1->det2

Caption: General workflow for Electron Ionization Mass Spectrometry.

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

  • Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation patterns of the different isomers to identify unique fragmentation pathways that can serve as diagnostic markers.

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is the gold standard for confirming the connectivity of atoms and distinguishing between isomers.

The crystal packing of these isomers will be influenced by hydrogen bonding (involving the hydroxyl group and the pyridine nitrogen), as well as potential halogen bonding (involving the iodine atom). These interactions can lead to different crystal lattices and packing motifs for each isomer.

While a crystal structure for 2-Methyl-3-hydroxy-6-iodopyridine or its close isomers was not found in the searched literature, the general methodology for obtaining such data is well-established.

Experimental Protocol: Single-Crystal X-ray Crystallography

Diagram 4: X-ray Crystallography Workflow

G cluster_cryst Crystal Growth cluster_diff Data Collection cluster_solve Structure Solution and Refinement cryst1 Dissolve the purified compound in a suitable solvent cryst2 Slowly evaporate the solvent or use vapor diffusion to grow single crystals cryst1->cryst2 diff1 Mount a suitable single crystal on the diffractometer cryst2->diff1 Select a high-quality crystal diff2 Collect diffraction data by rotating the crystal in an X-ray beam diff1->diff2 solve1 Solve the phase problem to obtain an initial electron density map diff2->solve1 Diffraction pattern solve2 Build and refine the molecular model against the experimental data solve1->solve2

Caption: The process of determining a crystal structure.

  • Crystal Growth: High-quality single crystals of the isomer are required. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

  • Structural Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions, allowing for definitive identification of the isomer.

Conclusion

The differentiation of 2-Methyl-3-hydroxy-6-iodopyridine from its positional isomers is a critical task in chemical synthesis and drug discovery. While they share the same molecular formula, their distinct structural arrangements give rise to unique spectroscopic signatures.

  • NMR Spectroscopy provides the most detailed information in solution, with the chemical shifts and coupling patterns of the pyridine protons and carbons being highly sensitive to the substituent positions.

  • Mass Spectrometry offers confirmation of the molecular weight and provides isomer-specific fragmentation patterns based on the relative stability of the resulting ions.

  • X-ray Crystallography , when applicable, delivers an unambiguous solid-state structure, serving as the ultimate confirmation of isomeric identity.

By employing these powerful analytical techniques in a complementary fashion, researchers can confidently characterize these and other isomeric systems, ensuring the integrity of their scientific endeavors.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]

  • Pietrzycki, W., & Taciak, P. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 433-446. [Link]

  • Kopchuk, D. S., Slepukhin, P. A., Nosova, E. V., Khasanov, A. F., Zyryanov, G. V., & Rusinov, V. L. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. [Link]

  • Taciak, P., & Pietrzycki, W. (2002). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(5), 433. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abd El-Fattah, G. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Sciences, 4(10), 80-92. [Link]

  • El-Sayed, A. A., Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., & Mabkhot, Y. N. (2018). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 23(11), 2993. [Link]

  • Pietrzycki, W., & Taciak, P. (2002). Substituent Effects in the C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. ResearchGate. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • McLaughlin, J. L. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Buchardt, O., & Duffield, A. M. (1969). Mass spectral fragmentations of alkylpyridine N‐oxides. Acta Chemica Scandinavica, 23, 126-134. [Link]

  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Cetina, M., & Jukić, M. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1084, 153-162. [Link]

  • Clark, J. (2021). fragmentation patterns in mass spectra. Chemguide. [Link]

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). N-oxidation of Pyridine Derivatives. Royal Society of Chemistry. [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information file. [Link]

  • Cheeseman, G. W. H. (1956). Physico-chemical investigations of substituted hydroxypyridines (Doctoral dissertation, Australian National University). [Link]

  • Das, S., Pakhira, B., & Ghosh, A. (2011). Selective Synthesis and X-Ray Structural Analysis of a Pyridocarbazole Derivative. Crystallography Reports, 56(6), 1018-1022. [Link]

  • Wang, Z., Li, Y., Liu, Y., Zhang, Y., & Lei, A. (2020). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Organic Letters, 22(1), 279-283. [Link]

  • Wikipedia contributors. (2023, December 27). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns [Video]. YouTube. [Link]

  • Riveros, J. M., & Eifler-Lima, V. L. (2007). Differentiation of Isomeric Hydroxypyridine N-Oxides Using Metal Complexation and Electrospray Ionization Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(2), 296-303. [Link]

  • Wikipedia contributors. (2023, December 27). Fragmentation (mass spectrometry). In Wikipedia, The Free Encyclopedia. Retrieved January 1, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6. [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-hydroxymethyl-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nowick, J. S. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. UCI Department of Chemistry. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Department of Commerce, National Bureau of Standards. [Link]

  • ResearchGate. (n.d.). 1 H NMR data of compounds 6-10 in pyridine-d 5. [Link]

  • Papakyriakou, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(12), 4785. [Link]

Sources

Validation

In Vitro Validation of the Therapeutic Potential of 2-Methyl-3-hydroxy-6-iodopyridine Analogs: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of 2-Methyl-3-hydroxy-6-iodopyridine and its analogs as potential therapeutic agents. We will delve into the established therapeutic properties of...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 2-Methyl-3-hydroxy-6-iodopyridine and its analogs as potential therapeutic agents. We will delve into the established therapeutic properties of structurally related 3-hydroxypyridine compounds, outline a rigorous, multi-faceted in vitro testing cascade to assess novel analogs, and provide detailed, field-proven protocols for key experiments. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this chemical scaffold.

Introduction: The Therapeutic Promise of 3-Hydroxypyridine Analogs

The 3-hydroxypyridine core is a privileged scaffold in medicinal chemistry, with several derivatives demonstrating significant therapeutic effects. A notable example is Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), which is known for its antioxidant, neuroprotective, and cardioprotective properties.[1][2] Its succinate derivative, Mexidol, is another well-established compound with a broad spectrum of pharmacological activities, including anti-inflammatory and antihypoxic effects.[1][2] These compounds can cross the blood-brain barrier, a crucial pharmacokinetic advantage for neurological applications.[1][2]

The therapeutic efficacy of these analogs is largely attributed to their ability to counteract oxidative stress.[1] In vitro studies have demonstrated that they exert their antioxidant effects through multiple mechanisms, including the inhibition of lipid peroxidation, enhancement of endogenous antioxidant enzyme activity, scavenging of free radicals, and chelation of iron.[1][3] Furthermore, some derivatives have shown potential in modulating mitochondrial function and inhibiting monoamine oxidase (MAO), an enzyme implicated in oxidative stress in neurodegenerative diseases.[2][3]

This guide focuses on a specific analog, 2-Methyl-3-hydroxy-6-iodopyridine , and provides a roadmap for its in vitro validation, drawing comparisons with known 3-hydroxypyridine derivatives. While extensive data exists for analogs like Emoxypine and Mexidol, the therapeutic potential of the 6-iodo substituted analog remains to be fully elucidated. The introduction of a halogen, such as iodine, at the 6-position could significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic characteristics, which in turn may influence its biological activity.

Comparative Landscape of 3-Hydroxypyridine Analogs

To establish a benchmark for evaluating 2-Methyl-3-hydroxy-6-iodopyridine, it is crucial to understand the performance of its well-characterized analogs. A comparative study on the antioxidant activity of Mexidol, Emoxipin, and Proxipin provides valuable insights.

CompoundRelative Antioxidant ActivityKey Mechanistic Features
Mexidol HighInteracts with catalytically active ferrous ions (Fe2+) and scavenges reactive oxygen species.[2]
Emoxipin ModerateInteracts with catalytically active ferrous ions (Fe2+) and scavenges reactive oxygen species.[2]
Proxipin LowInteracts with catalytically active ferrous ions (Fe2+) and scavenges reactive oxygen species.[2]

Table 1: Comparative antioxidant activity of selected 3-hydroxypyridine analogs.

The data suggests a clear structure-activity relationship, with Mexidol exhibiting the highest antioxidant potency among the tested compounds. This provides a valuable point of comparison for our target molecule.

Proposed In Vitro Validation Workflow

The following workflow is designed to systematically evaluate the therapeutic potential of 2-Methyl-3-hydroxy-6-iodopyridine and its analogs.

In Vitro Validation Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Neuroprotection Models cluster_2 Phase 3: Mechanistic Insights Cytotoxicity Cytotoxicity Antioxidant_Capacity Antioxidant_Capacity Cytotoxicity->Antioxidant_Capacity Determine non-toxic concentrations Oxidative_Stress_Model Oxidative_Stress_Model Antioxidant_Capacity->Oxidative_Stress_Model Confirm antioxidant properties Neurotoxicity_Model Neurotoxicity_Model Oxidative_Stress_Model->Neurotoxicity_Model Nrf2_Activation Nrf2_Activation Neurotoxicity_Model->Nrf2_Activation Investigate mechanism of protection Mitochondrial_Function Mitochondrial_Function Nrf2_Activation->Mitochondrial_Function Lead_Identification Lead_Identification Mitochondrial_Function->Lead_Identification Start Start Start->Cytotoxicity

Figure 1: Proposed workflow for the in vitro validation of 2-Methyl-3-hydroxy-6-iodopyridine analogs.

Phase 1: Foundational Assays

The initial phase focuses on establishing the basic biological activity profile of the test compounds.

Rationale: It is imperative to determine the concentration range at which the compounds are non-toxic to cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed SH-SY5Y human neuroblastoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in cell culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Rationale: These assays provide a rapid and reliable assessment of the direct radical scavenging activity of the compounds. DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are stable free radicals that change color upon reduction by an antioxidant.

Experimental Protocol (DPPH Assay):

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance of the DPPH solution with the test compound.

Experimental Protocol (ABTS Assay):

  • ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 10 µL of the test compound to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Phase 2: Neuroprotection Models

This phase investigates the ability of the compounds to protect neuronal cells from common stressors implicated in neurodegenerative diseases.

Rationale: Hydrogen peroxide (H₂O₂) is a potent inducer of oxidative stress and is commonly used to model neurodegenerative conditions in vitro. This assay will assess the cytoprotective effects of the compounds against oxidative damage.

Experimental Protocol:

  • Cell Seeding and Pre-treatment: Seed SH-SY5Y cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of the test compounds for 2 hours.

  • Oxidative Stress Induction: After pre-treatment, expose the cells to a pre-determined concentration of H₂O₂ (e.g., 200 µM) for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Cytotoxicity Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH), a marker of cell membrane damage, into the culture medium using a commercially available LDH cytotoxicity assay kit.

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant.

  • Reaction Setup: Transfer the supernatant to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).

Phase 3: Mechanistic Insights

The final phase aims to elucidate the potential mechanisms underlying the observed protective effects.

Rationale: The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. This assay will determine if the compounds exert their protective effects through the activation of this pathway.

Nrf2 Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1 Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_n Nrf2 Keap1_Nrf2:Nrf2->Nrf2_n Dissociation and Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression Oxidative_Stress Oxidative_Stress Oxidative_Stress->Keap1_Nrf2:Keap1 Induces conformational change Test_Compound Test_Compound Test_Compound->Keap1_Nrf2:Keap1

Figure 2: Simplified diagram of the Nrf2 signaling pathway.

Experimental Protocol:

  • Cell Treatment: Treat cells (e.g., SH-SY5Y or a reporter cell line) with the test compounds for a specified period.

  • Nuclear Extraction: Isolate nuclear extracts from the treated cells.

  • Nrf2 Activation Measurement: Quantify the amount of active Nrf2 in the nuclear extracts using a commercially available Nrf2 transcription factor assay kit. These kits typically employ an ELISA-based method where a specific oligonucleotide containing the Nrf2 binding site is immobilized on a plate.

  • Downstream Gene Expression: Alternatively, measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), using quantitative real-time PCR (qRT-PCR) or Western blotting.

Data Interpretation and Future Directions

The data generated from this comprehensive in vitro validation workflow will provide a robust assessment of the therapeutic potential of 2-Methyl-3-hydroxy-6-iodopyridine and its analogs. By comparing the results to those of well-characterized compounds like Mexidol and Emoxypine, researchers can identify lead candidates with superior antioxidant and neuroprotective properties.

Positive results from these in vitro studies would warrant further investigation, including:

  • In-depth mechanistic studies: Exploring effects on mitochondrial function, apoptosis pathways, and other relevant signaling cascades.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of relevant diseases.

  • Pharmacokinetic and pharmacodynamic profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

This guide provides a solid foundation for the systematic evaluation of this promising class of compounds, paving the way for the potential development of novel therapeutics for a range of oxidative stress-related disorders.

References

  • Promising effects of emoxypine and its succinate derivative in the management of various diseases-with insights on recent patent applications. PubMed. [Link]

  • [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. PubMed. [Link]

  • Novel 3-hydroxy-2(1H)-pyridinones. Synthesis, iron(III)-chelating properties and biological activity. ACS Publications. [Link]

  • An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. [Link]

  • Synthesis and Biological Activity of Azidomethyl Derivatives of Pyridoxine and 3-Hydroxypyridine. ResearchGate. [Link]

  • In vitro antioxidant activities and an investigation of neuroprotection by six Salvia species from Iran: a comparative study. PubMed. [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. [Link]

  • Antioxidant and Neuroprotective Activity of Vitamin E Homologues: In Vitro Study. NIH. [Link]

  • Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin. ResearchGate. [Link]

  • Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. MDPI. [Link]

  • 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark. [Link]

  • (PDF) 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis of Monoterpenyl Alcohols. ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • 2-Methyl-3-hydroxy-6-iodopyridine. PubChem. [Link]

  • Anti-hepatocellular carcinoma activity using human HepG2 cells and hepatotoxicity of 6-substituted methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate derivatives: in vitro evaluation, cell cycle analysis and QSAR studies. PubMed. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. [Link]

  • (PDF) Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. ResearchGate. [Link]

  • 6-Methylpyridin-2-ol. PubChem. [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. PubMed. [Link]

  • A Comparative DFT Study on the Antioxidant Activity of Some Novel 3-Hydroxypyridine-4-One Derivatives. ResearchGate. [Link]

  • Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotinate. MDPI. [Link]

  • In vitro cytotoxicity activity of the tested compounds as expressed as IC50 values in 3 different human cancer cell lines. ResearchGate. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PMC. [Link]

  • An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties. MDPI. [Link]

  • Study of the Protective Properties of 2-Ethyl-6-Methyl-3-Hydroxypyridine Malate in the Model of In vitro-Induced Oxidative Stress in Myoblast Cell Culture. ResearchGate. [Link]

  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC. [Link]

  • Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers. PubMed. [Link]

  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. [Link]

  • Structure-dependent in vitro cytotoxicity of the isomeric complexes [Ru(L)2Cl2] (L=o-tolylazopyridine and 4-methyl-2-phenylazopy. SciSpace. [Link]

  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. ResearchGate. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. [Link]

  • Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity. MDPI. [Link]

  • In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. PMC. [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. NIH. [Link]

  • Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers. [Link]

  • Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. Bio-protocol. [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. ACME Research Solutions. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures. PMC. [Link]

  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Antioxidant Assays. ResearchGate. [Link]

  • Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. PMC. [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

  • ABTS radical scavenging capacity measurement. Protocols.io. [Link]

  • Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. ResearchGate. [Link]

  • DPPH radical scavenging activity. Marine Biology. [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. PMC. [Link]

  • Human NRF2 Transcription Factor Activity Assay Kit. RayBiotech. [Link]

  • Hydrogen peroxide-induced oxidative stress and apoptosis in SH-SY5Y cells: Protective effect of Momordica charantia fruit extract. DergiPark. [Link]

  • Orexin-A protects SH-SY5Y cells against H2O2-induced oxidative damage via the PI3K/MEK1/2/ERK1/2 signaling pathway. NIH. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Protective Effects and Mechanisms of Pectolinarin against H2O2-Induced Oxidative Stress in SH-SY5Y Neuronal Cells. MDPI. [Link]

  • Silibinin Protects against H2O2-Induced Oxidative Damage in SH-SY5Y Cells by Improving Mitochondrial Function. PMC. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 2-Methyl-3-hydroxy-6-iodopyridine in Large-Scale Synthesis

This guide provides a comprehensive cost-benefit analysis of utilizing 2-Methyl-3-hydroxy-6-iodopyridine as a key intermediate in large-scale chemical synthesis. Designed for researchers, chemists, and drug development p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive cost-benefit analysis of utilizing 2-Methyl-3-hydroxy-6-iodopyridine as a key intermediate in large-scale chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple catalog pricing to explore the nuanced interplay between raw material costs, reaction efficiency, process safety, and environmental impact. We will objectively compare this iodinated pyridine with its common brominated alternative, providing the experimental context and data necessary to make informed decisions for process scale-up and manufacturing.

Executive Summary: The Reactivity-Cost Paradigm

The decision to incorporate an iodinated heterocyclic compound like 2-Methyl-3-hydroxy-6-iodopyridine into a large-scale synthesis pipeline is fundamentally a trade-off between upfront material cost and downstream process efficiency. Aryl iodides are consistently more expensive than their brominated counterparts, a disparity that is particularly pronounced in heterocyclic systems.[1] However, this higher cost is frequently justified by significantly enhanced reactivity.

The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This critical difference facilitates the rate-determining oxidative addition step in numerous transition metal-catalyzed cross-coupling reactions, which are workhorses of modern pharmaceutical and agrochemical synthesis.[1] This increased reactivity often translates into tangible economic and practical benefits, including:

  • Milder Reaction Conditions: Lower temperatures and pressures reduce energy consumption and allow for the use of less robust, and often less expensive, reactor systems.

  • Lower Catalyst Loadings: Efficient oxidative addition may require less of the expensive palladium or copper catalysts.

  • Faster Reaction Times: Increased reaction rates can lead to higher reactor throughput, a critical factor in large-scale manufacturing.

  • Higher Yields & Selectivity: Milder conditions can minimize the formation of impurities and side products, simplifying downstream purification and increasing overall process yield.

This guide will dissect these factors to build a holistic financial and scientific case for and against the use of 2-Methyl-3-hydroxy-6-iodopyridine.

Comparative Analysis: Iodinated vs. Brominated Pyridines

The primary alternative to 2-Methyl-3-hydroxy-6-iodopyridine is its brominated analog, 2-Methyl-3-hydroxy-6-bromopyridine. The choice between them directly impacts process development.

Cost of Starting Materials

A direct comparison of catalog prices reveals the significant cost premium associated with iodinated heterocycles. While prices fluctuate based on supplier and purity, the trend is consistent.

CompoundRepresentative StructureRelative Cost IndexRationale
2-Methyl-pyridin-3-olPrecursor1xThe non-halogenated starting material for synthesis.
2-Methyl-3-hydroxy-6-bromopyridineBrominated Analog~5-10xBromination adds cost but is a common, well-established process.
2-Methyl-3-hydroxy-6-iodopyridine Target Compound ~20-50x The higher atomic weight of iodine and often more complex iodination processes contribute to a significantly higher cost.[1]

Note: Relative Cost Index is an estimation for illustrative purposes based on trends observed for analogous pyridine systems.[1]

Performance in Cross-Coupling Reactions

The higher cost of the iodinated substrate can be offset by superior performance in critical bond-forming reactions. Let's consider a representative Suzuki-Miyaura coupling, a staple in pharmaceutical synthesis.

ParameterUsing 2-Methyl-3-hydroxy-6-bromo pyridineUsing 2-Methyl-3-hydroxy-6-iodo pyridineJustification
Catalyst Loading Typically 2-5 mol% PdOften effective at 0.5-1.5 mol% PdThe C-I bond's lower dissociation energy requires less catalytic activation.[1]
Reaction Temperature 80-110 °C40-70 °CFaster oxidative addition allows for significantly milder thermal conditions.
Reaction Time 6-12 hours1-4 hoursHigher reactivity leads to faster conversion and increased throughput.
Typical Yield 70-85%85-98%Milder conditions reduce substrate and product degradation, minimizing side-product formation.
Downstream Costs Higher (More catalyst to remove, potential for more impurities)Lower (Less catalyst to remove, cleaner reaction profile)Simplified purification is a major, often overlooked, cost-saving factor.

Synthetic Workflow and Experimental Protocols

A robust cost-benefit analysis requires an understanding of the synthesis of the intermediate itself. The following workflow and protocols are based on established iodination methodologies for pyridine systems.[2][3]

Overall Synthetic Workflow

The diagram below illustrates the typical path from a non-halogenated precursor to a final, high-value product via a cross-coupling reaction.

G cluster_synthesis Intermediate Synthesis cluster_application Application cluster_reagents A Starting Material (2-Methyl-pyridin-3-ol) B Iodination Reaction (Iodine, NaOH) A->B C Purification (Neutralization, Filtration) B->C D Target Intermediate (2-Methyl-3-hydroxy-6-iodopyridine) C->D E Cross-Coupling Reaction (e.g., Suzuki) D->E F Final Product E->F R1 Iodine, NaOH R1->B R2 Boronic Acid, Pd Catalyst, Base R2->E G A Project Start: Need for a 2-Methyl-3-hydroxypyridine derivative B Is the downstream substrate sensitive to heat or harsh conditions? A->B C Is maximizing yield and minimizing reaction time the primary driver? B->C No E Decision: Use 2-Methyl-3-hydroxy-6-iodopyridine B->E Yes D Is minimizing upfront raw material cost the absolute priority? C->D No C->E Yes D->E No F Decision: Use 2-Methyl-3-hydroxy-6-bromopyridine D->F Yes

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Methyl-3-hydroxy-6-iodopyridine

This guide provides a detailed operational framework for the safe and compliant disposal of 2-Methyl-3-hydroxy-6-iodopyridine (CAS No. 848952-39-6).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe and compliant disposal of 2-Methyl-3-hydroxy-6-iodopyridine (CAS No. 848952-39-6). As a halogenated pyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. The procedures outlined herein are synthesized from regulatory standards and best practices in chemical waste management, providing a self-validating system for your laboratory's safety protocols.

Core Principles: Hazard Assessment and Regulatory Imperatives

Understanding the "why" behind disposal procedures is fundamental to fostering a culture of safety. 2-Methyl-3-hydroxy-6-iodopyridine must be treated as hazardous waste due to its chemical structure and associated toxicological profile.

  • Inherent Hazards: The molecule combines a pyridine ring, known for its potential toxicity, with an iodine atom, classifying it as a halogenated organic compound. Aggregated GHS information indicates that this substance is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation and damage to organs[1].

  • Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates pyridine and its derivatives as hazardous waste. Pyridine is listed under waste codes D038 and F005[2][3]. Furthermore, halogenated organic compounds are subject to specific land disposal restrictions to prevent environmental contamination[4]. Disposal must always adhere to federal, state, and local regulations[5][6].

Hazard and Disposal Data Summary
ParameterValue / GuidelineRationale & Source
GHS Hazard Codes H302, H315, H318, H335, H371Harmful if swallowed, Causes skin/eye irritation/damage, May cause respiratory irritation/organ damage[1].
EPA Waste Codes Likely D038, F005 (as a pyridine derivative)Pyridine is a listed hazardous waste, indicating the entire class requires special handling[2][3].
Primary Disposal Route Licensed Hazardous Waste ContractorEnsures compliant disposal, typically via high-temperature incineration or chemical destruction[5][7][8].
Prohibited Disposal Drain or General Trash DisposalIodinated compounds are toxic to aquatic life and drain disposal is a direct violation of environmental regulations[9][10].

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory. This equipment is your first and most critical line of defense against exposure.

PPE ItemSpecificationJustification
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye damage[11].
Hand Protection Butyl rubber or equivalent chemically resistant glovesPyridine and its derivatives can be absorbed through the skin. Nitrile gloves may offer insufficient protection for prolonged contact; always consult the glove manufacturer's compatibility chart[12].
Body Protection A fully-buttoned, long-sleeved lab coatPrevents incidental skin contact with the chemical.
Respiratory Protection Not required if handled exclusively within a certified chemical fume hoodAll handling of 2-Methyl-3-hydroxy-6-iodopyridine, including waste consolidation, must occur in a fume hood to prevent inhalation of dust or vapors[12].

Step-by-Step Waste Disposal Protocol

Adherence to a systematic disposal workflow is crucial for safety and compliance. This protocol segregates waste streams to ensure proper end-of-life treatment.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step. Never mix incompatible waste streams.

  • Solid Waste:

    • Collect all non-sharp, contaminated solid materials, including residual chemical powder, contaminated weigh boats, paper towels, and disposable spatulas.

    • Place these materials directly into a dedicated, robust hazardous waste container made of a compatible material like high-density polyethylene (HDPE)[7].

    • Causality: Segregating solids prevents reaction with liquid wastes and ensures the material is sent to the appropriate incineration facility designed for solid halogenated organics[5][13].

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a designated, leak-proof, and shatter-resistant hazardous waste container.

    • Ensure the container is compatible with the solvent used. Do not mix with other waste streams, particularly strong oxidizers or acids, to prevent dangerous chemical reactions[12].

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Contaminated Sharps & Glassware:

    • Collect contaminated needles, razor blades, or other sharps in a designated, puncture-proof sharps container.

    • Dispose of contaminated glassware (e.g., broken flasks, pipettes) in a separate, clearly labeled "Contaminated Glass Waste" box.

    • Causality: This protects waste handlers from physical injury and chemical exposure.

  • Personal Protective Equipment (PPE):

    • Collect all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container[7].

    • Never place contaminated PPE in the general trash.

Step 2: Containerization and Labeling

Accurate labeling is a legal requirement and essential for safe handling.

  • Select a container in good condition with a secure, tight-fitting lid.

  • Attach a "Hazardous Waste" label to the container before adding any waste[12].

  • On the label, clearly write the full chemical name: "2-Methyl-3-hydroxy-6-iodopyridine " and list any solvents present[7].

  • Record the date when waste is first added to the container.

  • Keep the container closed at all times, except when adding waste.

Step 3: Interim On-Site Storage

Store waste safely in the laboratory prior to collection.

  • Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the lab[7].

  • This area should be well-ventilated, away from sources of ignition, and segregated from incompatible chemicals[12].

  • Ensure secondary containment is in place to capture any potential leaks.

Step 4: Final Disposal

Final disposal must be managed through official channels.

  • Once the waste container is full or is no longer being used, complete a chemical collection request form as required by your institution.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[7].

Emergency Procedures: Spill and Exposure Management

In the event of an accident, a swift and correct response is critical.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow[7]. Do not use combustible materials like paper towels to absorb large spills.

    • Wearing appropriate PPE, carefully collect the absorbed material and place it in a labeled hazardous waste container[12].

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste[7].

    • Report the incident to your supervisor and EHS office.

  • Exposure Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention[11].

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[11].

    • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[11].

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[11].

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper handling and disposal of waste generated from 2-Methyl-3-hydroxy-6-iodopyridine.

G cluster_0 cluster_1 Step 1: Segregate by Waste Type cluster_2 Step 2: Containerize & Label cluster_3 Step 3 & 4: Storage & Final Disposal start Waste Generated: 2-Methyl-3-hydroxy-6-iodopyridine solid Solid Waste (powder, weigh boats, etc.) start->solid liquid Liquid Waste (solutions) start->liquid ppe Contaminated PPE (gloves, etc.) start->ppe container_solid Place in Labeled HDPE Solid Waste Container solid->container_solid container_liquid Place in Labeled Liquid Waste Container liquid->container_liquid container_ppe Place in Labeled Hazardous Waste Bag ppe->container_ppe storage Store Sealed Container in Designated Satellite Accumulation Area container_solid->storage container_liquid->storage container_ppe->storage end Contact EHS or Licensed Contractor for Pickup and Final Disposal storage->end

Caption: Decision workflow for the disposal of 2-Methyl-3-hydroxy-6-iodopyridine waste.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • National Center for Biotechnology Information. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. PubChem Compound Database. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]

  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • CERN Indico. (n.d.). Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. Retrieved from [Link]

  • Reddit. (2019, January 26). How do you dispose of the iodine-starch complex after a redox titration? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). ChemView. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-Methyl-3-hydroxy-6-iodopyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-3-hydroxy-6-iodopyridine. As a Senior Application...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 2-Methyl-3-hydroxy-6-iodopyridine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard Profile

Based on its structural alerts—a pyridine ring, a hydroxyl group, and an iodine substituent—and available GHS classifications, the compound is anticipated to be:

  • Corrosive and an Irritant: Likely to cause skin and eye irritation, with the potential for serious eye damage.[1]

  • A Health Hazard: May be harmful if swallowed and may cause respiratory irritation. There is also a potential for organ damage with exposure.[1]

The following table summarizes the known GHS hazard statements for 2-Methyl-3-hydroxy-6-iodopyridine.

Hazard StatementDescriptionGHS Classification
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H318Causes serious eye damageSerious eye damage/eye irritation (Category 1)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
H371May cause damage to organsSpecific target organ toxicity, single exposure (Category 2)

Personal Protective Equipment (PPE): Your First Line of Defense

Given the corrosive and irritant nature of 2-Methyl-3-hydroxy-6-iodopyridine, a comprehensive PPE strategy is non-negotiable. The causality behind each PPE selection is to create a complete barrier to all potential routes of exposure.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles with a face shieldThe high risk of serious eye damage necessitates the robust protection of chemical splash goggles. A face shield provides an additional layer of protection against splashes to the entire face.
Hand Protection Nitrile or neoprene glovesPyridine and its derivatives can often penetrate standard latex gloves. Nitrile or neoprene gloves offer superior chemical resistance. Always check the glove manufacturer's compatibility chart.
Body Protection A fully buttoned lab coatA lab coat is essential to prevent skin contact with the chemical.
Respiratory Protection Use in a certified chemical fume hoodDue to the risk of respiratory irritation, all handling of solid and dissolved 2-Methyl-3-hydroxy-6-iodopyridine should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
Diagram: PPE Ensemble for Handling 2-Methyl-3-hydroxy-6-iodopyridine

PPE_Workflow cluster_ppe Essential PPE goggles Chemical Splash Goggles face_shield Face Shield gloves Nitrile/Neoprene Gloves lab_coat Lab Coat fume_hood Chemical Fume Hood researcher Researcher researcher->goggles Eye Protection researcher->face_shield Face Protection researcher->gloves Hand Protection researcher->lab_coat Body Protection researcher->fume_hood Respiratory Protection

Caption: Essential Personal Protective Equipment for handling 2-Methyl-3-hydroxy-6-iodopyridine.

Operational Plan: Safe Handling from Receipt to Use

A systematic and cautious approach to handling 2-Methyl-3-hydroxy-6-iodopyridine at every stage is critical to mitigating risk.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

    • The container should be clearly labeled with the chemical name and all relevant hazard warnings.

  • Preparation and Weighing:

    • All weighing and preparation of solutions must be conducted within a certified chemical fume hood.

    • To prevent the generation of dust, handle the solid form of the compound with care.

    • Use appropriate tools (e.g., spatulas) to handle the solid, and ensure they are decontaminated after use.

  • Experimental Use:

    • When using the compound in reactions, ensure that the apparatus is set up securely within the fume hood.

    • Be mindful of the potential for exothermic reactions, especially when mixing with other reagents for the first time.

    • Keep the container of 2-Methyl-3-hydroxy-6-iodopyridine sealed when not in use to prevent the release of any vapors.

  • Spill Response:

    • In the event of a small spill, and if you are trained to do so, use an inert absorbent material (such as vermiculite or sand) to contain the spill.

    • Do not use combustible materials like paper towels to absorb the spill.

    • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Management of Waste

Iodinated organic compounds are generally considered hazardous waste and require specific disposal protocols. Improper disposal can lead to environmental contamination.

Waste Segregation and Disposal Protocol
  • Waste Collection:

    • All waste containing 2-Methyl-3-hydroxy-6-iodopyridine, including contaminated consumables (gloves, pipette tips, etc.) and reaction residues, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Decontamination:

    • Glassware and equipment that have come into contact with the compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (check for compatibility) and then washing thoroughly. The initial solvent rinse should be collected as hazardous waste.

  • Final Disposal:

    • The sealed hazardous waste container should be disposed of through your institution's EHS-approved waste management vendor.

    • Never dispose of 2-Methyl-3-hydroxy-6-iodopyridine or its waste down the drain.

Diagram: Waste Disposal Workflow

Disposal_Workflow cluster_disposal Disposal Protocol start Waste Generation collect Collect in Labeled, Sealed Container start->collect segregate Segregate from Other Waste Streams collect->segregate decontaminate Decontaminate Equipment segregate->decontaminate dispose Dispose via EHS-Approved Vendor decontaminate->dispose end Safe Disposal dispose->end

Caption: Step-by-step workflow for the safe disposal of 2-Methyl-3-hydroxy-6-iodopyridine waste.

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Always have the Safety Data Sheet (or this guide if an SDS is unavailable) for the compound readily accessible for emergency responders.

References

  • PubChem. (n.d.). 2-Methyl-3-hydroxy-6-iodopyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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